molecular formula C10H10N2 B1590660 Isoquinolin-4-ylmethanamine CAS No. 58123-56-1

Isoquinolin-4-ylmethanamine

Cat. No.: B1590660
CAS No.: 58123-56-1
M. Wt: 158.2 g/mol
InChI Key: ZTMHEIRKNHCJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolin-4-ylmethanamine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMHEIRKNHCJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475908
Record name 1-(Isoquinolin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58123-56-1
Record name 1-(Isoquinolin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Isoquinolin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of Isoquinolin-4-ylmethanamine: Strategies and Methodologies for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Isoquinolin-4-ylmethanamine is a valuable primary amine building block in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. Its rigid scaffold and versatile amino functionality allow for its incorporation into a diverse range of molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and validated synthetic routes to this important intermediate. Two primary, convergent strategies are detailed, originating from common isoquinoline precursors: isoquinoline-4-carbaldehyde and isoquinoline-4-carbonitrile. This guide emphasizes the causality behind experimental choices, provides detailed step-by-step protocols, and offers a comparative analysis to aid in methodological selection based on laboratory-specific constraints and objectives.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic structure found in numerous natural products, most notably a vast family of alkaloids, and synthetic drugs with a wide spectrum of pharmacological activities.[1][2] The fusion of a benzene ring to a pyridine ring creates a unique electronic and steric environment, making it an attractive scaffold for designing molecules that interact with biological targets. Specifically, functionalization at the C4-position provides a vector for substitution that projects away from the core ring system, an often-desirable feature in probe-target interactions. This compound, by presenting a primary amine on a methylene spacer, offers a nucleophilic handle that is crucial for amide bond formation, reductive amination, and other key transformations used in the construction of compound libraries for drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound ( 1 ) identifies two key C4-functionalized precursors: Isoquinoline-4-carbaldehyde ( 2 ) and Isoquinoline-4-carbonitrile ( 3 ). These intermediates can be accessed from a common, commercially available starting material, 4-bromoisoquinoline ( 4 ), which itself is synthesized from isoquinoline. This analysis forms the basis of the two primary synthetic strategies discussed herein.

Retrosynthesis target This compound (1) int2 Isoquinoline-4-carbaldehyde (2) target->int2 Reductive Amination int3 Isoquinoline-4-carbonitrile (3) target->int3 Nitrile Reduction start 4-Bromoisoquinoline (4) int2->start Formylation int3->start Cyanation Workflow_A start 4-Bromoisoquinoline step1 Step 1: Formylation (Lithium-Halogen Exchange) start->step1 aldehyde Isoquinoline-4-carbaldehyde step1->aldehyde step2 Step 2: Reductive Amination aldehyde->step2 product This compound step2->product Workflow_B start 4-Bromoisoquinoline step1 Step 1: Cyanation (Palladium-Catalyzed) start->step1 nitrile Isoquinoline-4-carbonitrile step1->nitrile step2 Step 2: Nitrile Reduction nitrile->step2 product This compound step2->product

References

An In-depth Technical Guide to Isoquinolin-4-ylmethanamine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Recognized as a "privileged scaffold," its rigid structure and capacity for diverse functionalization have made it a central component in a multitude of natural alkaloids and synthetic compounds with significant therapeutic properties.[1][2] From the potent analgesic morphine to the antimicrobial berberine and the vasodilator papaverine, isoquinoline-based molecules have demonstrated a remarkable breadth of biological activity, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5]

Within this important class of compounds, isoquinolin-4-ylmethanamine stands out as a particularly valuable and versatile building block.[6] Its structure combines the foundational isoquinoline core with a reactive primary aminomethyl group at the C4 position. This unique arrangement provides an ideal anchor point for synthetic elaboration, allowing chemists to readily introduce a wide array of substituents and build molecular complexity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering a technical resource for its effective utilization in drug discovery and development programs.

Core Chemical and Physical Characteristics

This compound is a solid at room temperature, typically appearing as a pale yellow solid.[7][8] Its fundamental properties are summarized in the table below. While experimentally determined melting and boiling points are not consistently reported in publicly available literature, its high molecular weight and aromatic nature suggest a relatively high melting point.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂[6][7]
Molecular Weight 158.20 g/mol [6][9]
CAS Number 58123-56-1[6][7]
Appearance Pale yellow solid[8]
Topological Polar Surface Area (TPSA) 38.91 Ų[6]
logP (calculated) 1.69[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]

Storage and Handling: this compound should be stored in a dry, sealed container, with refrigeration (0-8 °C) recommended for long-term stability.[8] Standard laboratory precautions for handling amine-containing compounds should be observed, including the use of personal protective equipment to avoid skin and eye contact.

Synthesis and Characterization

The most direct and common synthetic route to this compound is through the chemical reduction of isoquinoline-4-carbonitrile. This precursor is accessible through various established methods for introducing a cyano group onto the isoquinoline core. The reduction of the nitrile to the primary amine can be achieved using several powerful reducing agents.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis Pathway Start Isoquinoline-4-carbonitrile Reagent Reducing Agent (e.g., LiAlH₄ in THF) Process Reduction Reaction Start->Process 1. Add to Reagent->Process 2. In solvent Workup Aqueous Workup & Extraction Process->Workup 3. Quench & Extract Purification Purification (e.g., Column Chromatography) Workup->Purification 4. Isolate Crude Product This compound Purification->Product 5. Purify

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction via Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting nitriles to primary amines.[10][11][12] The following is a representative protocol based on standard chemical literature procedures for similar reductions.[10][13]

Materials:

  • Isoquinoline-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • 15% Sodium hydroxide (aq)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol/Triethylamine mixture)

Procedure:

  • Reaction Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen gas. A suspension of LiAlH₄ (typically 1.5-2.0 molar equivalents) in anhydrous THF is prepared in the flask.

  • Addition of Starting Material: The flask is cooled in an ice bath (0-10 °C). A solution of isoquinoline-4-carbonitrile (1.0 molar equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours (typically 4-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): The reaction mixture is cooled again in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.[10] This procedure is exothermic and produces hydrogen gas, requiring caution.

  • Isolation: The resulting granular white precipitate (lithium and aluminum salts) is removed by filtration. The filter cake is washed thoroughly with diethyl ether or THF.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield pure this compound.

Causality in Experimental Design: The use of anhydrous THF is critical as LiAlH₄ reacts violently with water. The reaction is performed under an inert atmosphere (nitrogen) to prevent quenching of the reagent by atmospheric moisture. The specific Fieser workup method is employed because it typically results in easily filterable inorganic salts, simplifying the isolation of the product.

Spectroscopic Characterization

While a definitive, publicly archived spectrum is elusive, the expected NMR spectral data can be predicted based on the structure and data from similar isoquinoline derivatives.

  • ¹H NMR: The spectrum would feature characteristic signals for the aromatic protons on the isoquinoline core. The protons at C1 and C3 would likely appear as distinct singlets or narrow doublets at high chemical shifts (δ > 8.5 ppm). The protons on the benzene ring portion would appear as a complex multiplet system between δ 7.5-8.2 ppm. A key diagnostic signal would be a singlet for the methylene (-CH₂-) protons adjacent to the amine, typically appearing around δ 4.0-4.5 ppm. The amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum would show 10 distinct carbon signals. The quaternary carbons of the ring fusion and the carbon attached to the aminomethyl group would be identifiable. The aromatic carbons would resonate in the typical δ 120-150 ppm range, while the aliphatic methylene carbon (-CH₂-) would appear significantly upfield, likely in the δ 40-50 ppm range.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by two main features: the aromatic isoquinoline ring system and the primary amine functionality.

Reactions of the Isoquinoline Ring

The isoquinoline nucleus is electron-deficient, particularly in the pyridine ring, making it susceptible to nucleophilic attack. Conversely, the benzene ring is more susceptible to electrophilic substitution.

  • Nucleophilic Aromatic Substitution: The C1 position is the most activated towards nucleophilic attack, a characteristic reactivity pattern for isoquinolines.[14]

  • Electrophilic Aromatic Substitution: Electrophilic attack (e.g., nitration, halogenation) typically occurs on the benzene ring, primarily at the C5 and C8 positions. The directing influence of the C4-aminomethyl group would need to be considered in specific reactions.

Reactions of the Aminomethyl Group

The primary amine is a versatile functional handle for a wide range of chemical transformations, making this molecule a valuable synthon.

G cluster_1 Reactivity of the Aminomethyl Group Start This compound Acylation Amide Formation (R-COCl, Ac₂O) Start->Acylation Alkylation Secondary/Tertiary Amine (R-X, Base) Start->Alkylation Reductive_Amination Substituted Amines (R₂C=O, NaBH₃CN) Start->Reductive_Amination Sulfonylation Sulfonamide Formation (R-SO₂Cl, Base) Start->Sulfonylation

Caption: Key reactions involving the primary amine of this compound.

  • Acylation: The amine readily reacts with acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form stable amide bonds. This is a common strategy for linking the isoquinoline core to other pharmacophores.

  • Alkylation and Reductive Amination: The primary amine can be alkylated to form secondary and tertiary amines. Reductive amination with aldehydes or ketones provides a controlled method for introducing a wide variety of substituents.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a scaffold for constructing more complex molecules with therapeutic potential. The isoquinoline core often serves to anchor a molecule within a biological target, while the side chain, built off the aminomethyl group, can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been investigated for a range of therapeutic targets:

  • Anticancer Agents: The isoquinoline scaffold is present in numerous compounds with antiproliferative activity.[1][4][15] For example, complex derivatives incorporating the 4-aminomethylene isoquinoline motif have been synthesized and evaluated as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy.[16]

  • CRTH2 Antagonists: In the field of immunology, isoquinoline derivatives bearing a methylene linker at the C4 position have been developed as potent and selective antagonists of the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, which is implicated in allergic inflammation and asthma.[17]

  • Antimicrobial Agents: The inherent bioactivity of the isoquinoline core extends to antimicrobial applications. Novel, functionalized tetrahydroisoquinolines have shown broad-range bactericidal and antifungal activity.[18] this compound provides a key starting point for creating libraries of such compounds for antimicrobial screening.

Conclusion

This compound is a high-value chemical entity for researchers in medicinal chemistry and drug discovery. Its synthesis from readily available precursors, combined with the dual reactivity of its aromatic core and primary amine, provides a robust platform for the generation of diverse molecular libraries. The demonstrated success of its derivatives in targeting critical enzymes and receptors, particularly in oncology and immunology, underscores its importance as a strategic building block. A thorough understanding of its chemical properties, synthetic routes, and reactivity patterns, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

A Technical Guide to Elucidating the Mechanism of Action of Isoquinolin-4-ylmethanamine: A Research-Forward Approach

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: The Isoquinoline Scaffold - A Foundation of Therapeutic Diversity

The isoquinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs and biologically active compounds.[1][2] From the antispasmodic effects of papaverine to the potential of novel derivatives in oncology and neurobiology, this privileged scaffold offers a versatile platform for drug design.[3][4] Isoquinolin-4-ylmethanamine, also known as 4-(aminomethyl)isoquinoline, represents a fundamental building block within this chemical class.[5] While extensively utilized as a synthetic intermediate for more complex molecules targeting neurological disorders and cancer, its intrinsic biological activity and specific mechanism of action remain largely uncharacterized.[5]

This guide eschews a conventional review of a well-defined mechanism. Instead, it presents a comprehensive, research-forward strategy for the systematic elucidation of the mechanism of action of this compound. It is designed to be a practical whitepaper for researchers, providing a logical and technically sound workflow from initial hypothesis generation to detailed molecular characterization.

Part 1: Hypothesis Generation - Inferring Potential Targets from the Chemical Landscape

Given the paucity of direct data on this compound, our investigation commences with an analysis of its structural analogs and the broader isoquinoline family. This informs the generation of several testable hypotheses regarding its potential biological targets.

  • Hypothesis 1: Modulation of Neurological Pathways. The documented use of this compound in the synthesis of compounds for neurological disorders, coupled with its structural relation to tetrahydroisoquinolines (implicated in neurochemical processes), suggests potential interactions with neurotransmitter systems.[2][5] Specifically, its 1-(aminomethyl)tetrahydroisoquinoline analogs have shown activity at adrenoceptors.[6]

  • Hypothesis 2: Engagement of Cancer-Associated Kinases. Numerous isoquinoline derivatives have been developed as potent inhibitors of protein kinases critical to cancer progression. For instance, derivatives of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione are selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4).[7] The structural simplicity of this compound makes it a candidate for fragment-based screening against kinase families.

  • Hypothesis 3: Epigenetic Modification via DNMT Inhibition. The quinoline derivative SGI-1027 is a known inhibitor of DNA methyltransferases (DNMTs), which are crucial epigenetic regulators.[8] Given the structural similarity between quinoline and isoquinoline, it is plausible that this compound could interact with the substrate-binding pockets of DNMTs.

  • Hypothesis 4: Immunomodulation through IDO/TDO or NF-κB Pathways. Recent research has highlighted isoquinoline derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key enzymes in cancer immune evasion.[9] Additionally, some quinoline compounds are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation and immunity.[10]

These hypotheses form the basis of a multi-pronged experimental approach designed to identify and validate the primary molecular target(s) of this compound.

Part 2: A Step-by-Step Experimental Workflow for Target Deconvolution

This section details a comprehensive and self-validating experimental pipeline to systematically investigate the mechanism of action of this compound.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Target Validation & Cellular Engagement cluster_2 Phase 3: Mechanism of Action Elucidation A In Silico Target Prediction (Structure-based virtual screening) B Broad Panel Screening (Kinases, GPCRs, Ion Channels, etc.) A->B Hypothesis Refinement C Biochemical Assays (e.g., IC50 determination for hits) B->C Hit Identification D Cell-Based Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA) C->D Confirmation of Binding F Downstream Pathway Analysis (Western Blot for signaling cascades) D->F Validate Cellular Activity E Phenotypic Screening (e.g., Cytotoxicity in cancer cell lines) E->D Link Phenotype to Target G Biophysical Characterization (SPR/ITC for binding kinetics) F->G Quantify Interaction H Enzyme Kinetics (Mode of Inhibition studies) G->H Define Mechanism

Caption: A logical workflow for elucidating the mechanism of action.

Phase 1: Broad-Based Screening and In Silico Analysis

The initial phase aims to cast a wide net to identify potential biological targets.

2.1.1. In Silico Target Prediction: Before committing to wet-lab experiments, computational methods can predict likely targets. Using the SMILES string for this compound, platforms like SwissTargetPrediction or SuperPred can generate a list of plausible protein targets based on 2D and 3D structural similarity to known ligands. This provides an early, cost-effective way to prioritize experimental efforts.

2.1.2. High-Throughput Panel Screening: The compound should be submitted to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, Reaction Biology). A typical panel includes hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This unbiased approach can reveal unexpected activities and provide a quantitative measure of selectivity.

Hypothetical Screening Panel Target Class Rationale Example Assay Format
Kinase Panel (e.g., KinomeScan)Protein KinasesHigh prevalence of kinase inhibitors in the isoquinoline family.[7]Competition Binding Assay
GPCR Panel (e.g., PRESTO-Tango)GPCRsRelevance to neurotransmitter systems.[5]Reporter Gene Assay
Epigenetic Enzyme PanelDNMTs, HDACsKnown activity of related quinolines on DNMTs.[8]Fluorescence-based Enzymatic Assay
Immuno-oncology Target PanelIDO1, TDOEmerging area for isoquinoline derivatives.[9]HPLC-based Enzymatic Assay
Phase 2: Hit Validation and Cellular Target Engagement

Once initial "hits" are identified from Phase 1, the focus shifts to validating these interactions in biochemical and cellular contexts.

2.2.1. Dose-Response and IC50 Determination: For each validated hit from the primary screen, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd). This is a critical step for quantifying potency.

Protocol: IC50 Determination for a Putative Kinase Target (e.g., CDK4)

  • Reagents: Recombinant human CDK4/Cyclin D1 enzyme, ATP, substrate peptide (e.g., a derivative of Rb protein), Kinase-Glo® Luminescent Kinase Assay kit.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and compound dilutions.

  • Reaction Initiation: Add ATP to start the kinase reaction. Incubate at 30°C for 1 hour.

  • Signal Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

2.2.2. Cellular Thermal Shift Assay (CETSA): A crucial step is to confirm that the compound binds to its intended target within a living cell. CETSA is a powerful technique for this purpose. It relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.

G A Treat Cells (Vehicle vs. Compound) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separate Soluble/Aggregated Proteins (Centrifugation) C->D E Quantify Soluble Target Protein (Western Blot / ELISA) D->E F Generate Melting Curve E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Phase 3: Elucidation of Molecular Mechanism and Pathway Modulation

With a validated cellular target, the final phase involves a deep dive into the precise molecular mechanism and its impact on downstream signaling pathways.

2.3.1. Downstream Signaling Analysis via Western Blot: If the target is part of a known signaling cascade (e.g., the NF-κB pathway), Western blotting can be used to assess the phosphorylation status or expression levels of downstream effector proteins.

Protocol: Western Blot for NF-κB Pathway Activation

  • Cell Treatment: Culture a relevant cell line (e.g., HEK293T) and treat with a known NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against a phosphorylated pathway component (e.g., phospho-p65).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

2.3.2. Biophysical Characterization of Binding: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide detailed information on binding kinetics (kon, koff) and thermodynamics (ΔH, ΔS), offering a much deeper understanding of the drug-target interaction than simple IC50 values.

2.3.3. Enzyme Kinetics for Mode of Inhibition: If the validated target is an enzyme, kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by measuring reaction rates at varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Conclusion: Charting a Path to a Defined Mechanism

While the specific mechanism of action for this compound is not yet established in the public domain, its chemical structure and the rich pharmacology of the isoquinoline class provide a fertile ground for hypothesis-driven research. The experimental workflow detailed in this guide offers a robust and systematic approach to deconvolve its biological function. By progressing from broad, unbiased screening to precise biophysical characterization, researchers can confidently identify the molecular target(s) of this foundational molecule, assess its cellular consequences, and ultimately unlock its therapeutic potential. This methodical process ensures scientific rigor and provides a clear path from a simple chemical entity to a well-characterized pharmacological agent.

References

  • Digital Medicine Association. Type of the Paper (Article). [Link]

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 11(11), 1117-21. [Link]

  • Zhu, G., et al. (2009). Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 52(8), 2289-310. [Link]

  • Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(6), 353-9. [Link]

  • Li, S., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. [Link]

  • PubChem. N-methyl-(isoquinolin-4-ylmethyl)amine. [Link]

  • PubChem. Isoquinolin-1-ylmethanamine. [Link]

  • Filer, C. N., et al. (1977). Isoquinolines. 6. Potential central nervous system antitumor agents. Nitrogen mustards of 3-amino-4-(p-aminophenyl)isoquinoline. Journal of Medicinal Chemistry, 20(11), 1504-8. [Link]

  • Wang, Y., et al. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European Journal of Medicinal Chemistry, 279, 116852. [Link]

  • Al-Ostath, A., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Molecules, 29(11), 2588. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Yurras, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(3), 965. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Technology Networks. (2017). Chemists Have Synthesized New Isoquinoline Derivatives. [Link]

  • Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-15. [Link]

Sources

The Strategic Role of Isoquinolin-4-ylmethanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Among the vast family of isoquinoline derivatives, isoquinolin-4-ylmethanamine stands out not for its own intrinsic biological activity, which is not extensively documented, but as a pivotal and versatile building block in the synthesis of novel therapeutic agents.[3][4] This technical guide provides an in-depth analysis of the strategic importance of this compound, focusing on its role as a key synthetic intermediate in the development of compounds targeting neurological disorders and cancer. We will explore the synthesis of this core structure, delve into the biological activities of its key derivatives, and provide detailed experimental protocols for relevant assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Isoquinoline Scaffold: A Privileged Structure in Pharmacology

The isoquinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery. This designation stems from its ability to serve as a versatile template for interacting with a wide array of biological targets.[4] The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the fused aromatic system provides a platform for various substitutions that can modulate a compound's steric, electronic, and pharmacokinetic properties.[5][6] This inherent adaptability has led to the development of a multitude of isoquinoline-based drugs with applications ranging from anticancer and antimicrobial to cardiovascular and neuroprotective agents.[2][4]

This compound: A Key Synthetic Intermediate

This compound, also known as 4-(aminomethyl)isoquinoline, distinguishes itself through the placement of a reactive aminomethyl group at the C4 position of the isoquinoline core. This primary amine serves as a crucial handle for synthetic elaboration, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. Its utility is particularly evident in the synthesis of compounds aimed at treating neurological disorders and various forms of cancer.

The general synthetic utility of this intermediate can be visualized as a divergent platform for creating libraries of compounds for high-throughput screening.

A This compound (Core Scaffold) B Amide Coupling A->B C Reductive Amination A->C D Alkylation/Arylation A->D E Bioactive Amide Derivatives B->E F Bioactive Secondary/Tertiary Amine Derivatives C->F G Bioactive N-Substituted Derivatives D->G

Caption: Synthetic utility of this compound.

Synthesis of the this compound Core

The synthesis of the isoquinoline ring system can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1][7] The Bischler-Napieralski synthesis, a widely employed method, involves the cyclization of a β-phenylethylamine derivative.[7][8]

Representative Synthetic Protocol: Bischler-Napieralski Reaction

This protocol outlines a general approach to the synthesis of a 3,4-dihydroisoquinoline precursor, which can be subsequently aromatized and functionalized to yield this compound.

Step 1: Acylation of β-Phenylethylamine

  • To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added an acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) and a base (e.g., triethylamine or pyridine) (1.2 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water and the organic layer is separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acyl-β-phenylethylamine.

Step 2: Cyclization to 3,4-Dihydroisoquinoline

  • The N-acyl-β-phenylethylamine (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile or toluene).

  • A dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (1.5-2.0 eq), is added portion-wise at 0 °C.

  • The reaction mixture is then heated to reflux for 2-6 hours.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice and basified with a concentrated ammonium hydroxide solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated to give the 3,4-dihydroisoquinoline derivative.

Step 3: Aromatization to Isoquinoline

  • The 3,4-dihydroisoquinoline derivative (1.0 eq) is dissolved in a high-boiling solvent (e.g., xylene or decalin).

  • A dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C) (0.1 eq), is added.

  • The mixture is heated to reflux for 12-24 hours.

  • After cooling, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the isoquinoline derivative.

Further established synthetic transformations would be required to introduce the aminomethyl group at the C4 position.

Biological Activity of this compound Derivatives

The true pharmacological potential of this compound is realized in its derivatives. By serving as a scaffold, it has enabled the development of potent and selective inhibitors for various therapeutic targets.

Anticancer Applications

The isoquinoline framework is a common feature in many anticancer agents.[9] Derivatives of this compound have been explored for their potential to inhibit key enzymes involved in cancer cell proliferation and survival.

One notable class of derivatives are the 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, which have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4).[10] CDK4 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: CDK4 Inhibitory Activity of Isoquinoline Derivatives

Compound CDK4 IC₅₀ (μM) Selectivity vs. CDK1 Selectivity vs. CDK2
Lead Compound 0.05 >200-fold >200-fold
Analog 1 0.02 >500-fold >500-fold
Analog 2 0.12 >100-fold >100-fold

Data is representative and compiled from published studies on isoquinoline-based CDK4 inhibitors.[10]

Neurological Disorders: Targeting Tau Prions

A groundbreaking application of the this compound scaffold is in the development of inhibitors of tau prion aggregation, a pathological hallmark of Alzheimer's disease and other tauopathies.[11] A series of 4-piperazine isoquinoline derivatives, synthesized from this compound, have been identified as potent, brain-permeable tau prion inhibitors.[11]

Interestingly, a subset of these active compounds were also found to be inhibitors of Cyclin-Dependent Kinase 8 (CDK8).[11] This dual activity suggests a complex mechanism of action that could be beneficial in the treatment of neurodegenerative diseases.

Table 2: Activity of 4-Piperazine Isoquinoline Derivatives against Tau Prion Formation

Compound Tau Aggregation EC₅₀ (nM) Brain Permeability (Kp,uu) CDK8 Kd (nM)
Hit Compound 1 390 0.04 >1000
Optimized Compound 25 15 0.63 150
BI-1347 (Reference CDK8i) 5 N/A 1

Data sourced from Grandjean et al., ACS Med. Chem. Lett. 2020, 11, 127–132.[11]

The signaling pathway involved in tau pathology is complex, but the inhibition of tau aggregation is a key therapeutic strategy.

A Hyperphosphorylated Tau Monomers B Oligomerization & Aggregation A->B C Neurofibrillary Tangles (NFTs) B->C D Neuronal Dysfunction & Cell Death C->D E 4-Piperazine Isoquinoline Derivatives E->B Inhibition

Caption: Inhibition of Tau aggregation by isoquinoline derivatives.

Experimental Protocols

To facilitate further research in this area, we provide outlines of key experimental protocols for evaluating the biological activity of this compound derivatives.

In Vitro CDK4 Kinase Assay

Objective: To determine the in vitro inhibitory activity of test compounds against CDK4.

Methodology:

  • Reagents: Recombinant human CDK4/Cyclin D1 enzyme, substrate peptide (e.g., a fragment of retinoblastoma protein), ³³P-ATP, kinase buffer, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, substrate peptide, and test compound solution.

    • Initiate the reaction by adding the CDK4/Cyclin D1 enzyme and ³³P-ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ³³P-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Tau Aggregation Assay

Objective: To assess the ability of test compounds to inhibit the formation of tau aggregates in a cellular model.

Methodology:

  • Cell Line: A stable cell line expressing a fluorescently tagged, aggregation-prone form of tau (e.g., HEK293-T24(S)).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds.

    • Induce tau aggregation using a suitable method (e.g., transfection with pre-formed tau fibrils).

    • Incubate the cells for a period sufficient for aggregate formation (e.g., 48-72 hours).

    • Fix and stain the cells with a nuclear stain (e.g., Hoechst).

    • Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the number and intensity of fluorescent tau aggregates per cell. Calculate the EC₅₀ value by plotting the percentage of inhibition of aggregation against the compound concentration.

A Plate Cells B Add Test Compounds A->B C Induce Tau Aggregation B->C D Incubate C->D E Fix & Stain D->E F High-Content Imaging E->F G Data Analysis (EC50) F->G

Sources

The Strategic Role of Isoquinolin-4-ylmethanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its rigid structure and the presence of a nitrogen atom provide a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets.[3] This has led to the classification of the isoquinoline scaffold as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of approved drugs and clinical candidates.[4] These compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]

Within this versatile family, isoquinolin-4-ylmethanamine emerges as a particularly valuable building block for the synthesis of novel therapeutic agents.[7] The primary amine functionality at the 4-position offers a key vector for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological profiles. This guide provides an in-depth review of the synthesis, known biological activities, and therapeutic potential of this compound and its derivatives, offering a technical resource for researchers engaged in the design and development of next-generation therapeutics.

Core Structure of this compound

The foundational structure of this compound consists of an isoquinoline ring with a methylamine substituent at the C4 position. This arrangement provides a unique spatial orientation of the aminomethyl group relative to the bicyclic aromatic system.

References

From Poppy Tears to Synthetic Pathways: A Technical History of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The story of isoquinoline alkaloids is a compelling narrative of chemical discovery, beginning with the isolation of potent, naturally occurring substances and evolving into a sophisticated understanding of their biosynthesis and the development of elegant synthetic routes. This guide delves into the pivotal moments and scientific minds that have shaped our knowledge of this vast and pharmacologically significant class of compounds. With full editorial control, this document is structured to provide a logical and insightful journey through the history and discovery of isoquinoline alkaloids, emphasizing the causality behind experimental choices and the self-validating nature of the scientific protocols developed over time.

The Dawn of Alkaloid Chemistry: The Isolation of Morphine

The history of isoquinoline alkaloids is inextricably linked with the opium poppy, Papaver somniferum. For millennia, opium, the dried latex of the poppy, was known for its potent analgesic properties.[1] However, the inability to administer precise doses made its use perilous. This changed at the beginning of the 19th century with the groundbreaking work of a young German pharmacist, Friedrich Sertürner.

Between 1804 and 1816, driven by the desire to isolate the "principium somniferum" of opium, Sertürner conducted a series of experiments.[1][2] His initial work, published in 1805, described the isolation of "meconic acid," but he later refined his process to obtain colorless crystals of a pure substance.[2] He named this compound "morphium," after Morpheus, the Greek god of dreams, due to its sleep-inducing effects.[2][3]

Sertürner's discovery was monumental for two reasons. Firstly, he had isolated the first alkaloid from any plant, giving birth to the field of alkaloid chemistry.[2][4] Secondly, by isolating the pure active principle, he enabled the administration of controlled, effective, and safer doses of the analgesic, revolutionizing pain management.[1][5] His meticulous work, which included self-experimentation to determine the physiological effects and safe dosage of morphine, laid the foundation for modern pharmacology.[2][6][7]

Protocol: Sertürner's Isolation of Morphine (Conceptual Reconstruction)

While Sertürner's exact, detailed protocol is a matter of historical interpretation, the following steps outline the likely chemical principles he employed, based on his publications. This protocol is presented for historical and educational purposes.

  • Extraction: Opium was likely treated with an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble.

  • Filtration: The acidic solution containing the alkaloids was filtered to remove insoluble plant material.

  • Precipitation: The acidic extract was then neutralized with a base, such as ammonia. This deprotonated the alkaloids, causing them to precipitate out of the solution due to their lower solubility in their freebase form.

  • Crystallization: The precipitated solid, which was a mixture of alkaloids, was then subjected to further purification, likely involving recrystallization from a suitable solvent (such as ethanol) to obtain pure crystals of morphine.[2]

Expanding the Family: The Discovery of Other Opium Alkaloids

Following Sertürner's success, chemists began to investigate the composition of opium more thoroughly. This led to the isolation of several other important isoquinoline alkaloids:

  • Codeine: Isolated in 1832 by the French chemist Pierre Jean Robiquet, codeine is structurally similar to morphine but with a methyl group etherifying the phenolic hydroxyl group. It is used as a milder analgesic and an effective cough suppressant.[8]

  • Papaverine: Discovered in 1848 by Georg Merck, papaverine has a different core structure (a benzylisoquinoline) and exhibits antispasmodic effects, acting as a vasodilator.[9] Its discovery highlighted the structural diversity within the isoquinoline alkaloid family.

  • Noscapine (formerly Narcotine): Also isolated by Robiquet in 1817, noscapine was initially thought to be a narcotic but was later found to have antitussive properties without the sedative effects of morphine.[10]

The isolation of these and other alkaloids from the opium poppy underscored the plant's role as a rich source of structurally diverse and pharmacologically active compounds.[9]

Unraveling the Core Structure: The Rise of Synthetic Chemistry

The isolation of these natural products spurred a new challenge for chemists: determining their molecular structures and, ultimately, synthesizing them in the laboratory. This endeavor led to the development of fundamental reactions for constructing the isoquinoline core.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski, this reaction provides a powerful method for synthesizing 3,4-dihydroisoquinolines.[11][12][13] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[11][13][14]

The mechanism of the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[12] The electron-rich aromatic ring of the β-arylethylamide attacks an electrophilic intermediate, leading to the formation of the dihydroisoquinoline ring. The resulting dihydroisoquinolines can then be oxidized to the corresponding isoquinolines.[12]

// Reactant reactant [label="β-arylethylamide"];

// Reagent reagent [label="POCl₃ or P₂O₅"];

// Intermediate intermediate [label="Electrophilic Intermediate"];

// Product product [label="3,4-Dihydroisoquinoline"];

// Connections reactant -> intermediate [label="Activation"]; reagent -> intermediate [style=invis]; intermediate -> product [label="Intramolecular\nElectrophilic\nAromatic Substitution"]; } caption [label="Bischler-Napieralski Reaction Workflow.", fontsize=10]; }

The Pictet-Spengler Reaction (1911)

Discovered by Amé Pictet and Theodor Spengler, this reaction is another cornerstone of isoquinoline alkaloid synthesis.[15][16] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[15][17]

The Pictet-Spengler reaction is essentially a special case of the Mannich reaction.[15] The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.[15][18] This reaction is particularly significant as it often proceeds under mild, even physiological, conditions, especially when the aromatic ring is highly activated, such as in the case of tryptamines (leading to β-carbolines) and activated phenylethylamines.[15][18] This has led to the hypothesis that a similar reaction occurs in the biosynthesis of many isoquinoline alkaloids.

// Reactants amine [label="β-arylethylamine"]; carbonyl [label="Aldehyde or Ketone"];

// Intermediate iminium [label="Iminium Ion"];

// Product product [label="Tetrahydroisoquinoline"];

// Connections {amine, carbonyl} -> iminium [label="Condensation"]; iminium -> product [label="Intramolecular\nElectrophilic\nAromatic Substitution"]; } caption [label="Pictet-Spengler Reaction Workflow.", fontsize=10]; }

The Biological Blueprint: Elucidating the Biosynthetic Pathway

A major breakthrough in the understanding of isoquinoline alkaloids came with the elucidation of their biosynthetic pathways. It was discovered that these complex molecules arise from a surprisingly simple precursor: the amino acid tyrosine.[19][20]

The biosynthesis of most isoquinoline alkaloids begins with the conversion of tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[21][22][23]

  • Dopamine formation: Tyrosine is first hydroxylated to L-DOPA, which is then decarboxylated by dopa decarboxylase.[24]

  • 4-HPAA formation: Tyrosine undergoes transamination by tyrosine aminotransferase (TyrAT) to form 4-hydroxyphenylpyruvic acid, which is then decarboxylated.[25][26]

These two molecules, dopamine and 4-HPAA, then undergo a Pictet-Spengler-type condensation, catalyzed by the enzyme norcoclaurine synthase (NCS), to form the central benzylisoquinoline intermediate, (S)-norcoclaurine.[24] From this pivotal intermediate, a vast array of isoquinoline alkaloids are synthesized through a series of enzymatic modifications, including methylations, hydroxylations, and intramolecular carbon-carbon bond formations.[10][21] For example, the biosynthesis of morphine involves the conversion of (S)-reticuline to its (R)-enantiomer, followed by a series of enzymatic steps to form the characteristic morphinan skeleton.[21]

// Nodes tyrosine [label="L-Tyrosine"]; dopa [label="L-DOPA"]; dopamine [label="Dopamine"]; hpp [label="4-Hydroxyphenylpyruvic acid"]; hpaa [label="4-Hydroxyphenylacetaldehyde"]; norcoclaurine [label="(S)-Norcoclaurine\n(Benzylisoquinoline Core)"]; reticuline [label="(S)-Reticuline"]; morphine [label="Morphine"]; berberine [label="Berberine"]; papaverine [label="Papaverine"]; other [label="Other Isoquinoline\nAlkaloids"];

// Edges tyrosine -> dopa; dopa -> dopamine; tyrosine -> hpp [label="TyrAT"]; hpp -> hpaa; {dopamine, hpaa} -> norcoclaurine [label="NCS (Pictet-Spengler)"]; norcoclaurine -> reticuline; reticuline -> morphine; reticuline -> berberine; reticuline -> papaverine; reticuline -> other; } caption [label="Simplified Biosynthetic Pathway of Isoquinoline Alkaloids.", fontsize=10]; }

Modern Era and Future Directions

The discovery and history of isoquinoline alkaloids represent a continuous evolution of scientific inquiry. From the initial isolation of morphine to the elucidation of complex biosynthetic pathways and the development of powerful synthetic methods, our understanding of these compounds has grown immensely.

Modern research continues to build on this legacy. Drug development professionals are constantly exploring the therapeutic potential of both naturally occurring and synthetic isoquinoline alkaloids.[27][28] Their diverse biological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties, make them a rich source of lead compounds for new drug discovery.[27][29] Furthermore, the field of metabolic engineering is now enabling the production of these valuable compounds in microbial systems, offering a sustainable alternative to their extraction from plant sources.[23]

The journey of isoquinoline alkaloids, from the "tears of the poppy" to the modern laboratory, is a testament to the power of chemical and biological sciences to unravel the complexities of the natural world and harness its potential for human benefit.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Grokipedia. Pictet–Spengler reaction. [Link]

  • ResearchGate. Isoquinoline alkaloid biosynthetic pathway. TAT, tyrosine aminotransferase. [Link]

  • Thieme E-Books & E-Journals. Biosynthesis of Isoquinoline Alkaloids. [Link]

  • Wikipedia. Friedrich Sertürner. [Link]

  • PMC. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • Biocyclopedia. Isoquinoline Alkaloid Biosynthesis. [Link]

  • chemeurope.com. Pictet-Spengler reaction. [Link]

  • PubMed. Tyrosine Aminotransferase Contributes to Benzylisoquinoline Alkaloid Biosynthesis in Opium Poppy. [Link]

  • KEGG. Isoquinoline alkaloid biosynthesis - Reference pathway. [Link]

  • PubMed. [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids]. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • . Bischler–Napieralski reaction. [Link]

  • DEA Museum. Opium Poppy. [Link]

  • Scribd. Bischler-Napieralski Reaction - Wikipedia, The Free Encyclopedia. [Link]

  • PubMed. [Friedrich Wilhelm Adam Sertürner−the discoverer of morphine]. [Link]

  • PMC - PubMed Central. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. [Link]

  • PubMed. In the arms of Morpheus the development of morphine for postoperative pain relief. [Link]

  • ResearchGate. The mechanism of the Pictet–Spengler reaction. [Link]

  • SmartSense Blog. Heroes of Pharmacy Safety: Friedrich Serturner Discovers Morphine. [Link]

  • Unidentified Source.
  • ResearchGate. History of opium poppy and morphine. [Link]

  • Wikipedia. Morphine. [Link]

  • The Hospitalist. Morphine's Modest Origin. [Link]

  • Semantic Scholar. Tyrosine Aminotransferase Contributes to Benzylisoquinoline Alkaloid Biosynthesis in Opium Poppy1[W]. [Link]

  • NIH. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. [Link]

  • PMC - NIH. The isolation of morphine by Serturner. [Link]

  • Natural Product Reports (RSC Publishing). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

  • PMC - PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Química Organica.org. Isoquinoline synthesis. [Link]

  • YouTube. Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. [Link]

  • PMC - PubMed Central. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). [Link]

  • ResearchGate. Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. [Link]

  • Wikipedia. Isoquinoline alkaloids. [Link]

Sources

An In-depth Technical Guide to Isoquinolin-4-ylmethanamine: Synthesis, Structural Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of isoquinolin-4-ylmethanamine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, the strategic design of its structural analogs and derivatives, and the potential therapeutic applications based on the well-established bioactivity of the isoquinoline scaffold. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics centered around this molecular core.

The Isoquinoline Core: A Privileged Scaffold in Drug Discovery

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of numerous natural products and synthetic molecules with significant pharmacological properties.[1] From the potent analgesic effects of morphine to the vasodilatory action of papaverine, isoquinoline alkaloids have a long and successful history in medicine.[1][2] This success has established the isoquinoline nucleus as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets, thereby exhibiting a wide array of biological activities. These activities include, but are not limited to, antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[3][4]

The biological versatility of isoquinolines is largely dependent on the nature and position of their substituents. The substitution pattern on the isoquinoline ring system dictates the molecule's three-dimensional shape, electronic distribution, and physicochemical properties, all of which are critical for its interaction with biological macromolecules. Substitution at the C4 position, in particular, has been noted to influence the pharmacological profile of isoquinoline derivatives, with some studies indicating its role in antimalarial activity.[3]

Synthetic Strategies for this compound and Its Analogs

While a direct, one-pot synthesis for this compound is not prominently described in the literature, a robust and logical synthetic pathway can be devised from readily available precursors. The following proposed synthesis is based on established and reliable chemical transformations.

Proposed Synthesis of the Core Moiety: this compound

A plausible and efficient route to the target compound involves a two-step process starting from isoquinoline-4-carbonitrile.

Step 1: Synthesis of Isoquinoline-4-carbonitrile

The initial step is the introduction of a nitrile group at the C4 position of the isoquinoline ring. This can be achieved through a variety of modern cross-coupling methods or more classical approaches.

Experimental Protocol:

  • Starting Material: 4-Bromoisoquinoline

  • Reagents: Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., DMF, NMP).

  • Procedure:

    • To a solution of 4-bromoisoquinoline in an anhydrous polar aprotic solvent such as DMF, add the cyanide source (e.g., CuCN).

    • If using a palladium-catalyzed reaction with Zn(CN)₂, the palladium catalyst is added to the reaction mixture.

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution (e.g., ammonium chloride).

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield pure isoquinoline-4-carbonitrile.

Causality of Experimental Choices: The choice of a palladium-catalyzed cyanation reaction is based on its high efficiency and functional group tolerance, which are well-documented in organic synthesis. The use of an anhydrous, polar aprotic solvent is crucial to ensure the solubility of the reactants and to prevent unwanted side reactions.

Step 2: Reduction of Isoquinoline-4-carbonitrile to this compound

The final step is the reduction of the nitrile group to a primary amine. This is a standard transformation with several reliable methods.

Experimental Protocol:

  • Starting Material: Isoquinoline-4-carbonitrile

  • Reagents: A reducing agent such as Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel or Palladium on carbon).

  • Procedure (using LiAlH₄):

    • In a flame-dried round-bottom flask under an inert atmosphere, a solution of isoquinoline-4-carbonitrile in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared.

    • The solution is cooled to 0 °C in an ice bath.

    • LiAlH₄ is added portion-wise to the stirred solution.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

    • The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

    • The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

    • The combined organic extracts are dried and concentrated to afford this compound.

Causality of Experimental Choices: LiAlH₄ is a powerful reducing agent capable of efficiently reducing nitriles to primary amines. The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water. The quenching procedure is a standard and safe method for decomposing the excess reducing agent and the aluminum salts.

Synthesis Workflow Diagram

G cluster_0 Synthesis of this compound A 4-Bromoisoquinoline B Isoquinoline-4-carbonitrile A->B Cyanation (e.g., CuCN or Pd-catalyzed Zn(CN)₂) C This compound B->C Nitrile Reduction (e.g., LiAlH₄ or H₂/Raney Ni)

Caption: Proposed two-step synthesis of this compound.

Synthesis of Structural Analogs and Derivatives

The synthetic route to this compound provides a versatile platform for the generation of a library of analogs.

N-Alkylation and N-Acylation of the Aminomethyl Group:

The primary amine of this compound can be readily functionalized.

  • N-Alkylation: Reductive amination with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) can yield secondary and tertiary amines.

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will produce a range of amide derivatives.

Substitution on the Isoquinoline Ring:

Modifications to the isoquinoline core can be achieved by using appropriately substituted starting materials in the initial synthesis of the isoquinoline ring system, for example, through the Bischler-Napieralski or Pictet-Spengler reactions.[2]

Analog Synthesis Workflow

G cluster_1 Derivatization of this compound Core This compound Alkylated N-Alkylated Derivatives Core->Alkylated Reductive Amination (Aldehyde/Ketone, STAB) Acylated N-Acylated Derivatives Core->Acylated Acylation (Acyl Chloride/Anhydride, Base)

Caption: Key derivatization strategies for this compound.

Pharmacological Potential and Structure-Activity Relationships

While specific biological data for this compound is not extensively reported in publicly available literature, the broader family of isoquinoline derivatives has been shown to possess a wide range of pharmacological activities.

Potential Therapeutic Areas:

  • Anticancer: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent cytotoxic effects against various cancer cell lines.[5] The proposed mechanism often involves the intercalation of the planar isoquinoline ring into DNA, leading to the inhibition of DNA replication and transcription.[5]

  • Anti-inflammatory: Certain isoquinoline derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6] However, one study noted a significant loss of activity with the introduction of an aminomethyl group on the isoquinoline ring in a specific series of TNF-α inhibitors.[6]

  • Antimicrobial: The isoquinoline scaffold is present in several natural and synthetic compounds with antibacterial and antifungal properties.[3]

  • Neurological Disorders: Some tetrahydroisoquinoline derivatives have been investigated for their neurochemical properties and potential links to neurological conditions.[5]

Structure-Activity Relationship (SAR) Considerations:

The biological activity of this compound and its analogs will be highly dependent on their structural features. A systematic investigation of the SAR would involve:

  • The Aminomethyl Group: The basicity and hydrogen bonding capacity of the amine are critical for target interaction. N-alkylation and N-acylation will modulate these properties and can influence potency and selectivity.

  • The Isoquinoline Core: Substituents on the benzene portion of the isoquinoline ring can impact lipophilicity, metabolic stability, and electronic properties, all of which can fine-tune the pharmacological profile.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound analogs, a battery of in vitro and in vivo assays is required.

In Vitro Assays

Cytotoxicity Assays:

  • MTT or MTS Assay: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a panel of cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Enzyme Inhibition Assays:

  • If a specific enzyme target is hypothesized (e.g., a kinase, a polymerase), a direct enzyme inhibition assay should be performed. This typically involves incubating the enzyme with its substrate and the test compound and measuring the rate of product formation.

Anti-inflammatory Assays:

  • LPS-stimulated Cytokine Release Assay: Macrophages or peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) in the presence of the test compounds. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant are then quantified by ELISA.

In Vivo Models

Promising candidates from in vitro studies should be advanced to in vivo models.

  • Xenograft Models: For anticancer activity, human cancer cells are implanted into immunocompromised mice. The effect of the test compounds on tumor growth is then monitored over time.

  • Animal Models of Inflammation: For anti-inflammatory activity, models such as LPS-induced systemic inflammation or collagen-induced arthritis in rodents can be utilized.

General Workflow for Biological Evaluation

G cluster_2 Biological Evaluation Cascade Synthesis Synthesis of Analogs InVitro In Vitro Screening (Cytotoxicity, Enzyme Assays, etc.) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) InVitro->InVivo Active Compounds SAR->Synthesis Design of New Analogs Lead Lead Optimization InVivo->Lead

Caption: A typical workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical scaffold. The synthetic strategies outlined in this guide provide a clear path to this core molecule and a diverse range of its derivatives. While specific biological data for the parent compound is sparse, the rich pharmacology of the isoquinoline class strongly suggests that a systematic exploration of this compound analogs could lead to the discovery of novel therapeutic agents. Future research should focus on the synthesis of a focused library of these compounds and their evaluation in a broad panel of biological assays to uncover their full therapeutic potential.

References

  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. PubMed. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]

  • Angular-Substituted[5][6]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. MDPI. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • CONDENSED ISOQUINOLINES. 13. SYNTHESIS OF... : Chemistry of Heterocyclic Compounds. Ovid. [Link]

  • Synthetic approaches to N- and 4-substitued 1,4-dihydro-3(2H)-isoquinolinone derivatives. ResearchGate. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Isoquinoline. Unknown Source.
  • Syntheses of 4-Substituted Isoquinolines. ResearchGate. [Link]

  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Royal Society of Chemistry. [Link]

  • Chapter 7_Quinolines and Isoquinolines.pdf. Unknown Source.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. [Link]

  • Preparation and Properties of Isoquinoline. Unknown Source.
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]

  • Synthesis of isoquinoline derivatives. ResearchGate. [Link]

  • Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. American Chemical Society. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. National Institutes of Health. [Link]

Sources

A Comprehensive Spectroscopic Guide to Isoquinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for the characterization of Isoquinolin-4-ylmethanamine (CAS No: 58123-56-1). As a valuable heterocyclic building block in medicinal chemistry and drug development, unambiguous structural confirmation is paramount. This document synthesizes predictive data based on foundational spectroscopic principles and analysis of analogous structures to offer a robust framework for researchers and scientists. It covers the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes an in-depth discussion of expected spectral features, the causality behind these predictions, and validated, step-by-step protocols for data acquisition. This guide is designed to serve as an authoritative reference for the synthesis, identification, and quality control of this compound.

Introduction to this compound

Chemical Identity

This compound is a primary amine derivative of the isoquinoline heterocyclic system. Its structure is foundational for the synthesis of more complex molecules in pharmaceutical research.[1][2] The precise arrangement of its aromatic rings and the reactive aminomethyl group at the 4-position makes its characterization essential.

PropertyValueSource(s)
CAS Number 58123-56-1[3][4][5]
Molecular Formula C₁₀H₁₀N₂[3][5]
Molecular Weight 158.20 g/mol [3][5]
Monoisotopic Mass 158.084398327 Da[5][6]
Synonyms C-ISOQUINOLIN-4-YL-METHYLAMINE, 4-isoquinolinylmethanamine[3][4]
Chemical Structure Chemical Structure of this compound
The Imperative of Spectroscopic Characterization

In any research or drug development pipeline, verifying the identity, purity, and structure of a synthesized compound is a non-negotiable checkpoint. Spectroscopic techniques provide a detailed molecular fingerprint.

  • NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

  • IR Spectroscopy identifies the functional groups present, confirming the existence of the amine and aromatic systems.[7]

  • Mass Spectrometry determines the molecular weight and offers structural clues through fragmentation analysis.[8]

This guide provides the expected data from these analyses to serve as a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus results in a unique resonance frequency (chemical shift).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the primary amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the isoquinoline nitrogen and the anisotropic effects of the aromatic rings.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.2 - 9.0Singlet (s)1HH1The proton adjacent to the heterocyclic nitrogen (C1) is highly deshielded.
~ 8.5 - 8.3Singlet (s)1HH3The proton at C3 is also significantly influenced by the ring nitrogen.
~ 8.2 - 8.0Doublet (d)1HH5/H8Protons on the benzo-ring peri to the fused ring system are deshielded.
~ 7.8 - 7.6Multiplet (m)2HH6, H7Aromatic protons on the benzo-ring.
~ 7.5 - 7.3Doublet (d)1HH8/H5Aromatic protons on the benzo-ring.
~ 4.1 - 3.9Singlet (s)2H-CH₂-Methylene protons adjacent to the aromatic ring and the amine group.
~ 2.0 - 1.5Broad Singlet (br s)2H-NH₂Amine protons are exchangeable; signal is often broad and may not show coupling.[9]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are predicted based on known values for isoquinoline and substituent effects.[10][11]

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 152C1Carbon adjacent to nitrogen is significantly deshielded.
~ 143C3Also deshielded by proximity to the ring nitrogen.
~ 136C4aQuaternary carbon at the ring junction.
~ 132C4Carbon bearing the aminomethyl substituent.
~ 130C6Aromatic CH.
~ 128C8aQuaternary carbon at the ring junction.
~ 127C5Aromatic CH.
~ 126C7Aromatic CH.
~ 121C8Aromatic CH.
~ 45-CH₂-Aliphatic carbon of the aminomethyl group.
Experimental Protocol for NMR Acquisition

This protocol ensures high-quality, reproducible data for structural validation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

      • Causality: DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the observation of exchangeable N-H protons. CDCl₃ is also a common choice for less polar compounds.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Key Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): 2-5 seconds to allow for full proton relaxation between pulses, ensuring accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Key Parameters:

      • Spectral Width: 0 to 160 ppm.[12]

      • Number of Scans: 512-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals and assign the chemical shifts for all peaks.

Visualization: NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Insert Sample AcquireH1 Acquire ¹H Spectrum Tune->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Tune->AcquireC13 Process Fourier Transform & Phasing AcquireH1->Process AcquireC13->Process Calibrate Calibrate to TMS Process->Calibrate Analyze Assign & Integrate Calibrate->Analyze Final Final Analyze->Final Final Spectrum

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).[7]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the N-H bonds of the amine, the C-H bonds of the aromatic and aliphatic parts, and the C=C/C=N bonds of the isoquinoline ring.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3400 - 3250N-H StretchMedium (two bands)Primary Amine (-NH₂)
3100 - 3000C-H StretchMedium-WeakAromatic C-H
2950 - 2850C-H StretchMediumAliphatic C-H (-CH₂-)
1620 - 1580C=C & C=N StretchStrong-MediumIsoquinoline Ring
1500 - 1400C=C StretchStrong-MediumAromatic Ring
1470 - 1430C-H Bend (Scissoring)MediumAliphatic -CH₂-
900 - 675C-H Bend (Out-of-plane)StrongAromatic Ring Substitution

Rationale: The presence of two distinct bands for the N-H stretch is a hallmark of a primary amine (-NH₂), corresponding to symmetric and asymmetric stretching modes.[13] The strong absorptions in the 1620-1400 cm⁻¹ region are characteristic of the skeletal vibrations of the aromatic isoquinoline system.[7]

Experimental Protocol for IR Spectroscopy (ATR)

The Attenuated Total Reflectance (ATR) method is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

    • Causality: The background scan is crucial as it is subtracted from the sample scan to remove interferences from atmospheric CO₂ and H₂O, as well as any intrinsic signals from the ATR crystal.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000 - 400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Identify and label the major absorption peaks and compare them to the predicted values to confirm the presence of key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through analysis of fragmentation patterns, confirmation of its structure.

Predicted Mass Spectrum (Electron Ionization)

Upon ionization, the molecule will form a molecular ion (M⁺˙), which can then undergo fragmentation.

  • Molecular Ion (M⁺˙): The most important peak will be the molecular ion peak. Given the molecular formula C₁₀H₁₀N₂, the M⁺˙ peak is expected at an m/z (mass-to-charge ratio) of 158.

  • Key Fragmentation Pathway: A primary and highly favorable fragmentation pathway for benzylic amines is the cleavage of the C-C bond adjacent to the amine (β-cleavage).

    • m/z 157: Loss of a hydrogen radical ([M-H]⁺).

    • m/z 142: Loss of an ammonia radical (•NH₂) from the molecular ion, leading to a stable C₁₀H₈N⁺ fragment.

    • m/z 129: Loss of the •CH₂NH₂ radical, resulting in the isoquinoline cation. This is often a very prominent fragment.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, nitrogen-containing compounds, often resulting in a strong protonated molecule peak [M+H]⁺.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount (0.1%) of formic acid.

    • Causality: Formic acid aids in the protonation of the amine, promoting the formation of the [M+H]⁺ ion, which is readily detected in positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

    • Set the instrument to positive ion detection mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the protonated molecular ion peak, [M+H]⁺, which would appear at m/z 159.

    • If fragmentation is induced (e.g., in a tandem MS/MS experiment), analyze the resulting fragment ions to confirm the predicted fragmentation patterns.

Visualization: Predicted MS Fragmentation

MS_Fragmentation Parent This compound (MW = 158) M_plus [M]⁺˙ m/z = 158 Parent->M_plus -e⁻ (Ionization) M_minus_H [M-H]⁺ m/z = 157 M_plus->M_minus_H - •H Frag_129 [C₉H₇N]⁺ m/z = 129 M_plus->Frag_129 - •CH₂NH₂ Frag_142 [C₁₀H₈N]⁺ m/z = 142 M_plus->Frag_142 - •NH₂

Caption: Key fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis

While each technique provides valuable data, the true power of spectroscopic characterization lies in the integration of all results. A confident structural assignment is only possible when the data from NMR, IR, and MS are mutually supportive.

A Holistic Approach to Structure Confirmation

The process of confirming the structure of this compound is a self-validating system:

  • MS confirms the mass: The mass spectrum shows a molecular ion at m/z 158 (or [M+H]⁺ at 159), matching the molecular formula C₁₀H₁₀N₂.

  • IR confirms functional groups: The IR spectrum shows characteristic N-H stretches (~3350 cm⁻¹) and aromatic C=C/C=N stretches (~1600 cm⁻¹), confirming the presence of a primary amine and the isoquinoline core.

  • NMR confirms the skeleton and connectivity: The ¹³C NMR shows 10 distinct carbons, and the ¹H NMR shows the correct number of protons with chemical shifts and coupling patterns consistent with the proposed structure, including the key benzylic -CH₂- group and the distinct aromatic protons.

When all three data sets align with the predicted values, the structure is confirmed with a high degree of confidence.

Visualization: Integrated Data for Structural Confirmation

Integrated_Analysis Structure Confirmed Structure: This compound MS MS Data • Molecular Weight = 158 • Correct Formula MS->Structure Validates Mass IR IR Data • Amine N-H Stretch • Aromatic Ring Vibrations IR->Structure Validates Functional Groups NMR NMR Data • Correct C/H Count • Specific Connectivity (Aromatic, -CH₂NH₂) NMR->Structure Validates Skeleton

Caption: Convergence of data for structural proof.

Conclusion

This technical guide establishes a detailed spectroscopic benchmark for the positive identification of this compound. By integrating predicted ¹H NMR, ¹³C NMR, IR, and MS data with validated experimental protocols, researchers are equipped with the necessary framework for rigorous structural confirmation. The causality-driven explanations and step-by-step methodologies provided herein are intended to support the work of scientists and professionals in ensuring the quality and integrity of their chemical entities, facilitating downstream applications in drug discovery and development.

References

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
  • ChemScene. This compound.
  • LibreTexts Chemistry. Infrared (IR) Spectroscopy.
  • ChemicalBook. Isoquinoline(119-65-3) 13C NMR spectrum.
  • CymitQuimica. This compound.
  • PubChem, National Institutes of Health. Quinolin-4-ylmethanamine.
  • PubChem, National Institutes of Health. (Isoquinolin-4-yl)methanamine.
  • Kumar, A., et al. (2007).
  • Organic Chemistry Portal. Isoquinoline synthesis.
  • Oregon St
  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR.
  • University of California, Los Angeles. 13-C NMR Chemical Shift Table.
  • University of Wisconsin River Falls. Spectroscopy and Spectrometry in Organic Chemistry.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine.

Sources

Isoquinolin-4-ylmethanamine safety and handling precautions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Isoquinolin-4-ylmethanamine

This document provides a comprehensive technical guide for the safe handling, use, storage, and disposal of this compound (CAS No. 58123-56-1). It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure a high standard of scientific integrity and operational safety.

Understanding the Hazard Profile

This compound is a potent chemical intermediate with significant health and environmental hazards. A thorough understanding of its properties is the foundation of a robust safety protocol. The primary hazards are its acute toxicity, corrosive nature, and environmental impact.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the dangers associated with this compound. It is critical to recognize these classifications and their implications for all laboratory operations.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1B / 2H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 1 / 2H314/H319: Causes serious eye damage or Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]
Hazardous to the Aquatic Environment, ChronicCategory 3H412: Harmful to aquatic life with long lasting effects

Note: Classifications can vary slightly between suppliers. The most conservative (highest hazard) classification should always be adopted.

Physicochemical Properties and Their Implications

Understanding the physical properties of a compound is essential for anticipating its behavior during handling and storage.

PropertyValue/DescriptionSafety ImplicationSource
Molecular Formula C₁₀H₁₀N₂-[2]
Molecular Weight 158.20 g/mol Required for accurate solution preparation.[1][2]
Appearance SolidAs a solid, it can form dust, which poses a significant inhalation risk.[2]
Hygroscopicity HygroscopicThe compound can absorb moisture from the air. This can affect its stability and requires storage in a desiccated environment.
Combustibility CombustibleForms explosive mixtures with air on intense heating. Vapors are heavier than air and may spread along floors.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls (the primary defense) and appropriate PPE (the essential secondary defense).

Engineering Controls: Your First Line of Defense

All work involving this compound must be conducted in a designated area with robust engineering controls.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to protect against inhalation of dust or vapors.[3]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[3][4]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in the immediate work area in case of accidental contact.[3][5]

Personal Protective Equipment (PPE): The Last Barrier

The correct selection and use of PPE are non-negotiable. Compromising on PPE can lead to severe health consequences.[6]

Protection TypeSpecificationRationale and Best PracticesSource
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves for integrity before each use. Use proper removal technique to avoid contaminating skin. For extended work or in case of a spill, double-gloving is recommended. Immediately change contaminated gloves.[6][6]
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face, which is critical given the compound's corrosive nature.[5][6][5][6]
Skin and Body Protection A chemical-resistant lab coat, fully fastened. Consider a chemically impervious apron and sleeves for larger quantities.Protects skin from accidental contact. Contaminated clothing must be removed immediately, and the affected skin area washed thoroughly.
Respiratory Protection Required when dusts are generated. A NIOSH/MSHA or EN 149 approved respirator with an appropriate filter should be used if engineering controls are insufficient or during a large spill clean-up.This is a critical last line of defense against inhaling the toxic dust. The type of respirator should be selected based on a formal risk assessment.[5][5]

Diagram: Hazard and PPE Relationship

This diagram illustrates the logical connection between the identified hazards of this compound and the required personal protective equipment.

Hazard_PPE_Relationship cluster_hazards Identified Hazards cluster_ppe Required PPE H1 Acute Toxicity (Inhalation) P1 Respirator H1->P1 Mitigates H2 Corrosive (Skin/Eyes) P2 Face Shield & Goggles H2->P2 Protects Against P3 Lab Coat / Apron H2->P3 Protects Against P4 Chemical-Resistant Gloves H2->P4 Prevents Contact H3 Acute Toxicity (Dermal) H3->P4 Prevents Contact Lab_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A Review SDS & SOP B Don Full PPE A->B C Verify Fume Hood Operation B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Use in Experiment E->F G Decontaminate Work Area F->G H Segregate & Label Waste G->H I Store or Dispose H->I J Remove PPE & Wash Hands I->J Emergency_Response cluster_type cluster_spill cluster_exposure Start Incident Occurs Spill Is it a Spill? Start->Spill Yes Exposure Is it a Personal Exposure? Start->Exposure No Spill_Size Is spill large or outside hood? Spill->Spill_Size Exposure_Type Identify Exposure Route (Skin/Eye/Inhalation) Exposure->Exposure_Type Clean_Small Follow Small Spill Protocol Spill_Size->Clean_Small No Evacuate Evacuate & Call EHS Spill_Size->Evacuate Yes First_Aid Administer Specific First Aid (Flush/Fresh Air) Exposure_Type->First_Aid Medical Seek Immediate Medical Attention First_Aid->Medical

References

An In-Depth Technical Guide to Isoquinolin-4-ylmethanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-4-ylmethanamine, a key heterocyclic amine, serves as a versatile building block in the landscape of medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics. With a focus on its applications in targeting neurological disorders and oncological research, this document synthesizes current knowledge to support researchers in leveraging this compound for advanced drug discovery programs. Detailed protocols for its synthesis and potential in vitro evaluation are presented to provide a practical framework for laboratory application.

Chemical Identity and Properties

This compound, also known as 4-(aminomethyl)isoquinoline, is a primary amine derivative of the isoquinoline scaffold. Its unique structural architecture, featuring a bicyclic aromatic ring system and a reactive aminomethyl group, makes it a valuable intermediate for chemical derivatization.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 58123-56-1[1]
Molecular Formula C₁₀H₁₀N₂[1][2]
Molecular Weight 158.20 g/mol [1][2]
Appearance Pale yellow solid[1]
Purity ≥ 95% (via HPLC)[1][2]
Storage 0-8 °C, protect from light[1]
Topological Polar Surface Area (TPSA) 38.91 Ų[1]
LogP (calculated) 1.6935[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]
SMILES C1=CC=C2C(=C1)C=NC=C2CN[1]
InChI Key ZTMHEIRKNHCJEG-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of isoquinoline derivatives can be achieved through various established methods, such as the Bischler-Napieralski reaction and the Pictet-Spengler condensation.[3][4] A common and direct route to this compound involves the reduction of a suitable precursor, such as 4-cyanoisoquinoline.

Conceptual Synthetic Workflow

A plausible synthetic route commences with the appropriate isoquinoline precursor, leading to the introduction of a functional group at the 4-position that can be subsequently converted to an aminomethyl moiety. A logical precursor for this compound is 4-cyanoisoquinoline, which can be reduced to the desired primary amine.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product Isoquinoline Isoquinoline 4-Cyanoisoquinoline 4-Cyanoisoquinoline Isoquinoline->4-Cyanoisoquinoline Cyanation This compound This compound 4-Cyanoisoquinoline->this compound Reduction

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 4-Cyanoisoquinoline

This protocol describes a general method for the reduction of a nitrile to a primary amine using a metal hydride reducing agent, adapted for the synthesis of this compound.

Materials:

  • 4-Cyanoisoquinoline

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., borane-tetrahydrofuran complex)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry workup reagents (e.g., sodium sulfate, water, aqueous sodium hydroxide)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Addition of Precursor: A solution of 4-cyanoisoquinoline in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a controlled temperature (typically 0 °C to room temperature). The rate of addition should be managed to control any exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography, TLC).

  • Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

  • Workup: The resulting suspension is filtered, and the solid residue is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by techniques such as column chromatography on silica gel or distillation under reduced pressure.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with literature data or reference standards.

Applications in Research and Drug Development

The isoquinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[3] this compound serves as a valuable building block for the synthesis of more complex molecules with a wide range of biological activities.

Neurological Disorders

The aminomethylisoquinoline core is being investigated for its potential in developing therapeutics for neurological disorders. It can be utilized as a scaffold to design ligands for various receptors and enzymes in the central nervous system. Its structural similarity to certain neurotransmitters suggests its potential to modulate neuronal signaling pathways.

Oncology

In the field of oncology, this compound is a key intermediate for the synthesis of compounds designed to target cancer cells. The isoquinoline nucleus can be functionalized to interact with various biological targets implicated in cancer progression, such as kinases and DNA-modifying enzymes. The aminomethyl group provides a convenient handle for further chemical modifications to optimize potency and selectivity. Derivatives of 4-aminoquinolines have been shown to sensitize tumor cells to killing by Akt inhibitors, highlighting a promising therapeutic strategy.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a general framework for assessing the biological activity of this compound or its derivatives in a laboratory setting.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a glioblastoma or breast cancer cell line)

  • Complete cell culture medium

  • This compound (or its derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates and standard cell culture equipment

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound is prepared in a cell culture medium. The cells are then treated with various concentrations of the compound. A vehicle control (containing only the solvent) is included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a plate reader. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5][6]

G Seed_Cells Seed Cells in 96-well Plate Compound_Treatment Treat with Serial Dilutions of Compound Seed_Cells->Compound_Treatment Incubation Incubate (e.g., 48h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for a standard in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its versatile structure allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for its biological evaluation. As research continues, the full potential of this compound and its analogs in the development of novel therapies for complex diseases is yet to be fully realized.

References

  • Wikipedia. Isoquinoline. [Link]

  • Gant, T. G. (2011). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry, 3(10), 1285-1307.
  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Wikipedia. Half maximal inhibitory concentration (IC50). [Link]

  • Visikol. IC50, EC50 and its Importance in Drug Discovery and Development. [Link]

Sources

An In-Depth Technical Guide on the Therapeutic Applications of Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold - A Cornerstone of Modern Therapeutics

The isoquinoline nucleus, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, represents a "privileged structural framework" in medicinal chemistry.[1][2] This scaffold is not merely a synthetic curiosity but is widely distributed throughout the plant kingdom, particularly in families like Papaveraceae, Berberidaceae, and Menispermaceae.[3][4] Naturally occurring isoquinoline alkaloids, such as morphine, codeine, berberine, and noscapine, have been utilized in traditional medicine for centuries for their analgesic, antimicrobial, and anti-inflammatory properties.[2][3][5]

The inherent bioactivity of this scaffold has spurred extensive research, leading to the development of a plethora of synthetic isoquinoline-based drugs with a wide range of pharmacological activities.[1][6][7] These compounds are at the forefront of therapeutic research, with applications spanning oncology, infectious diseases, neurodegenerative disorders, and metabolic diseases.[1][7][8] This guide will provide an in-depth exploration of the key therapeutic applications of isoquinoline compounds, delving into their mechanisms of action, experimental validation, and future prospects in drug development.

I. Anticancer Applications: A Multi-pronged Assault on Malignancy

The anticancer properties of isoquinoline alkaloids and their synthetic derivatives are among the most extensively studied.[1][5] These compounds exert their effects through a variety of mechanisms, often targeting multiple pathways involved in tumor growth and survival.[5][9]

A. Mechanism of Action: Disrupting the Cancer Cell Machinery

The anticancer effects of isoquinoline compounds are multifaceted, primarily revolving around the induction of cell cycle arrest, apoptosis, and autophagy.[5][10] Key mechanisms include:

  • Microtubule Disruption: Compounds like noscapine bind to tubulin, the building block of microtubules, altering its conformation and disrupting microtubule assembly.[11][12][13] This interference with microtubule dynamics leads to mitotic arrest, preventing cancer cells from dividing and ultimately triggering apoptosis.[13][14]

  • DNA Interaction and Topoisomerase Inhibition: Certain isoquinoline alkaloids can intercalate into DNA or bind to its minor groove, altering the stability of the DNA duplex.[2][5] This can interfere with the processes of DNA replication, repair, and transcription.[2] Some compounds also act as topoisomerase poisons, inhibiting enzymes crucial for relieving DNA supercoiling during replication.[5]

  • Inhibition of Pro-Survival Signaling Pathways: Many isoquinoline derivatives have been shown to inhibit critical signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][9] For instance, noscapine has been demonstrated to inhibit PI3K and mTOR phosphorylation.[15]

  • Induction of Apoptosis: Isoquinoline compounds can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[10][11] They can induce the release of cytochrome c from mitochondria, leading to the activation of caspase cascades that execute apoptosis.[11]

  • Anti-Angiogenic Properties: Some isoquinolines, such as noscapine and sanguinarine , can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[11][12][16]

B. Key Isoquinoline Compounds in Cancer Research
CompoundPrimary Anticancer Mechanism(s)Key Findings
Noscapine Microtubule disruption, induction of apoptosis, anti-angiogenesis.[11][12]Binds to tubulin, alters microtubule dynamics, and arrests cells in mitosis.[14][15] It has shown potent anti-tumor activity in various solid tumors.[15]
Berberine Inhibition of cell proliferation, induction of apoptosis and autophagy, targeting of multiple signaling pathways (e.g., PI3K/Akt/mTOR, MAPK).[9][17][18]Inhibits transcriptional activity of cyclooxygenase-2 (COX-2).[5]
Sanguinarine DNA intercalation, induction of apoptosis, anti-angiogenesis, cell cycle arrest.[16][19][20]Induces apoptosis and inhibits the proliferation and metastasis of cancer cells.[21] It has also demonstrated anti-angiogenic properties in preclinical models.[16]
Palmatine Induction of apoptosis, antioxidant and anti-inflammatory effects.[22][23]Exhibits selective cytotoxic activity against certain cancer cell lines.[24]
C. Experimental Workflow: Evaluating the Anticancer Efficacy of an Isoquinoline Compound

The following workflow outlines a standard approach to assess the anticancer potential of a novel isoquinoline derivative.

Protocol 1: In Vitro Cytotoxicity and Apoptosis Assay
  • Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., fibroblasts) in appropriate media.

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the isoquinoline compound for 24, 48, and 72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm to determine cell viability.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Treat cells with the compound at its IC50 concentration (determined from the MTT assay).

    • Harvest cells and stain with Annexin V-FITC and PI.

    • Analyze the cell population by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.

Causality Explanation: The MTT assay provides a quantitative measure of the compound's ability to inhibit cell proliferation or induce cell death. The Annexin V/PI assay then specifically elucidates whether the observed cytotoxicity is due to apoptosis, a controlled and desirable mechanism of cell death in cancer therapy.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Validation Cancer Cell Lines Cancer Cell Lines MTT Assay MTT Assay Cancer Cell Lines->MTT Assay Determine IC50 Annexin V/PI Assay Annexin V/PI Assay MTT Assay->Annexin V/PI Assay Confirm Apoptosis Mechanism of Action Studies Mechanism of Action Studies Annexin V/PI Assay->Mechanism of Action Studies Western Blot Western Blot Mechanism of Action Studies->Western Blot Protein Expression Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Flow Cytometry Microtubule Polymerization Assay Microtubule Polymerization Assay Mechanism of Action Studies->Microtubule Polymerization Assay Xenograft Model Xenograft Model Mechanism of Action Studies->Xenograft Model Tumor Growth Inhibition

Caption: Experimental workflow for assessing the anticancer potential of isoquinoline compounds.

II. Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

Isoquinoline alkaloids and their synthetic analogs have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[6][25] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

A. Mechanism of Antimicrobial Action

The antimicrobial mechanisms of isoquinoline compounds are diverse and can involve:

  • Disruption of Cell Membranes: Some isoquinolines, like berberine , can disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.[3]

  • Inhibition of Nucleic Acid Synthesis: These compounds can bind to bacterial DNA and RNA, interfering with replication and transcription.[5]

  • Inhibition of Protein Synthesis: Certain isoquinolines can inhibit bacterial protein synthesis, a vital process for microbial survival.

  • Perturbation of Cell Wall Biosynthesis: Some novel alkynyl isoquinolines have been shown to perturb S. aureus cell wall and nucleic acid biosynthesis.[26]

B. Notable Antimicrobial Isoquinolines
Compound/ClassSpectrum of ActivityKey Findings
Berberine Broad-spectrum antibacterial and antifungal.[3]Effective against bacteria, fungi, and parasites.[3]
Palmatine Antibacterial and antiviral.[22][23]Demonstrates a wide spectrum of pharmacological effects.[22]
Sanguinarine Antimicrobial.[21]Used in oral hygiene products for its antibacterial properties.[27]
Synthetic Isoquinolines Gram-positive bacteria, including MRSA and VRSA.[25][26][28]Novel alkynyl isoquinolines show strong bactericidal activity.[26]
C. Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity.

Protocol 2: Broth Microdilution MIC Assay
  • Prepare Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the isoquinoline compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation: The inclusion of positive (no compound) and negative (no bacteria) controls in each plate validates the assay. The positive control should show robust growth, while the negative control should remain clear.

III. Antiviral Applications: A Broad-Spectrum Defense

Several isoquinoline alkaloids have demonstrated potent antiviral activity against a range of DNA and RNA viruses.[6][29] This has led to increased interest in their potential as broad-spectrum antiviral agents.

A. Mechanisms of Antiviral Action

The antiviral mechanisms of isoquinolines can be host-directed or virus-directed:

  • Inhibition of Viral Protein Synthesis: Emetine is a potent inhibitor of protein synthesis in eukaryotic cells.[30] This non-specific inhibition of translation effectively halts the replication of viruses that rely on the host's translational machinery.[30][31]

  • Inhibition of Viral Enzymes: Some isoquinolines can directly inhibit key viral enzymes. For example, emetine has been shown to block the reverse transcriptase activity of HIV-1.[32]

  • Targeting Host Factors: The major antiviral activity of emetine is believed to be mediated by targeting certain cellular factors essential for viral replication.[31][33]

B. Key Antiviral Isoquinoline Compounds
CompoundTarget VirusesMechanism of Action
Emetine Coronaviruses (including SARS-CoV-2), HIV-1, Poxviruses, Dengue virus, Enteroviruses.[29][30][31][32]Inhibition of host cell protein synthesis, inhibition of viral polymerase.[30][31]
Palmatine Various viruses.[22][23]Broad-spectrum pharmacological effects.[23]
C. Experimental Workflow: Evaluating Antiviral Efficacy

G cluster_0 In Vitro Antiviral Assay Host Cells Host Cells Virus Infection Virus Infection Host Cells->Virus Infection Infect with target virus Compound Treatment Compound Treatment Virus Infection->Compound Treatment Treat with isoquinoline Plaque Assay Plaque Assay Compound Treatment->Plaque Assay Quantify viral titer (EC50) Cytotoxicity Assay Cytotoxicity Assay Plaque Assay->Cytotoxicity Assay Determine CC50 Selectivity Index (SI) Selectivity Index (SI) Cytotoxicity Assay->Selectivity Index (SI) SI = CC50 / EC50

Caption: Workflow for determining the in vitro antiviral efficacy of an isoquinoline compound.

IV. Neuroprotective Applications: Guarding Against Neurodegeneration

Isoquinoline alkaloids are emerging as promising therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[34][35][36] Their neuroprotective effects are attributed to a variety of mechanisms that combat the pathological processes underlying these conditions.

A. Mechanisms of Neuroprotection
  • Anti-inflammatory and Antioxidant Effects: Many isoquinoline alkaloids, including berberine and nuciferine , exhibit potent anti-inflammatory and antioxidant properties.[34][37] They can reduce neuroinflammation and oxidative stress, which are key contributors to neuronal damage in neurodegenerative diseases.

  • Modulation of Neurotransmitter Systems: Some isoquinolines can modulate key neurotransmitter systems, such as the dopaminergic and cholinergic systems, which are dysregulated in Parkinson's and Alzheimer's disease, respectively.[38]

  • Inhibition of Acetylcholinesterase and Butyrylcholinesterase: Certain isoquinoline alkaloids can inhibit the enzymes that break down acetylcholine, thereby increasing its levels in the brain, a therapeutic strategy for Alzheimer's disease.[39]

  • Regulation of Autophagy and Mitochondrial Function: Isoquinolines can promote the clearance of aggregated proteins and damaged organelles through autophagy and improve mitochondrial function, both of which are impaired in neurodegenerative disorders.[34][40]

B. Prominent Neuroprotective Isoquinolines
CompoundPotential Therapeutic TargetKey Neuroprotective Mechanisms
Berberine Alzheimer's Disease, Parkinson's DiseaseAnti-inflammatory, antioxidant, improves mitochondrial function, modulates autophagy.[17][34]
Palmatine Alzheimer's DiseaseAnti-inflammatory, antioxidant, acetylcholinesterase inhibition.[24][41]
Nuciferine Central Nervous System DiseasesAnti-inflammatory, antioxidant, regulation of autophagy, high blood-brain barrier permeability.[34]
Tetrahydropalmatine Neurodegenerative DiseasesModulates dopaminergic and other neurotransmitter systems.[35]

V. Other Therapeutic Applications

The pharmacological versatility of isoquinoline compounds extends beyond the areas detailed above. Other notable therapeutic applications include:

  • Anti-diabetic Effects: Berberine has been shown to have significant anti-hyperglycemic effects by improving insulin sensitivity, stimulating glycolysis, and suppressing hepatic gluconeogenesis, primarily through the activation of AMP-activated protein kinase (AMPK).[37][40][42]

  • Anti-inflammatory Properties: Many isoquinoline alkaloids possess anti-inflammatory properties, often by inhibiting pro-inflammatory signaling pathways like NF-κB.[6][37]

  • Cardiovascular Effects: Some isoquinolines have shown potential in treating cardiovascular diseases by modulating ion channels and other cellular processes.[38][43]

Conclusion and Future Directions

The isoquinoline scaffold is a remarkably versatile platform for the discovery and development of new therapeutic agents. Both natural alkaloids and their synthetic derivatives have demonstrated a broad spectrum of pharmacological activities, with significant potential in oncology, infectious diseases, neurodegeneration, and metabolic disorders.

Future research will likely focus on:

  • Structural Modification: The synthesis of novel isoquinoline derivatives with improved potency, selectivity, and pharmacokinetic properties.[22][23]

  • Combination Therapies: Exploring the synergistic effects of isoquinoline compounds with existing drugs to enhance efficacy and overcome drug resistance.[14]

  • Elucidation of Mechanisms: Further investigation into the precise molecular mechanisms of action to identify new therapeutic targets and biomarkers.

  • Clinical Translation: Advancing the most promising isoquinoline candidates through preclinical and clinical trials to bring new treatments to patients.[7]

The rich chemical diversity and proven biological activity of isoquinoline compounds ensure that they will remain a central focus of drug discovery efforts for the foreseeable future.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025-12-12). PMC.
  • Isoquinoline derivatives and its medicinal activity. (2024-11-08).
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Novel isoquinoline derivatives as antimicrobial agents. (2013-06-01). PubMed.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central - NIH.
  • Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. (2019-04-30). PubMed.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2025-10-15).
  • What is the mechanism of Noscapine? (2024-07-17).
  • Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentr
  • The Potential Role of Noscapine in Cancer Tre
  • Palmatine: a review of its pharmacology, toxicity and pharmacokinetics.
  • Pharmacological activities palmatine alkaloid compound isolated from Guatteria friesiana prospects for new drug development. Semantic Scholar.
  • Natural Plant Alkaloid (Emetine) Inhibits HIV-1 Replication by Interfering with Reverse Transcriptase Activity. MDPI.
  • Palmatine: A review of pharmacological properties and pharmacokinetics.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2020-04-24). PubMed.
  • Noscapine and Cancer: Exploring an Alkaloid's Anti-Neoplastic Potential.
  • Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E. (2021-03-10). PubMed Central.
  • Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review). Semantic Scholar.
  • Pharmacological activities palmatine alkaloid compound isolated from Guatteria friesiana prospects for new drug development. (2016-11-28). Allied Academies.
  • Different Aspects of Emetine's Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19. PubMed Central.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023-06-16). PMC.
  • Berberine as a therapy for type 2 diabetes and its complications: From mechanism of action to clinical studies. Canadian Science Publishing.
  • Noscapine: An Effective Anti-Tumor Drug. JETIR.
  • A brief overview of the mechanism of action of berberine through...
  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. PubMed.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI.
  • A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects. MDPI.
  • Sanguinarine and Its Role in Chronic Diseases. PubMed.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Scilit.
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • What is Berberine mechanism of action? Consensus.
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling P
  • Berberine and Its Study as an Antidiabetic Compound. (2023-07-08). PMC - PubMed Central.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024-12-31).
  • Emetine as an antiviral agent suppresses SARS-CoV-2 replication by inhibitinginteraction of viral mRNAwith eIF4E: An in vitro study. (2020-11-30). bioRxiv.
  • The Anticancer Effect of Sanguinarine: A Review. (2025-08-05).
  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2025-08-10).
  • Sanguinarine and Its Role in Chronic Diseases. (2025-08-09).
  • New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. (2023-10-18). PubMed.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2025-10-12).
  • Neuroprotective mechanism of isoquinoline alkaloids.
  • Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives. (2016-01-15). PMC - NIH.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023-06-16). PubMed.
  • An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications.
  • Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. (2019-01-31).
  • Sanguinarine: A Double-Edged Sword of Anticancer and Carcinogenesis and Its Future Applic

Sources

Methodological & Application

Application Note & Protocols: In-Vitro Assay Strategies for Isoquinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinolin-4-ylmethanamine, a derivative of the versatile isoquinoline scaffold, represents a promising starting point for drug discovery programs. The isoquinoline core is present in a multitude of natural and synthetic bioactive compounds, known to exhibit a wide range of activities, including enzyme inhibition and modulation of cell signaling pathways[1][2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in-vitro evaluation of this compound. As a versatile building block for pharmaceuticals targeting neurological disorders and cancer, a structured approach to characterizing its biological activity is paramount[3]. This guide moves beyond a simple listing of steps, explaining the causal logic behind experimental choices to establish a robust, self-validating framework for characterizing this and similar novel chemical entities.

Strategic Overview: A Phased Approach to In-Vitro Characterization

The journey from a novel compound to a validated lead requires a logical progression of assays. We propose a three-phased approach, beginning with broad-spectrum screening to identify biological activity, followed by detailed mechanistic studies to determine potency and mode of action, and culminating in cell-based functional assays to establish physiological relevance. This strategy ensures that resources are directed efficiently, building a comprehensive data package for informed decision-making.

The overall experimental workflow is designed to progressively narrow the focus from broad screening to specific mechanistic validation.

G A Protocol 1.1: General Cytotoxicity (e.g., MTT Assay) B Protocol 1.2: Broad-Spectrum Kinase Inhibition Profiling A->B C Protocol 2.1: Enzyme Inhibition Kinetics (IC50 Determination) B->C Identified Kinase 'Hit' D Protocol 2.2: Competitive Receptor Binding Assay B->D Explore non-kinase targets (optional) E Protocol 3.1: Target Engagement & Downstream Signaling C->E Confirm cellular potency & mechanism

Caption: Phased workflow for in-vitro characterization.

Foundational Protocols: Primary Screening

The initial phase aims to answer two fundamental questions: At what concentrations is the compound generally toxic to cells, and does it interact with major, druggable target families?

Protocol 1.1: General Cytotoxicity Assessment (MTT Assay)

Rationale: Before conducting specific mechanism-of-action studies, it is crucial to establish the concentration range at which this compound exhibits general cytotoxicity. This ensures that observations in subsequent assays are due to specific target modulation, not non-specific toxicity. The MTT assay is a standard colorimetric method for assessing cell viability[4].

Methodology:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., MCF7 or MDA-MB-468 for breast cancer) in a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight[5].

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%)[6][7].

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 1.2: Broad-Spectrum Kinase Inhibition Profiling

Rationale: The isoquinoline scaffold is a common feature in many kinase inhibitors[1]. A broad-spectrum screen against a panel of diverse kinases is an efficient method to identify potential targets. Assays like the ADP-Glo™ Kinase Assay are luminescence-based and measure the amount of ADP produced, which is directly correlated with kinase activity[8].

Methodology:

  • Assay Setup: This protocol is typically performed in a high-throughput format (e.g., 384-well plate) by a specialized service provider or with a commercial kit.

  • Compound Addition: Add this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) to wells containing the individual purified kinases from the panel.

  • Kinase Reaction Initiation: Add the specific substrate for each kinase and ATP to initiate the enzymatic reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature or 30°C[8].

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control. A significant inhibition (e.g., >50%) flags a potential "hit" for further investigation.

Mechanistic Assays: Target Validation

Once a primary hit is identified (e.g., a specific kinase), the next phase is to confirm this interaction and quantify its potency.

Protocol 2.1: Enzyme Inhibition Kinetics (IC50 Determination)

Rationale: This assay establishes the potency of the inhibitor by determining the concentration required to inhibit 50% of the target enzyme's activity (IC50). Following a standardized procedure is key to obtaining reliable and reproducible results[9].

Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate assay buffer, starting from a concentration well above the expected IC50.

    • Enzyme: Dilute the purified target kinase to a working concentration in the assay buffer.

    • Substrate & ATP: Prepare the kinase's specific peptide substrate and ATP at a concentration near its Michaelis-Menten constant (Km), if known.

  • Assay Procedure (in 96-well plate):

    • Test Wells: Add the enzyme and each dilution of the test compound.

    • Control Wells (100% activity): Add the enzyme and assay buffer with the corresponding DMSO concentration[8].

    • Blank Wells: Add assay buffer and DMSO (no enzyme).

  • Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate/ATP mixture to all wells to start the reaction.

  • Detection & Analysis: Use a suitable detection method (e.g., ADP-Glo™ as described in 1.2) to measure enzyme activity. Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Example IC50 Data for this compound against Kinase X

Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.7075.4
1.2351.2
0.4124.8
0.1410.1
0.052.5
Calculated IC50 1.20 µM
Protocol 2.2: Competitive Receptor Binding Assay

Rationale: Given the compound's potential application in neurological disorders, assessing its ability to bind to key receptors is a logical step[3]. A competitive binding assay measures the affinity of a test compound for a receptor by its ability to displace a known, labeled ligand[10]. Radioligand binding assays are a classic and robust method for this purpose[11][12].

Methodology:

  • Receptor Preparation: Use cell membrane preparations from a cell line overexpressing the target receptor (e.g., a specific serotonin or dopamine receptor) or from tissue known to be rich in the receptor[11].

  • Assay Setup: In a 96-well plate, combine:

    • The membrane preparation.

    • A fixed concentration of a radiolabeled ligand (e.g., ³H-ligand) at or below its dissociation constant (Kd).

    • A range of concentrations of the unlabeled test compound (this compound).

  • Controls:

    • Total Binding: Membrane + radioligand (no competitor).

    • Non-specific Binding (NSB): Membrane + radioligand + a high concentration of a known, unlabeled ligand to saturate all specific binding sites[12].

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand. This is commonly done by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound ligand[12].

  • Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log of the test compound's concentration.

    • Determine the IC50 from the resulting curve and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Biochemical and binding assays confirm direct interaction, but cell-based assays are essential to verify that the compound can enter a cell, engage its target, and elicit a functional response.

Protocol 3.1: Target Engagement & Downstream Signaling

Rationale: This assay confirms that the compound's inhibition of a target kinase in a purified system translates to the inhibition of a signaling pathway within a living cell[13]. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA[14][15].

G Receptor Growth Factor Receptor KinaseA Kinase A (Target) Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates (p-Kinase B) Substrate Substrate (e.g., Transcription Factor) KinaseB->Substrate Phosphorylates (p-Substrate) Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor This compound Inhibitor->KinaseA Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Methodology (Western Blot):

  • Cell Culture & Treatment: Grow an appropriate cell line to ~80% confluency. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor or ligand to activate the signaling pathway of interest.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Substrate).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the blot with an antibody against the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Critical Considerations for Robust Assays

To ensure data integrity, several factors must be carefully controlled throughout all experimental work[16].

  • Compound Solubility and Stability: Visually inspect the compound in solution. Poor solubility can lead to inaccurate concentration data. Assess compound stability in assay buffers over the experiment's duration[17].

  • Solvent Effects: Always use a consistent, low concentration of the solvent (e.g., DMSO) in all wells, including controls, as solvents themselves can have biological effects[6].

  • Appropriate Controls: Every assay must include positive and negative controls. For inhibition assays, this means a known inhibitor (positive control) and a vehicle-only sample (negative control, representing 100% activity)[9].

  • Pharmacologically Relevant Concentrations: The concentrations tested should, where possible, be guided by initial cytotoxicity data and aim to establish a clear dose-response relationship[7].

References

  • Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Kozak, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • Williams, P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Retrieved from [Link]

  • Barret, J. M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”.
  • National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Retrieved from [Link]

  • RMIT University. (2024). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]

  • PubMed. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research, 39(7), 3413-3418. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • EMMA International. (2024). Designing Pharmacology Studies: A Blueprint for Drug Development Success. Retrieved from [Link]

  • Cell Signaling Technology. (2023). CUT&RUN Protocol: A Visual Guide. YouTube. Retrieved from [Link]

  • ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists. PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-(isoquinolin-4-ylmethyl)amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinoline derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • PubMed. (n.d.). 1-(4-Aminobenzyl)- and 1-(4-aminophenyl)isoquinoline derivatives: synthesis and evaluation as potential irreversible cyclic nucleotide phosphodiesterase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. PMC. Retrieved from [Link]

Sources

Application Notes and Protocols for Isoquinolin-4-ylmethanamine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinolin-4-ylmethanamine is a key structural motif and versatile building block in medicinal chemistry. Its rigid isoquinoline core combined with a flexible primary amine side chain offers a valuable scaffold for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the experimental protocols for the synthesis, purification, and characterization of this compound. Furthermore, it details its application in drug discovery, including its use in the construction of compound libraries for high-throughput screening and as a critical component in structure-activity relationship (SAR) studies. These protocols and application notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline framework is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1] Many isoquinoline-based drugs have been developed, targeting a range of conditions including cancer, inflammation, and infectious diseases. The introduction of a primary aminomethyl group at the 4-position of the isoquinoline ring provides a key vector for chemical modification, allowing for the exploration of chemical space and the optimization of biological activity. Primary amines are fundamental intermediates in drug discovery, enabling the formation of amides, sulfonamides, and other functional groups crucial for molecular recognition and interaction with biological targets.[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 4-cyanoisoquinoline. This can be achieved through catalytic hydrogenation or with a metal hydride reducing agent such as Lithium Aluminum Hydride (LAH).

Synthesis via Reduction of 4-Cyanoisoquinoline with Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of 4-cyanoisoquinoline to this compound using LAH.[3][4][5]

Protocol 2.1: LAH Reduction of 4-Cyanoisoquinoline

Materials:

  • 4-Cyanoisoquinoline

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Sodium Sulfate (anhydrous)

  • Saturated aqueous solution of Sodium Sulfate

  • Hydrochloric Acid (HCl) in Diethyl Ether (2 M)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve 4-cyanoisoquinoline (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1 with 1% triethylamine).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF and diethyl ether. Combine the organic filtrates.

  • Extraction: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Free Base Generation: To obtain the free base from the salt, dissolve the salt in water and basify with 1 M NaOH solution to pH > 10. Extract the aqueous layer with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the free base.

Diagram 2.1: Synthesis of this compound

G cluster_0 Synthesis of this compound 4-Cyanoisoquinoline 4-Cyanoisoquinoline This compound This compound 4-Cyanoisoquinoline->this compound 1. LiAlH4, THF 2. H2O

Caption: Reduction of 4-cyanoisoquinoline to the primary amine.

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting materials, by-products, and residual reagents. Column chromatography is the preferred method for purification.

Protocol 3.1: Column Chromatography Purification

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

  • Ethyl Acetate

  • Glass column

  • Fraction collector or test tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). To neutralize the acidic nature of silica gel, which can cause streaking and poor separation of amines, add 1-2% triethylamine to the eluent system.[6]

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) containing 1% triethylamine.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

Protocol 4.1: NMR Analysis

Materials:

  • Purified this compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[7][8]

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6 mL of a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: Analyze the spectra to confirm the presence of all expected protons and carbons and their chemical environments. The chemical shifts will be dependent on the solvent used.[9]

Table 4.1: Expected NMR Data (Illustrative)

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the isoquinoline ring, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons.
¹³C NMR Resonances for all 10 carbon atoms, including the characteristic chemical shift for the benzylic carbon.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is used to assess the purity of the compound and confirm its molecular weight.

Protocol 4.2: HPLC-MS Analysis

Materials:

  • Purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium acetate (as mobile phase additives)

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-QTOF)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and mass spectrometry.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Scan for the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the purity of the compound from the HPLC chromatogram and confirm the molecular weight from the mass spectrum.

Application Notes: this compound in Drug Discovery

This compound serves as a valuable building block for the synthesis of compound libraries for high-throughput screening and for focused medicinal chemistry efforts.

Construction of Compound Libraries for High-Throughput Screening

The primary amine of this compound is an excellent handle for parallel synthesis, allowing for the rapid generation of a diverse library of compounds.

Diagram 5.1: Parallel Synthesis Workflow

G cluster_1 Library Synthesis from this compound Start This compound Amide Coupling Amide Coupling (Carboxylic Acids, Acyl Chlorides) Start->Amide Coupling Reductive Amination Reductive Amination (Aldehydes, Ketones) Start->Reductive Amination Sulfonylation Sulfonylation (Sulfonyl Chlorides) Start->Sulfonylation Diverse Library Diverse Compound Library Amide Coupling->Diverse Library Reductive Amination->Diverse Library Sulfonylation->Diverse Library

Caption: Parallel synthesis routes from this compound.

Protocol 5.1: Parallel Amide Library Synthesis

This protocol outlines a general procedure for the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • 96-well reaction block

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, the coupling agent, and the base in the chosen solvent. Prepare individual solutions of each carboxylic acid in separate wells of a 96-well plate.

  • Reaction: To each well containing a unique carboxylic acid, add the this compound solution, the base, and finally the coupling agent.

  • Incubation: Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, perform a liquid-liquid extraction or a solid-phase extraction in the 96-well format to purify the products.

  • Analysis: Analyze the purity and confirm the identity of the library members using high-throughput LC-MS.

Role in Structure-Activity Relationship (SAR) Studies

The amenability of the primary amine to a variety of chemical transformations makes this compound an ideal scaffold for systematic SAR studies. By synthesizing a series of analogs with modifications at the amine, researchers can probe the key interactions between the molecule and its biological target.

Diagram 5.2: SAR Exploration Workflow

G cluster_2 Structure-Activity Relationship (SAR) Cycle Design Design Analogs Synthesis Synthesize Analogs Design->Synthesis Testing Biological Testing Synthesis->Testing Analysis Analyze SAR Testing->Analysis Analysis->Design Iterate

Caption: Iterative cycle of SAR studies.

For example, in the development of kinase inhibitors, the primary amine can be functionalized to interact with specific amino acid residues in the ATP-binding pocket. The length, rigidity, and electronic properties of the substituent attached to the amine can be systematically varied to optimize potency and selectivity.[10]

Safety Precautions

  • Lithium Aluminum Hydride (LAH) is a highly reactive and flammable solid that reacts violently with water. All reactions involving LAH must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.[11]

  • This compound and its derivatives should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and medicinal chemistry. The protocols and application notes provided in this guide offer a solid foundation for its synthesis, purification, characterization, and utilization in the development of novel therapeutic agents. By employing these methodologies, researchers can effectively harness the potential of this important chemical scaffold.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. MDPI. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. ResearchGate. [Link]

  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • Isoquinoline derivatives and its medicinal activity. The Pharma Innovation. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona, Jamaica. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Purifying amines on silica. Org Prep Daily. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Science. [Link]

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. ACS Publications. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. The University of Edinburgh. [Link]

  • Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

  • Lithium Aluminum Hydride (LAH). The Organic Chemistry Portal. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. PubMed. [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]

  • hplc mobile phase: Topics by Science.gov. Science.gov. [Link]

  • Syntheses of 4-Substituted Isoquinolines. ResearchGate. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Building blocks used for the new isoquinoline synthesis. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic and Biomolecular Chemistry. [Link]

  • Synthesis of isoquinoline derivatives via C−H activation. ResearchGate. [Link]

  • Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. PubMed. [Link]

  • Catalytic Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. National Institutes of Health. [Link]

  • Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine. [Link]

  • Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. National Institutes of Health. [Link]

  • Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

Sources

The Emerging Role of Isoquinolin-4-ylmethanamine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] While substitutions at various positions of the isoquinoline ring have been extensively explored, the unique structural and electronic properties of the 4-position offer a distinct vector for molecular design. This guide focuses on the burgeoning potential of a specific, yet powerful, building block: Isoquinolin-4-ylmethanamine . Its strategic placement of a primary amine on a methylene spacer at the C4-position provides an ideal anchor for derivatization, enabling the exploration of novel chemical space and the development of targeted therapeutics.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the applications of the this compound scaffold, complete with detailed synthetic protocols and methodologies for biological evaluation, grounded in the latest scientific findings.

Part 1: Therapeutic Applications & Mechanistic Insights

The this compound scaffold has shown significant promise in two primary therapeutic areas: oncology and neurodegenerative diseases. The aminomethyl group serves as a versatile handle for introducing pharmacophoric elements that can interact with specific biological targets.

Oncology: Targeting Cell Cycle and Survival Pathways

The unregulated proliferation of cancer cells is often driven by aberrant activity of cyclin-dependent kinases (CDKs).[3] Derivatives of the this compound core have emerged as potent and selective inhibitors of CDK4, a key regulator of the G1-S phase transition in the cell cycle.

Mechanism of Action: CDK4 Inhibition

Derivatives, specifically those incorporating an isoquinoline-1,3-dione moiety, have been synthesized and shown to selectively inhibit CDK4 over other kinases like CDK1 and CDK2.[3] The (isoquinolin-4-ylmethyl)amine substructure is crucial for positioning the molecule within the ATP-binding pocket of the kinase. The amine can be functionalized to form key hydrogen bond interactions with the hinge region of the enzyme, a common anchoring point for kinase inhibitors. Further modifications on the isoquinoline ring and the amine substituent can enhance potency and selectivity.[3]

CDK4_Inhibition cluster_pathway G1-S Phase Transition CyclinD_CDK4 Cyclin D / CDK4/6 Complex Rb Retinoblastoma Protein (Rb) CyclinD_CDK4->Rb phosphorylates E2F E2F Transcription Factors Rb->E2F releases S_Phase_Genes S-Phase Genes (e.g., Cyclin E, DNA Pol) E2F->S_Phase_Genes activates Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation promotes IQM_Derivative This compound Derivative IQM_Derivative->CyclinD_CDK4 inhibits

Induction of Apoptosis

Beyond cell cycle arrest, certain isoquinolineamine analogues have demonstrated potent, broad-spectrum anticancer activity by inducing apoptosis.[4] Mechanistic studies on these compounds revealed an intrinsic apoptotic pathway activation, characterized by:

  • Elevation of cytosolic cytochrome c: Indicating mitochondrial outer membrane permeabilization.

  • Decrease in Bcl-2: A key anti-apoptotic protein.

  • Activation of Caspase 9: The initiator caspase in the intrinsic pathway.

Furthermore, these compounds have been shown to inhibit critical cell survival signaling pathways, including the PI3K/Akt and MAPK/Erk pathways.[4]

Compound ClassTarget(s)Observed EffectCancer Cell LinesReference
4-(benzylaminomethylene) isoquinoline-1,3-dionesCDK4Selective Inhibition, Cell Cycle ArrestVarious solid tumors[3]
Isoquinolineamine AnaloguePro-apoptotic proteins, PI3K/Akt, MAPK/ErkInhibition of proliferation (IC50: 14-71 nM), Tumor regression in vivoVariety of human solid tumors[4]
1-functionalized 3-hetarylisoquinolinesTopoisomerase I/II, DNA intercalationCytotoxicity60 cancer cell lines (NCI panel)[5]
Neurodegenerative Diseases: Modulating Mitochondrial Function

Mitochondrial dysfunction, particularly the inhibition of complex I of the electron transport chain, is a key pathological feature of neurodegenerative disorders like Parkinson's disease.[6][7] Isoquinoline derivatives, due to their structural similarity to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), have been investigated as both potential endogenous neurotoxins and as scaffolds for neuroprotective agents.[6]

Mechanism of Action: Complex I Inhibition

Several isoquinoline derivatives have been shown to be potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[7] This inhibition leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately contributing to neuronal cell death. The ability of these compounds to cross the blood-brain barrier and accumulate in dopaminergic neurons makes this a critical area of study.[6] While this highlights a potential toxicity concern, it also presents an opportunity. By carefully tuning the structure of this compound derivatives, it may be possible to develop modulators of mitochondrial function with therapeutic potential, for instance, by promoting mitophagy of damaged mitochondria or through other neuroprotective mechanisms.

Mitochondrial_ETC cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV CytC->Complex_IV ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP generates IQ_Derivative Isoquinoline Derivative IQ_Derivative->Complex_I inhibits

Part 2: Experimental Protocols

The successful application of the this compound scaffold in drug discovery hinges on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of the core scaffold and its derivatives, as well as key in vitro assays for biological characterization.

Synthesis Protocols

A key advantage of the this compound scaffold is its accessibility through established synthetic routes. A common strategy involves the synthesis of a 4-substituted isoquinoline precursor, which is then elaborated to the final aminomethyl product.

Protocol 2.1.1: Synthesis of 4-Cyanoisoquinoline (Precursor)

This protocol is adapted from palladium-catalyzed cyanation reactions of halo-aromatics.

  • Rationale: The introduction of a cyano group at the 4-position provides a versatile intermediate that can be readily reduced to the primary amine. Starting from the commercially available 4-bromoisoquinoline is an efficient approach.

  • Materials:

    • 4-Bromoisoquinoline

    • Zinc cyanide (Zn(CN)₂)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Argon or Nitrogen gas

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoisoquinoline (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

    • Wash the combined organic filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-cyanoisoquinoline.

Protocol 2.1.2: Synthesis of this compound (Core Scaffold)

This protocol utilizes the reduction of the 4-cyano group to the primary amine.

  • Rationale: The reduction of a nitrile is a standard and high-yielding transformation to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. An alternative, milder approach using catalytic hydrogenation is also described.

  • Method A: Lithium Aluminum Hydride Reduction

    • Materials:

      • 4-Cyanoisoquinoline

      • Lithium aluminum hydride (LiAlH₄)

      • Anhydrous tetrahydrofuran (THF) or diethyl ether

      • Sodium sulfate decahydrate or Rochelle's salt solution

    • Procedure:

      • To a dry, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

      • Cool the suspension to 0 °C in an ice bath.

      • Dissolve 4-cyanoisoquinoline (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

      • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC.

      • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

      • Stir the resulting granular precipitate vigorously for 1 hour.

      • Filter the precipitate and wash thoroughly with THF or ethyl acetate.

      • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product may be purified further by chromatography if necessary.

  • Method B: Catalytic Hydrogenation

    • Materials:

      • 4-Cyanoisoquinoline

      • Raney Nickel or Palladium on carbon (Pd/C, 10%)

      • Methanol or Ethanol, saturated with ammonia

      • Hydrogen gas

    • Procedure:

      • In a hydrogenation vessel, dissolve 4-cyanoisoquinoline in methanolic ammonia.

      • Add the catalyst (Raney Nickel or 10% Pd/C).

      • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir at room temperature until hydrogen uptake ceases.

      • Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain the desired product.

Synthesis_Workflow Start 4-Bromoisoquinoline Intermediate 4-Cyanoisoquinoline Start->Intermediate Protocol 2.1.1 (Pd-catalyzed Cyanation) Final_Product This compound Intermediate->Final_Product Protocol 2.1.2 (Nitrile Reduction) Derivatives Bioactive Derivatives Final_Product->Derivatives Amine Functionalization (e.g., Amidation, Reductive Amination)

Biological Evaluation Protocols

Protocol 2.2.1: In Vitro CDK4 Kinase Inhibition Assay

  • Rationale: To quantify the direct inhibitory effect of synthesized compounds on the target kinase, a biochemical assay is essential. This protocol utilizes a luminescence-based assay that measures ATP consumption.

  • Materials:

    • Recombinant human CDK4/Cyclin D1 enzyme

    • Rb protein (or a suitable peptide substrate)

    • ATP

    • Kinase assay buffer (e.g., containing MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

    • White, opaque 384-well plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then further dilute into the kinase assay buffer.

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2.2.2: Cell Proliferation (MTT) Assay

  • Rationale: This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess cell viability and the cytotoxic potential of compounds.

  • Materials:

    • Cancer cell line of interest (e.g., MDA-MB-468 breast cancer cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Part 3: Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The strategic placement of the aminomethyl group at the C4 position provides a synthetically tractable handle to modulate pharmacological activity. The demonstrated applications in oncology, particularly as CDK4 inhibitors, and the potential for exploration in neurodegenerative diseases highlight the versatility of this core structure.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the amine, the isoquinoline ring, and the methylene spacer to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Targets: Screening this compound-based libraries against other kinase families and novel biological targets.

  • In Vivo Efficacy and Safety: Advancing lead compounds into preclinical animal models to evaluate their therapeutic efficacy, toxicity, and pharmacokinetic profiles.

By leveraging the foundational knowledge and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this compound in the ongoing quest for new and effective medicines.

References

  • Tsou, H. R., et al. (2009). Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 52(8), 2289-2310. [Link]

  • Dutsyk, I., et al. (2019). Anticancer activity studies of isoquinoline derivatives – products of 3-(2-(thien-2-yl)thiazol-4-yl)isocoumarin recyclization. Proceedings of the International Youth Science Forum «Litteris et Artibus». [Link]

  • LaVoie, E. J., et al. (2004). 11H-Isoquino[4,3-c]cinnolin-12-ones; novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 12(4), 797-808. [Link]

  • Anonymous. (2010). Characterization of a novel small molecule inhibitor with potent anticancer activity. Cancer Research, 70(8 Supplement), Abstract nr 3562. [Link]

  • McNaught, K. S., et al. (1995). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Biochemical Society Transactions, 23(3), 637-642. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Suzuki, K., et al. (1995). Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical and Biophysical Research Communications, 212(1), 257-263. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Polish Journal of Chemistry, 68(11), 2233-2266.
  • Kotake, Y., et al. (1998). Selective dopaminergic neurotoxicity of isoquinoline derivatives related to Parkinson's disease: studies using heterologous expression systems of the dopamine transporter. Journal of Neurochemistry, 70(5), 1894-1902.
  • Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515. [Link]

  • Al-Ostath, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15.
  • Soufi, W., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Microbial & Biochemical Technology, 12(432).
  • Walsh Medical Media. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]

  • Ghorab, M. M., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 45(3), 1278-1284. [Link]

  • Ghorab, M. M., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 45(3), 1278-1284. [Link]

  • Leleu, S., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2465. [Link]

  • Siarkiewicz, M., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5397. [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Rather, M. A., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(15), 4999. [Link]

  • Mondragón-Vásquez, K. J., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3295-3301. [Link]

  • Srikanth Kumar. (2020, April 20). ISOQUINOLINE - Synthesis, Reactions and Medicinal uses [Video]. YouTube. [Link]

  • Anonymous. (n.d.).
  • Xiao, Z. Y., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 26(32), 5918-5967. [Link]

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]

Sources

Application Notes and Protocols for Isoquinolin-4-ylmethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline framework is a privileged heterocyclic motif, forming the core of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant pharmacological properties.[1] Its rigid structure and the presence of a nitrogen atom provide a unique three-dimensional arrangement for molecular interactions, making it a cornerstone in medicinal chemistry.[1] Isoquinoline derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. The strategic functionalization of the isoquinoline core allows for the fine-tuning of these biological activities, making it a highly sought-after scaffold in drug discovery and development.

Isoquinolin-4-ylmethanamine, also known as 4-(aminomethyl)isoquinoline, is a versatile building block that capitalizes on the inherent properties of the isoquinoline scaffold while introducing a reactive primary amine handle. This aminomethyl group at the C4 position serves as a key point for diversification, enabling the facile introduction of a wide range of substituents and the construction of more complex molecular architectures. This guide provides detailed application notes and protocols for the utilization of this compound in common and impactful synthetic transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[2]
Molecular Weight 158.20 g/mol [2]
Appearance Solid[2]
Purity ≥95%[2]
CAS Number 58123-56-1[2]
InChI Key ZTMHEIRKNHCJEG-UHFFFAOYSA-N[2]

Safety Information:

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier. General hazards for similar aromatic amines include potential skin and eye irritation.[3][4]

Core Synthetic Applications and Protocols

The primary amine functionality of this compound is a versatile handle for a variety of synthetic transformations. The following sections detail protocols for some of the most common and useful reactions.

Amide Bond Formation: A Gateway to Diverse Functionality

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. Coupling this compound with a diverse range of carboxylic acids allows for the systematic exploration of the chemical space around the isoquinoline core, which is a key strategy in structure-activity relationship (SAR) studies.

Causality of Experimental Choices: The choice of coupling reagents is critical for efficient amide bond formation, especially with potentially complex or sensitive substrates. A common and effective method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt or HOAt then reacts with this intermediate to form an activated ester, which is less prone to racemization and side reactions, and reacts cleanly with the primary amine of this compound. A tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acidic byproducts and maintain a favorable reaction pH.

Experimental Workflow: Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Dissolve Carboxylic Acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF or DCM add_reagents Add HOBt (1.2 eq) and DIPEA (2.0 eq) start->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC (1.2 eq) portion-wise cool->add_edc react Warm to RT and stir for 12-24 h add_edc->react monitor Monitor by TLC or LC-MS react->monitor quench Dilute with DCM monitor->quench Upon Completion wash_bicarb Wash with sat. aq. NaHCO₃ quench->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for amide coupling.

Detailed Protocol: Synthesis of N-(Isoquinolin-4-ylmethyl)benzamide

  • Reaction Setup: To a solution of benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and diisopropylethylamine (DIPEA, 2.0 eq).

  • Amine Addition: Add this compound (1.1 eq) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(isoquinolin-4-ylmethyl)benzamide.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful and widely used method for the formation of secondary and tertiary amines.[5] This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[6] This reaction is highly valuable for introducing a variety of alkyl and aryl substituents onto the nitrogen atom.

Causality of Experimental Choices: The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reducing agent must be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the in situ formed imine or iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent.[7] The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the neutral imine.

Experimental Workflow: Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification start Dissolve Aldehyde/Ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM add_acid Add catalytic Acetic Acid (optional) start->add_acid stir_imine Stir at RT for 1-2 h add_acid->stir_imine add_reductant Add NaBH(OAc)₃ (1.5 eq) portion-wise stir_imine->add_reductant react Stir at RT for 12-24 h add_reductant->react monitor Monitor by TLC or LC-MS react->monitor quench Slowly add sat. aq. NaHCO₃ monitor->quench Upon Completion extract Extract with DCM quench->extract wash_brine Wash with brine extract->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-1-(isoquinolin-4-yl)methanamine

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-1-(isoquinolin-4-yl)methanamine.

Urea Formation: Building Blocks for Kinase Inhibitors

Urea derivatives are a prominent class of compounds in medicinal chemistry, frequently found in the structure of kinase inhibitors.[8] The urea moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the hinge region of protein kinases. The synthesis of ureas from this compound can be achieved by reacting it with an appropriate isocyanate or by a two-step procedure involving a phosgene equivalent.

Causality of Experimental Choices: The reaction of an amine with an isocyanate is a straightforward and high-yielding method for the synthesis of ureas.[9] The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The choice of isocyanate allows for the introduction of a wide variety of aryl and alkyl substituents. For isocyanates that are not commercially available, they can be generated in situ from the corresponding primary amine and a phosgene equivalent like triphosgene or from a carboxylic acid via a Curtius rearrangement.

Experimental Workflow: Urea Formation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Dissolve this compound (1.0 eq) in anhydrous DCM or THF add_isocyanate Add Isocyanate (1.05 eq) dropwise start->add_isocyanate react Stir at RT for 2-12 h add_isocyanate->react monitor Monitor by TLC or LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Upon Completion triturate Triturate with Et₂O or Hexanes concentrate->triturate filter Collect solid by filtration triturate->filter wash Wash solid with cold solvent filter->wash dry_product Dry under vacuum wash->dry_product

Caption: General workflow for urea formation.

Detailed Protocol: Synthesis of 1-(Isoquinolin-4-ylmethyl)-3-phenylurea

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere.

  • Isocyanate Addition: Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The product often precipitates from the reaction mixture.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

  • Isolation: If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold DCM or diethyl ether to remove any unreacted starting materials.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by trituration with diethyl ether or hexanes, or by flash column chromatography if necessary.

  • Drying: Dry the purified product under vacuum to obtain the desired 1-(isoquinolin-4-ylmethyl)-3-phenylurea.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its strategic placement of a primary amine on the privileged isoquinoline scaffold allows for straightforward and efficient diversification through well-established synthetic methodologies such as amide coupling, reductive amination, and urea formation. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate, facilitating the development of novel bioactive compounds. As with any synthetic procedure, careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes & Protocols: Investigating Isoquinolin-4-ylmethanamine as a Novel Research Chemical for Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active alkaloids with significant potential in the context of neurological disorders.[1][2][3] While many natural and synthetic isoquinoline derivatives have been studied, isoquinolin-4-ylmethanamine remains a relatively unexplored chemical entity. These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as a novel therapeutic candidate for neurological diseases. We present a structured, multi-stage research plan, from initial in vitro screening to preliminary in vivo validation, grounded in established methodologies for neuropharmacology and drug discovery. The protocols are designed to be self-validating, with clear rationale and endpoints for assessing the compound's neuroprotective, anti-neuroinflammatory, and target engagement properties.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold in Neurology

Isoquinoline alkaloids are a diverse class of naturally occurring compounds that have demonstrated a wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[3][4] Their structural diversity allows for interaction with multiple biological targets, making them attractive candidates for complex multifactorial diseases like Alzheimer's and Parkinson's disease.[2] Conversely, some isoquinoline derivatives have been implicated as endogenous neurotoxins, highlighting the nuanced structure-activity relationships within this chemical class and their potential to modulate neuronal function and survival.[5][6]

This compound (PubChem CID: 24229453 for a related N-methyl derivative) represents a novel synthetic isoquinoline derivative.[7] Its unique substitution pattern at the 4-position offers an opportunity to explore new chemical space and potentially uncover novel mechanisms of action within the central nervous system (CNS). This guide outlines a strategic approach to systematically characterize the bioactivity of this compound and evaluate its potential as a research tool and therapeutic lead for neurological disorders.

Stage 1: Initial In Vitro Characterization and Viability Screening

The foundational step in evaluating any novel compound is to determine its effect on cell viability and establish a safe therapeutic window. This stage aims to identify the concentration range at which this compound is non-toxic to neuronal cells, a prerequisite for all subsequent efficacy studies.

Rationale and Experimental Design

We will utilize a well-established human neuroblastoma cell line, SH-SY5Y, which can be differentiated into a more mature neuronal phenotype.[8][9] This cell line is widely used in neurotoxicity and neuroprotection studies due to its human origin and ability to model aspects of neuronal function.[8][10] We will assess both undifferentiated and differentiated SH-SY5Y cells to capture potential differences in sensitivity based on the cellular state.

Protocol: Neuronal Cell Viability Assessment (MTT Assay)
  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO2 incubator.

    • For differentiation, plate cells and treat with 10 µM retinoic acid for 5-7 days.

    • Seed both undifferentiated and differentiated SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include vehicle control (0.5% DMSO) and untreated control wells.

    • Incubate the plates for 24 and 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the concentration-response curve and determine the CC50 (50% cytotoxic concentration) using non-linear regression analysis.

Expected Outcome & Interpretation

This experiment will establish the concentration-response relationship for the cytotoxicity of this compound. A high CC50 value (e.g., > 50 µM) would be favorable, indicating low intrinsic toxicity and a wide window for therapeutic testing.

Cell Type Incubation Time Hypothetical CC50 (µM)
Undifferentiated SH-SY5Y24 hours> 100
Undifferentiated SH-SY5Y48 hours85.2
Differentiated SH-SY5Y24 hours> 100
Differentiated SH-SY5Y48 hours76.5

Table 1: Hypothetical cytotoxicity data for this compound.

Stage 2: Assessing Neuroprotective and Anti-Inflammatory Potential

Many neurological disorders are characterized by neuronal cell death due to oxidative stress and neuroinflammation.[11] This stage aims to determine if this compound can protect neurons from common stressors and mitigate inflammatory responses in glial cells.

Rationale and Experimental Design

We will use two well-established in vitro models:

  • Oxidative Stress Model: Differentiated SH-SY5Y cells will be challenged with 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons through the generation of reactive oxygen species (ROS), mimicking aspects of Parkinson's disease.[12]

  • Neuroinflammation Model: BV-2 microglial cells will be stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, to model the neuroinflammatory response.[11]

Protocol: Neuroprotection against 6-OHDA-induced Toxicity
  • Cell Culture: Plate and differentiate SH-SY5Y cells in 96-well plates as described in section 2.2.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.

  • Induction of Toxicity: Add 6-OHDA to a final concentration of 50 µM to all wells except the untreated control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Assessment: Perform the MTT assay as described in section 2.2 to quantify cell survival.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with 6-OHDA alone.

Protocol: Anti-inflammatory Activity in BV-2 Microglia
  • Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS and plate in 24-well plates.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.

  • Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL.

  • Incubation: Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent assay.

  • Cytokine Analysis: Collect supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.

  • Data Analysis: Quantify the reduction in nitrite and cytokine production in compound-treated wells compared to LPS-only treated wells.

Visualization of a Putative Neuroprotective Signaling Pathway

Many neuroprotective compounds exert their effects by modulating intracellular signaling cascades. Based on the known activities of other isoquinoline alkaloids, a plausible hypothesis is the activation of pro-survival pathways like PI3K/Akt.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->Receptor Binds Akt Akt PI3K->Akt Phosphorylates NFkB_Inhibition NF-κB Inhibition Akt->NFkB_Inhibition CREB_Activation CREB Activation Akt->CREB_Activation Gene_Expression Pro-survival & Anti-inflammatory Gene Expression NFkB_Inhibition->Gene_Expression Modulates CREB_Activation->Gene_Expression Modulates

Caption: Putative PI3K/Akt signaling pathway modulated by this compound.

Stage 3: Target Identification and Mechanism of Action

Identifying the molecular target(s) of a novel compound is crucial for understanding its mechanism of action and for future drug development.[13][14] Given the lack of pre-existing data, an unbiased approach is recommended.

Rationale and Experimental Design

We will employ a label-free target identification method, Drug Affinity Responsive Target Stability (DARTS), which identifies protein targets based on their stabilization upon ligand binding.[14] This method avoids chemical modification of the small molecule, which could alter its biological activity.

Protocol: Drug Affinity Responsive Target Stability (DARTS)
  • Cell Lysate Preparation: Prepare a total protein lysate from differentiated SH-SY5Y cells in a non-denaturing lysis buffer.

  • Compound Incubation: Aliquot the lysate and incubate with either this compound (at an effective concentration, e.g., 10 µM) or vehicle (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Subject the aliquots to limited proteolysis with a protease (e.g., thermolysin or pronase) at various concentrations for a fixed time. A protein that binds the compound will be more resistant to digestion.

  • Quench and Denature: Stop the digestion by adding SDS-PAGE loading buffer and heating.

  • Gel Electrophoresis: Separate the protein digests on a 1D SDS-PAGE gel.

  • Band Excision and Mass Spectrometry: Visualize the protein bands (e.g., with Coomassie stain). Excise bands that are more intense (i.e., less digested) in the compound-treated lane compared to the vehicle lane. Identify the proteins in these bands using LC-MS/MS.

  • Target Validation: Validate putative targets using orthogonal methods, such as Western blotting to confirm protection from digestion, or by using RNA interference (RNAi) to see if knocking down the target protein phenocopies or blocks the compound's effect.[13][15]

Experimental Workflow for Target Identification

G cluster_workflow DARTS Workflow A 1. Prepare Neuronal Cell Lysate B 2. Incubate with Compound or Vehicle (DMSO) A->B C 3. Limited Proteolysis (e.g., Pronase) B->C D 4. Separate Proteins by SDS-PAGE C->D E 5. Excise Protected Bands D->E F 6. Protein ID by LC-MS/MS E->F G 7. Validate Target (e.g., Western, RNAi) F->G

Caption: Experimental workflow for the DARTS target identification method.

Stage 4: Preliminary In Vivo Efficacy Assessment

Positive in vitro results must be validated in a whole-organism model to assess bioavailability, safety, and efficacy in a more complex biological system.[12]

Rationale and Experimental Design

A rodent model of systemic inflammation-induced neuroinflammation is a robust and well-characterized model for initial in vivo testing.[11][16] Administration of LPS to mice induces a strong inflammatory response in both the periphery and the brain, characterized by microglial activation and cytokine production.[11] This model is suitable for evaluating the anti-neuroinflammatory effects of this compound in vivo.

Protocol: LPS-Induced Neuroinflammation Mouse Model
  • Animals: Use adult C57BL/6 mice, housed under standard conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Compound Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO, 5% Tween 80). Administer the compound 1 hour prior to the inflammatory challenge.

  • LPS Challenge: Administer a single i.p. injection of LPS (e.g., 1 mg/kg). Control animals receive saline.

  • Tissue Collection: At 24 hours post-LPS injection, euthanize the animals and collect brain tissue. Perfuse with saline to remove blood.

  • Biochemical Analysis:

    • Cytokine Measurement: Homogenize one brain hemisphere and measure levels of TNF-α and IL-1β using ELISA.

    • Immunohistochemistry: Fix the other hemisphere in 4% paraformaldehyde. Prepare brain sections and perform immunohistochemical staining for Iba1 (a marker for microglia) to assess microglial activation.

  • Data Analysis: Compare cytokine levels and Iba1 immunoreactivity between the vehicle+LPS group and the compound+LPS groups.

Anticipated Results
Treatment Group Brain TNF-α (pg/mg protein) Brain IL-1β (pg/mg protein) Iba1+ Cell Count (cells/mm²)
Vehicle + Saline15 ± 310 ± 250 ± 8
Vehicle + LPS150 ± 20120 ± 15250 ± 30
5 mg/kg Cmpd + LPS80 ± 1265 ± 10130 ± 20*
10 mg/kg Cmpd + LPS55 ± 9 40 ± 895 ± 15**

*Table 2: Hypothetical in vivo efficacy data in an LPS mouse model. Data are mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle + LPS.

Conclusion

This document provides a structured, hypothesis-driven framework for the initial investigation of this compound as a novel research chemical for neurological disorders. By following these staged protocols, researchers can systematically evaluate its cytotoxicity, neuroprotective and anti-inflammatory properties, identify its molecular targets, and conduct preliminary in vivo validation. The results from these studies will provide a solid foundation for more advanced preclinical development and a deeper understanding of the therapeutic potential of this novel isoquinoline derivative.

References

  • Abud, E., et al. (2017). iPSC-Derived Human Microglia-like Cells to Study Neurological Diseases. Neuron, 94(2), 278-293.e9. Available at: [Link]

  • Bolognin, S., et al. (2019). A new LRRK2 G2019S mutation-based model of Parkinson's disease recapitulates key neuropathological features. Cell Death & Disease, 10(4), 322. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]

  • Crowe, A., et al. (2011). Identification of aminothienopyridazines as inhibitors of tau assembly. Journal of Medicinal Chemistry, 54(12), 4115-4124. Available at: [Link]

  • Emulate, Inc. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Available at: [Link]

  • Frontiers in Cellular Neuroscience. (2020). In vitro Models of Neurodegenerative Diseases. Available at: [Link]

  • Hori, Y., et al. (2021). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Immunology, 12, 794236. Available at: [Link]

  • Lambertsen, K. L., et al. (2018). Rodent models of neuroinflammation for Alzheimer's disease. Journal of Neuroinflammation, 15(1), 205. Available at: [Link]

  • Li, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4798. Available at: [Link]

  • Nagatsu, T., & Nagatsu, I. (2001). Isoquinoline neurotoxins in the brain and Parkinson's disease. Neuroscience Research, 39(1), 1-10. Available at: [Link]

  • O'Brien, J., et al. (2014). High-Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Progress in Molecular Biology and Translational Science, 127, 191-220. Available at: [Link]

  • Patsnap. (2025). How can animal models be used to study neurodegenerative diseases?. Available at: [Link]

  • Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 177, 106126. Available at: [Link]

  • PubChem. (n.d.). N-methyl-(isoquinolin-4-ylmethyl)amine. Available at: [Link]

  • Serra, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. Available at: [Link]

  • Storch, A., et al. (2002). Selective dopaminergic neurotoxicity of isoquinoline derivatives related to Parkinson's disease: studies using heterologous expression systems of the dopamine transporter. Biochemical Pharmacology, 63(5), 909-920. Available at: [Link]

  • Trobos, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. Available at: [Link]

  • Vahid, S., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules, 25(19), 4589. Available at: [Link]

  • Varela-Varela, A. D., et al. (2023). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. International Journal of Molecular Sciences, 24(22), 16459. Available at: [Link]

  • Wicks, R. T., & O'Donnell, C. J. (2023). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Benchling. Available at: [Link]

  • Woolf, A. D. (2022). The use of animal models of neuroinflammation for imaging studies. Journal of Magnetic Resonance Imaging, 56(5), 1289-1290. Available at: [Link]

  • Zhang, X., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed Central. Available at: [Link]

Sources

protocol for dissolving Isoquinolin-4-ylmethanamine for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Dissolving Isoquinolin-4-ylmethanamine for Cell Culture Audience: Researchers, scientists, and drug development professionals.

Guide to the Preparation of this compound for In Vitro Cell-Based Assays

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical First Step

This compound is a solid, polycyclic amine compound investigated for its potential biological activities.[1][2] The successful execution of any in vitro cell-based assay hinges on the accurate and reproducible preparation of the test compound. Improper dissolution can lead to concentration errors, compound precipitation, and solvent-induced cytotoxicity, ultimately confounding experimental results.

This guide provides a comprehensive, field-proven protocol for the solubilization of this compound. It moves beyond a simple list of steps to explain the scientific rationale behind each choice, ensuring that researchers can confidently prepare stable, bioavailable solutions for their cell culture experiments. The protocol emphasizes the establishment of a robust stock solution and the mitigation of solvent-induced artifacts.

Compound Profile and Safety

A thorough understanding of the compound's properties and hazards is non-negotiable for safe and effective handling.

Physicochemical Data

The key properties of this compound are summarized below. This data is essential for calculating molar concentrations for stock solutions.

PropertyValueSource
CAS Number 58123-56-1[1][2][3]
Molecular Formula C₁₀H₁₀N₂[1][2][3]
Molecular Weight 158.20 g/mol [2][3]
Appearance Solid[1]
Purity Typically ≥95%[1][3]
Hazard Identification and Safe Handling

This compound is classified with several hazards that necessitate careful handling in a controlled laboratory environment.[2]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Safety Data Sheets (SDS) for this or structurally similar compounds indicate potential harm if swallowed and toxicity upon skin contact.[4]

  • Required Personal Protective Equipment (PPE): All handling of the solid compound and its concentrated solutions must be performed inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.[5] Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[4] Refer to the supplier-specific Safety Data Sheet (SDS) for complete details.

The Dissolution Protocol: From Powder to Working Solution

This protocol is designed to maximize compound solubility and stability while minimizing the risk of precipitation and cell toxicity.

Essential Materials and Equipment
  • Reagents:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)

    • Sterile phosphate-buffered saline (PBS), pH 7.4

    • Complete cell culture medium (specific to the cell line in use)

  • Equipment:

    • Class II Biological Safety Cabinet (BSC)[5]

    • Analytical balance

    • Vortex mixer

    • Serological pipettes and micropipettes with sterile, filtered tips

    • Sterile polypropylene microcentrifuge tubes (1.5 mL) and conical tubes (15 mL)

    • Incubator (37°C, 5% CO₂)

    • Sterile syringe filters (0.22 µm pore size)

Workflow for Compound Preparation

The entire process, from weighing the solid compound to its final application in a cell culture plate, is outlined below.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation (Aseptic) start Start: this compound (Solid) weigh 1. Weigh Compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve stock High-Concentration Stock (e.g., 20 mM in 100% DMSO) dissolve->stock aliquot 4. Aliquot into Tubes stock->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 7. Dilute Stock into Pre-warmed Culture Medium thaw->dilute filter 8. Sterile Filter (0.22 µm) dilute->filter apply_vehicle 9b. Prepare & Add Vehicle Control (Medium + matching % DMSO) dilute->apply_vehicle Parallel Step working Final Working Solution (<0.5% DMSO) filter->working apply_drug 9a. Add to Cells working->apply_drug

Caption: Workflow for preparing this compound solutions.

Step-by-Step Methodology

The objective here is to create a high-concentration, stable stock that can be stored long-term and diluted for various experiments.[6][7] A 20 mM concentration is a practical starting point.

  • Calculate Mass: Determine the mass of this compound needed.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 20 mM stock: Mass = 0.020 mol/L × 0.001 L × 158.20 g/mol × 1000 mg/g = 3.164 mg

  • Weigh Compound: In a BSC, accurately weigh the calculated mass of the compound and place it into a sterile polypropylene conical tube.

  • Add Solvent: Add the calculated volume of anhydrous, cell culture-grade DMSO to the tube.

  • Dissolve: Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[5] Visual inspection against a light source is crucial. If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[8]

  • Aliquot and Store: Dispense the concentrated stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[9] Store aliquots protected from light at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[9][10]

This part must be performed aseptically in a BSC just before treating the cells.

  • Thaw Stock: Remove one aliquot of the 20 mM stock solution from the freezer and thaw it at room temperature.[8]

  • Prepare Dilution: Pre-warm the required volume of complete cell culture medium to 37°C.

  • Dilute: Perform a serial dilution. A common strategy is a 1:1000 dilution.

    • Example: To make 1 mL of 20 µM working solution, add 1 µL of the 20 mM stock solution to 999 µL of pre-warmed medium.

    • Causality: It is critical to add the small volume of DMSO stock to the large volume of aqueous medium while gently vortexing or swirling.[5] This rapid dispersion prevents the hydrophobic compound from precipitating out of the solution, a phenomenon known as "crashing out."

  • Sterile Filter: To ensure sterility, pass the final working solution through a 0.22 µm syringe filter into a new sterile tube.[9] This step removes any potential microbial contamination introduced during preparation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound (e.g., 1 µL of DMSO in 999 µL of medium for a 0.1% final concentration).[5] This is essential to differentiate the compound's effect from any effect of the solvent itself.

Solvent Cytotoxicity: The Hidden Variable

While DMSO is an excellent solvent for many organic compounds, it is not biologically inert.[11] At higher concentrations, DMSO can induce cell stress, differentiation, or death, confounding experimental results.[12][13]

Recommended Solvent Limits

The final concentration of the solvent in the cell culture well must be kept as low as possible. The table below provides guidance based on published studies.

SolventRecommended Max. Concentration (v/v)NotesSource
DMSO < 0.5% Ideal concentrations are often ≤ 0.1%. Cytotoxicity is cell-line dependent.[5][9][12][14]
Ethanol < 0.5% Can exhibit higher cytotoxicity than DMSO at equivalent concentrations.[12][13]
  • Self-Validation: It is best practice for each laboratory to perform a solvent tolerance assay on their specific cell line. This involves treating cells with a range of solvent concentrations (e.g., 0.1% to 2%) and measuring viability after 24-72 hours to determine the highest non-toxic concentration.[5]

Conclusion

This protocol provides a robust framework for the dissolution and application of this compound in cell culture. By understanding the compound's properties, adhering to safety protocols, and implementing a careful dissolution strategy that minimizes solvent concentration, researchers can ensure the generation of accurate, reproducible, and reliable data. The inclusion of a vehicle control at every experimental stage is paramount for scientific integrity.

References

  • PubChem, National Center for Biotechnology Information. (Isoquinolin-4-yl)methanamine.[Link]

  • Al-Bawab, A. et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health (NIH). [Link]

  • Thong, T. et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Yousefi, Z. et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]

  • Hansen, M. B. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). [Link]

  • ResearchGate. Effect of solvents- Ethanol vs DMSO in in vitro cytotoxicity evaluation by SRB assay?[Link]

  • Mapa, S. T. et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. National Institutes of Health (NIH). [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).[Link]

  • ResearchGate. How do we choose a proper concentration for the stock solution?[Link]

  • Mapa, S. T. et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.[Link]

  • The Thought Clog (YouTube). Lab Skills: Preparing Stock Solutions.[Link]

  • REPROCELL (YouTube). Using Small Molecules For Stem Cell Research.[Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know.[Link]

  • Captivate Bio. SMALL MOLECULES.[Link]

Sources

Application Note: The Isoquinoline Scaffold as a Core Motif for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide Utilizing Isoquinolin-4-ylmethanamine as an Exemplar Fragment

Authored by: Senior Application Scientist, Gemini AI
Publication Date: January 5, 2026
Abstract

Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes, and their dysregulation is directly implicated in numerous diseases, most notably cancer.[1][2] Consequently, they have become one of the most important families of drug targets.[3][4] The development of small-molecule kinase inhibitors is a central focus of modern drug discovery. A significant challenge lies in identifying novel chemical scaffolds that can potently and selectively engage the highly conserved ATP-binding site of kinases.[2] The isoquinoline core represents a "privileged scaffold" in medicinal chemistry, frequently appearing in successful kinase inhibitors.[5][6][7][8][9] This document provides a detailed guide for researchers and drug development professionals on the use of the isoquinoline scaffold, exemplified by this compound, in a robust kinase inhibitor screening cascade. We will detail the scientific rationale for this scaffold's utility, provide step-by-step protocols for biochemical and cell-based screening assays, and discuss data interpretation and advanced characterization techniques.

The Scientific Rationale: Why Target the Kinase Hinge with an Isoquinoline Scaffold?

The catalytic activity of all protein kinases depends on their ability to bind adenosine triphosphate (ATP) and transfer its γ-phosphate to a substrate.[1] The vast majority of clinically approved kinase inhibitors are ATP-competitive, binding within this pocket to block the enzyme's function.[10]

1.1 The Critical Role of the Hinge Region

The ATP-binding pocket is located in a cleft between the N- and C-terminal lobes of the kinase domain.[4][10] A flexible loop connecting these lobes, known as the hinge region , is paramount for inhibitor binding. This region forms critical hydrogen bonds with the adenine ring of ATP, anchoring it in the correct orientation for catalysis.[4][10] An effective ATP-competitive inhibitor must present a chemical motif that can mimic these key hydrogen bond interactions.[10][11][12][13] The hinge typically offers one to three hydrogen bond donors and acceptors from the peptide backbone that an inhibitor can engage.[12]

1.2 this compound: An Exemplar Hinge-Binding Fragment

The isoquinoline ring system is an excellent mimic of the adenine purine ring. Its nitrogen atom can act as a hydrogen bond acceptor, analogous to the N1 of adenine, interacting with the backbone NH of a key hinge residue (often denoted GK+3).[11]

This compound serves as a valuable, minimalistic representation of this scaffold. Its core structure provides the necessary hinge-binding feature, while the aminomethyl group at the 4-position offers a versatile chemical handle. This "vector" allows for the generation of compound libraries through techniques like scaffold hopping, where the core is retained while diverse chemical moieties are added to explore other regions of the ATP pocket, thereby driving potency and selectivity.[14][15][16][17][18]

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Interaction ATP_Site ATP Binding Site N_Lobe N-Lobe Hinge Hinge Region (Backbone H-Bonds) N_Lobe->Hinge C_Lobe C-Lobe Hinge->C_Lobe Inhibitor Isoquinoline Scaffold (e.g., this compound) Inhibitor->Hinge H-Bond Mimicry

Figure 1: Conceptual diagram of the isoquinoline scaffold interacting with the kinase hinge region within the ATP binding pocket.

The Kinase Inhibitor Screening Cascade

A successful screening campaign must efficiently identify compounds that are not only potent against the purified enzyme but also effective in a complex cellular environment. A tiered approach is essential to eliminate compounds that fail due to poor cell permeability, off-target effects, or cellular efflux.[19] This workflow prioritizes robust, high-throughput biochemical assays for initial screening, followed by orthogonal and cell-based assays to validate hits.

Figure 2: A robust screening cascade for identifying and validating kinase inhibitors.

Protocol 1: Primary Biochemical Screen (Luminescence-Based)

This protocol uses a luminescence-based kinase assay, such as the Kinase-Glo® platform, which quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[20][21] The light output is inversely proportional to kinase activity.[1][20][21] This "add-mix-measure" format is robust, highly sensitive, and amenable to high-throughput screening (HTS).[22]

3.1 Principle of the Assay

The Kinase-Glo® reagent uses the luciferase enzyme, which in the presence of ATP, catalyzes the oxidation of luciferin to produce a stable, glowing light signal.[20] As the kinase consumes ATP to phosphorylate its substrate, the amount of ATP available for the luciferase reaction decreases, resulting in a lower luminescent signal.

3.2 Preliminary Setup: ATP-Km Determination

Rationale: To ensure the assay is run under sensitive conditions, it is critical to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase. At this concentration, the assay is most sensitive to competitive inhibitors.

  • Perform a kinase titration to determine an enzyme concentration that yields 50-80% ATP depletion.

  • Using the fixed optimal enzyme concentration, perform a kinase reaction with a range of ATP concentrations (e.g., 0 to 100 µM).

  • Measure luminescence and plot kinase activity (1 / luminescence) versus ATP concentration.

  • Fit the data to the Michaelis-Menten equation to determine the apparent ATP-Km. Use this ATP concentration for all subsequent screening.

3.3 Step-by-Step Protocol for IC50 Determination

Materials:

  • Purified, active kinase of interest

  • Specific peptide or protein substrate

  • This compound or derivative library (10 mM stock in 100% DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Methodology (384-well format, 10 µL final reaction volume):

  • Compound Plating:

    • Create a serial dilution of the test compound (e.g., 11-point, 1:3 dilution starting from 100 µM) in 100% DMSO.

    • Using an acoustic dispenser or liquid handler, transfer 50 nL of each compound concentration into the appropriate wells of the assay plate. This results in a 200x concentration.

    • For controls, add 50 nL of 100% DMSO to "Max Activity" (0% inhibition) and "No Enzyme" (100% inhibition) wells.

  • Enzyme Addition:

    • Prepare a 2X enzyme solution in kinase reaction buffer.

    • Add 5 µL of the 2X enzyme solution to all wells except the "No Enzyme" control wells.

    • To the "No Enzyme" wells, add 5 µL of kinase reaction buffer without enzyme.

    • Mix by shaking the plate gently for 1 minute.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Prepare a 2X Substrate/ATP solution in kinase reaction buffer. The ATP concentration should be the predetermined Km value.

    • Add 5 µL of the 2X Substrate/ATP solution to all wells to start the reaction.

    • Mix by shaking the plate for 1 minute.

    • Incubate at room temperature for the desired time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

    • Mix by shaking for 2 minutes.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

3.4 Data Analysis
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))

  • Determine IC50:

    • Plot Percent Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

CompoundTarget KinaseAvg. IC50 (nM)Hill Slope
Staurosporine (Control)PKA8.51.10.998
Isoquinoline Cmpd AKinase X125.30.90.995
Isoquinoline Cmpd BKinase X45.71.00.997
Isoquinoline Cmpd CKinase X>10,000--
Table 1: Example data output from a primary biochemical screen.
Protocol 2: Secondary Screen (Cell-Based Target Engagement)

Rationale: A potent biochemical IC50 is meaningless if the compound cannot enter a cell and bind to its intended target.[19] The NanoBRET™ Target Engagement assay is a gold-standard method to quantify compound binding to a specific protein in living cells.[23]

4.1 Principle of the Assay

This technology uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the same kinase (the energy acceptor).[23] When the tracer is bound, a BRET signal is generated. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal. This decrease in BRET is proportional to the compound's target engagement.

4.2 Step-by-Step Protocol

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for expressing the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ Tracer and Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well cell culture plates

Methodology (96-well format):

  • Cell Transfection:

    • One day prior to the experiment, plate HEK293 cells.

    • Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Allow cells to express the fusion protein for 24 hours.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Prepare a 2X cell suspension.

    • Prepare a 4X solution of the NanoBRET™ Tracer at its optimal concentration.

    • Prepare 4X serial dilutions of the test compound.

  • Performing the Assay:

    • Add 50 µL of the 2X cell suspension to each well of the assay plate.

    • Add 25 µL of the 4X compound dilutions to the appropriate wells. Add vehicle control (DMSO) to control wells.

    • Add 25 µL of the 4X Tracer solution to all wells.

    • Shake the plate gently and incubate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add 25 µL of the substrate to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.

4.3 Data Analysis
  • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

  • Normalize the data to the vehicle (DMSO) controls.

  • Plot the normalized BRET ratio versus the log of the compound concentration and fit to a 4PL curve to determine the cellular IC50 (the concentration at which 50% of the tracer is displaced).

Protocol 3: Functional Cellular Assay (Phospho-Substrate Quantification)

Rationale: After confirming a compound can enter a cell and bind its target, the final step is to demonstrate that this binding leads to a functional consequence—the inhibition of the kinase's catalytic activity within the cell.[19] This is most directly measured by quantifying the phosphorylation of a known downstream substrate of the target kinase.[23][24]

5.1 Step-by-Step Protocol (ELISA-based)

Methodology:

  • Cell Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line where the kinase pathway is active) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a defined period (e.g., 2 hours). Include vehicle controls.

    • If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period (e.g., 15 minutes) before lysis.

  • Cell Lysis:

    • Aspirate the media and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Use a sandwich ELISA kit specific for the phosphorylated form of the kinase's substrate.

    • Add the cell lysates to the wells of the ELISA plate, which are pre-coated with a capture antibody for the total substrate protein.

    • Incubate, wash, and then add a detection antibody that specifically recognizes the phosphorylated site on the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Incubate, wash, and add the HRP substrate (e.g., TMB).

    • Stop the reaction and read the absorbance on a plate reader.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total amount of protein in the lysate.

    • Plot the normalized signal versus the log of the compound concentration and fit to a 4PL curve to determine the cellular EC50 (the effective concentration to inhibit substrate phosphorylation by 50%).

Advanced Characterization: Microscale Thermophoresis (MST)

For hits that are validated through the screening cascade, more detailed biophysical characterization is often required. Microscale Thermophoresis (MST) is a powerful technique for quantifying binding affinity (Kd) in solution.[25] It measures the directed movement of molecules in a microscopic temperature gradient, which changes when a ligand binds to the target protein.[26] MST requires very low sample consumption, can be performed in complex biological liquids like cell lysate, and provides information on binding stoichiometry and thermodynamics.[27][28][29] This technique is invaluable for confirming direct binding and providing a true equilibrium dissociation constant (Kd) to guide lead optimization.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Inconsistent liquid handling- Reagent instability- Plate edge effects- Use calibrated, high-quality pipettes or automated handlers.- Ensure reagents are fully thawed and mixed before use.- Avoid using the outer wells of the plate or fill them with buffer.
False Positives in Luminescence Assay - Compound inhibits luciferase- Compound is an ATP scavenger- Perform a counter-screen against luciferase alone.- Confirm hits using an orthogonal assay with a different readout (e.g., HTRF).
Poor Biochemical-to-Cellular Potency Correlation - Poor cell permeability- Compound is a substrate for efflux pumps- High protein binding in cell media- Modify compound structure to improve physicochemical properties (LogP, PSA).- Test in the presence of efflux pump inhibitors.- Measure binding to serum albumin.
No Inhibition in Functional Assay Despite Good Target Engagement - The chosen substrate is not relevant in that cell context- Redundant signaling pathways compensate for inhibition- Validate the substrate's dependence on the target kinase (e.g., using siRNA).- Investigate combination therapies with inhibitors of parallel pathways.
References
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry - ACS Publications.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.
  • Cell-based test for kinase inhibitors. INiTS.
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer.
  • HTRF® Kinase Assay Protocol | Download Table. ResearchGate.
  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
  • An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery. PubMed.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling - ACS Publications.
  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate.
  • Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase. Promega Corporation.
  • PI 3-Kinase (Class I) HTRF Assay. Merck Millipore.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Protocols.
  • Kinase Screening & Profiling Services. Creative Biogene.
  • The role of MicroScale Thermophoresis (MST) in Drug Discovery of protein kinase inhibitors. DSpaceUnipr.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega Corporation.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
  • Understanding Luminescence Based Screens. Royal Society of Chemistry.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • LIM kinase/inhibitor binding study in cell lysates using microscale thermophoresis in the red spectrum. ResearchGate.
  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT.
  • How protein kinase inhibitors bind to the hinge region of the target protein. PMC - NIH.
  • Kinase Assay Kit. Sigma-Aldrich.
  • How Ligands Interact with the Kinase Hinge. PMC - NIH.
  • In vitro kinase assay. Protocols.io.
  • How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters.
  • How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate.
  • LIM kinase/inhibitor binding study in cell lysates using microscale thermophoresis in the red spectrum. PubMed.
  • Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions. PubMed Central.
  • Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of Medicinal Chemistry.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). PubMed.
  • Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. Benchchem.
  • Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. PubMed.
  • Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice. NIH.
  • Optimization of 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones: orally active inhibitors of lck kinase. PubMed.

Sources

analytical methods for quantifying Isoquinolin-4-ylmethanamine in samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Topic: Analytical Methods for the Quantification of Isoquinolin-4-ylmethanamine in Pharmaceutical and Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Foreword

The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a cornerstone of drug development and quality control. This document provides a comprehensive guide to robust, validated analytical methods for this compound. Moving beyond mere procedural lists, we delve into the scientific rationale behind methodological choices, ensuring that the protocols are not only reproducible but also fundamentally understood. The methods described herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and regulatory compliance.[1][2][3][4][5]

Introduction to this compound

This compound is a primary amine derivative of the isoquinoline heterocyclic scaffold. This structural motif is prevalent in numerous pharmacologically active compounds, making this compound a key building block or potential impurity in various synthetic pathways.[6] Its accurate quantification is critical for ensuring the purity of drug substances, monitoring reaction kinetics, performing stability studies, and conducting pharmacokinetic analyses.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[6][7][8]
Molecular Weight 158.20 g/mol [6][7][8]
Appearance Solid[6]
Topological Polar Surface Area (TPSA) 38.91 Ų[8]
logP 1.69[8]

The presence of a basic primary amine and the aromatic isoquinoline ring system dictates the analytical strategy. These features make the compound amenable to reversed-phase chromatography with acidic mobile phases and highly sensitive detection by UV absorbance or mass spectrometry.

Method Selection: A Rationale-Driven Approach

The choice of analytical technique depends entirely on the sample matrix and the required sensitivity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for quantifying the analyte in relatively clean samples, such as in-process control samples, drug substances, or dissolution studies. It is robust, cost-effective, and offers sufficient sensitivity for assay and purity determinations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For complex biological matrices like plasma, serum, or tissue homogenates, the selectivity and sensitivity of UV detection are often insufficient. LC-MS/MS provides unparalleled specificity by monitoring unique precursor-to-product ion transitions, allowing for quantification at pg/mL levels even in the presence of significant matrix interference.[9][10]

Protocol I: Quantification by Reversed-Phase HPLC-UV

This protocol details a validated method for the assay of this compound in a drug substance, adhering to ICH Q2(R2) guidelines.[1][4]

Scientific Principle

The method employs reversed-phase chromatography on a C18 stationary phase. The analyte, being a basic compound, is protonated in an acidic mobile phase (e.g., using formic or phosphoric acid). This protonation suppresses silanol interactions and ensures a sharp, symmetrical peak shape.[11][12] Quantification is achieved by measuring the UV absorbance at a wavelength corresponding to the analyte's chromophore and comparing it to a calibration curve prepared from a certified reference standard.

Experimental Workflow: HPLC-UV

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep 1. Prepare Stock & Working Standards Sample_Prep 2. Accurately Weigh & Dissolve Sample System_Suitability 3. System Suitability (SST) Injections Sample_Prep->System_Suitability Calibration 4. Inject Standards (Calibration Curve) System_Suitability->Calibration Analysis 5. Inject Samples Calibration->Analysis Integration 6. Integrate Peak Area Analysis->Integration Quantification 7. Quantify Against Calibration Curve Integration->Quantification Report 8. Report Results Quantification->Report

Caption: General workflow for HPLC-UV analysis.

Detailed Protocol

A. Materials and Reagents:

  • This compound Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

B. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Analytical Balance (5 decimal places)

  • Class A Volumetric Glassware

C. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 80% A / 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or λmax determined by PDA scan)
Run Time 10 minutes

D. Standard and Sample Preparation:

  • Diluent: Mobile Phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (50 µg/mL): Accurately weigh 12.5 mg of the this compound sample into a 250 mL volumetric flask. Dissolve and dilute to volume with diluent.

E. Analysis Sequence:

  • Equilibrate the system for at least 30 minutes.

  • Perform five replicate injections of a mid-level standard for System Suitability Testing (SST). The %RSD for peak area and retention time should be ≤ 2.0%.

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the sample solutions.

Method Validation Summary

The method must be validated according to ICH guidelines to demonstrate its fitness for purpose.[3][4]

Validation ParameterAcceptance CriteriaExample Result
Specificity No interference at the analyte's retention timePass
Linearity (1-100 µg/mL) Correlation coefficient (r²) ≥ 0.9990.9998
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) %RSD ≤ 2.0%0.8%
Limit of Quantification (LOQ) S/N ratio ≥ 101.0 µg/mL
Robustness %RSD ≤ 2.0% for minor changes (flow, temp)Pass

Protocol II: Quantification in Human Plasma by LC-MS/MS

This protocol is designed for preclinical or clinical studies requiring high sensitivity and selectivity for quantifying this compound in a complex biological matrix.

Scientific Principle

Following extraction from plasma, the analyte is separated using fast gradient UPLC/HPLC and detected by a tandem mass spectrometer.[13][14] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. A specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This transition is unique to the analyte. A stable isotope-labeled internal standard (SIL-IS), such as D₄-Isoquinolin-4-ylmethanamine, is used to correct for variations in sample preparation and instrument response, ensuring the highest accuracy and precision.[15][16]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike 1. Spike Plasma with Analyte & Internal Std Precipitate 2. Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge 3. Centrifuge & Collect Supernatant Precipitate->Centrifuge Evaporate 4. Evaporate & Reconstitute Centrifuge->Evaporate Inject 5. Inject Sample Evaporate->Inject Separate 6. UPLC Separation Inject->Separate Detect 7. MS/MS Detection (MRM) Separate->Detect Integrate 8. Integrate Peak Areas (Analyte/IS Ratio) Detect->Integrate Quantify 9. Quantify Against Calibration Curve Integrate->Quantify Report 10. Report Concentration Quantify->Report

Caption: Bioanalytical workflow for LC-MS/MS.

Detailed Protocol

A. Materials and Reagents:

  • As in Protocol I, plus:

  • D₄-Isoquinolin-4-ylmethanamine (or other suitable SIL-IS)

  • Control Human Plasma (K₂EDTA)

  • Ammonium Acetate (LC-MS Grade)

B. Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

C. LC-MS/MS Conditions:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: 159.1 > 142.1; IS: 163.1 > 146.1 (Hypothetical - requires optimization)

Scientist's Note: The MRM transitions must be optimized by infusing a standard solution of the analyte and its internal standard into the mass spectrometer to determine the most stable and abundant precursor and product ions. The transition 159.1 > 142.1 corresponds to the loss of NH₃ from the protonated parent molecule.

D. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in methanol).

  • Add 200 µL of cold Acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.[16]

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase (95:5 A:B).

  • Vortex briefly and inject into the LC-MS/MS system.

Bioanalytical Method Validation Summary

Validation for bioanalytical methods is more extensive, focusing on matrix effects and recovery.

Validation ParameterAcceptance Criteria
Linearity (e.g., 0.1-200 ng/mL) r² ≥ 0.995, back-calculated concentrations ±15% of nominal (±20% at LLOQ)
Accuracy & Precision Within-run and between-run bias and %CV within ±15% (±20% at LLOQ)
Selectivity & Specificity No significant interfering peaks in blank plasma from at least 6 sources
Matrix Effect IS-normalized matrix factor CV ≤ 15%
Recovery Consistent and reproducible across the concentration range
Lower Limit of Quantification (LLOQ) Analyte response ≥ 5x blank, with acceptable accuracy and precision
Stability Stable under various conditions (freeze-thaw, bench-top, long-term storage)

Concluding Remarks

The protocols provided offer robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is ideal for quality control and purity assessment in less complex samples, while the LC-MS/MS method provides the necessary sensitivity and selectivity for challenging bioanalytical applications. Adherence to systematic method validation, as outlined by ICH and regulatory bodies, is paramount to ensuring the generation of high-quality, defensible data in any research or drug development setting.[1][5]

References

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem, National Center for Biotechnology Information. (Isoquinolin-4-yl)methanamine. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. [Link]

  • MDPI. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... by Liquid Chromatography. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubMed, National Library of Medicine. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. [Link]

  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • MDPI. Development and Validation of an LC–MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • PubMed, National Library of Medicine. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. [Link]

  • National Institutes of Health. Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients. [Link]

  • MDPI. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS.... [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoquinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isoquinolin-4-ylmethanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important structural motif. This compound serves as a key building block in the development of various pharmacologically active agents.

This document moves beyond simple protocols to provide in-depth troubleshooting advice based on established chemical principles and field-proven experience. We will address common pitfalls, explore the causality behind reaction failures, and offer robust solutions to optimize your synthetic outcomes.

Section 1: Strategic Overview of Synthetic Pathways

The synthesis of this compound can be broadly approached via two strategic pathways, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the isoquinoline core.

  • Post-Modification of the Isoquinoline Core: This common approach involves first constructing the isoquinoline ring system and then introducing the required aminomethyl functionality at the C4 position.

  • Ring Construction with a Pre-installed C4-Precursor: This strategy involves using a starting material that already contains a precursor to the aminomethyl group, which is then carried through a classic isoquinoline ring-forming reaction.

The following diagram illustrates these strategic choices.

Synthetic_Strategies cluster_0 Strategy A: Post-Modification cluster_1 Strategy B: Ring Construction Start_A Isoquinoline Func C4-Functionalization (e.g., Cyanation, Formylation) Start_A->Func Step 1 Target_A This compound Func->Target_A Step 2 (Reduction / Reductive Amination) Start_B Acyclic Precursor with C4-substituent precursor Ring Ring-Forming Reaction (e.g., Pomeranz-Fritsch) Start_B->Ring Target_B This compound Ring->Target_B

Caption: High-level strategic pathways to this compound.

Section 2: Troubleshooting the Isoquinoline Core Synthesis

The foundation of a successful synthesis is the efficient construction of the isoquinoline nucleus. Several classical named reactions are employed for this purpose, but they are not without their challenges.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski reaction to form the dihydroisoquinoline precursor is failing or giving very low yields. What's going wrong?

A: This is a common issue often related to substrate electronics or reaction conditions. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring.[3][4]

  • Causality: The reaction proceeds through a highly electrophilic nitrilium ion intermediate.[3][5] If the aromatic ring of your β-phenylethylamide starting material is substituted with electron-withdrawing groups (e.g., -NO₂, -CF₃), it will be deactivated towards the electrophilic attack by the nitrilium ion, leading to reaction failure. Conversely, electron-donating groups (e.g., -OCH₃, -OH) strongly promote the cyclization.[5]

  • Troubleshooting Steps:

    • Assess Substrate Electronics: If your aromatic ring is electron-deficient, this reaction may not be suitable. Consider an alternative strategy.

    • Intensify Dehydrating Conditions: For moderately or non-activated substrates, the choice of condensing agent is critical. While phosphorus oxychloride (POCl₃) is common, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is significantly more powerful and can drive sluggish reactions to completion.[3][6]

    • Verify Starting Material Purity: Ensure your β-phenylethylamide is dry and pure. Amine starting materials can be contaminated with carbonates from exposure to CO₂, and the amide itself should be free of any remaining acylating agent or base.

Q2: I'm attempting a Pomeranz-Fritsch synthesis, but the yields are inconsistent and I'm generating significant side products. How can I improve this?

A: The Pomeranz-Fritsch reaction, which synthesizes the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine, is notoriously sensitive to the acid catalyst and temperature.[7][8]

  • Causality: The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal intermediate.[7] The harsh acidic conditions (typically concentrated sulfuric acid) required for the ring closure can also lead to polymerization and other side reactions, sequestering your material as intractable tar.[9]

  • Troubleshooting Steps:

    • Modify the Reaction Conditions: Instead of concentrated H₂SO₄, consider using a modified procedure. The Schlittler-Müller modification, which uses a benzylamine and glyoxal acetal, can sometimes provide better outcomes.[10][11] Lewis acids like trifluoroacetic anhydride have also been used successfully.[7]

    • Control Temperature: Add the acid slowly and with efficient cooling. The initial condensation and the final cyclization may have different optimal temperatures. Run small-scale trials to determine the ideal temperature profile.

    • Consider a Two-Step Procedure: Isolate the benzalaminoacetal intermediate first. Purifying it before subjecting it to the harsh cyclization conditions can significantly reduce the formation of polymeric byproducts.

Method Comparison Starting Materials Key Reagents Pros Cons / Common Issues
Bischler-Napieralski β-PhenylethylamidePOCl₃, P₂O₅[3][5]Reliable for electron-rich systems.Fails with electron-withdrawing groups; requires subsequent oxidation step.
Pictet-Spengler β-Phenylethylamine + Aldehyde/KetoneAcid catalyst (e.g., HCl, TFA)[12]Milder conditions; directly yields tetrahydroisoquinolines.[13]Requires activating groups on the aromatic ring; not ideal for fully aromatic isoquinolines without an oxidation step.[14]
Pomeranz-Fritsch Benzaldehyde + AminoacetalStrong acid (e.g., H₂SO₄)[7]Provides direct access to the isoquinoline core.[15]Harsh conditions; often low-yielding; significant tar formation.[16]

Section 3: Functionalization at C4 and Conversion to the Amine

Once the isoquinoline core is in hand, the next critical phase is the installation and conversion of the C4-substituent. The two most common precursors to the aminomethyl group are the nitrile (-CN) and the aldehyde (-CHO).

Frequently Asked Questions (FAQs)

Q3: My reduction of isoquinoline-4-carbonitrile to the amine is giving a complex mixture of products, and the yield of my target amine is low. What are the likely causes?

A: The reduction of a nitrile on a heteroaromatic system requires careful selection of the reducing agent to avoid unwanted side reactions, such as the reduction of the isoquinoline ring itself.

  • Causality: Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the nitrile and the pyridine ring of the isoquinoline, leading to tetrahydroisoquinoline byproducts.[17] Incomplete reduction can also be an issue, leading to the isolation of the intermediate imine (which may hydrolyze upon workup) or starting material.

  • Troubleshooting & Optimization Protocol:

    • Select the Right Reagent: Catalytic hydrogenation is often the cleanest method. Use a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Aluminum hydride (AlH₃) has also been reported as an effective reagent for this specific transformation.[18]

    • Watch for Catalyst Poisoning: The nitrogen of the isoquinoline ring can act as a Lewis base and poison the surface of some metal catalysts. If the reaction stalls, consider adding a small amount of acid (like HCl in ethanol) to protonate the ring nitrogen, preventing it from binding to the catalyst.

    • Optimize Conditions: Ensure your solvent is dry and deoxygenated. For catalytic hydrogenations, ensure efficient stirring to facilitate mass transfer of hydrogen gas.

Protocol: Catalytic Hydrogenation of Isoquinoline-4-carbonitrile

  • Setup: In a suitable pressure vessel (e.g., a Parr shaker), add isoquinoline-4-carbonitrile (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).

  • Catalyst: Add 10 mol % of 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a slurry.

  • Acidification (Optional): Add 1.1 equivalents of HCl (as a solution in ethanol) to prevent catalyst poisoning.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo. The product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with NaOH, and extract with an organic solvent like dichloromethane.

Q4: I'm performing a reductive amination on isoquinoline-4-carboxaldehyde with ammonia, but I'm isolating a significant amount of the secondary amine bis(isoquinolin-4-ylmethyl)amine. How do I prevent this?

A: This is a classic problem in reductive amination. The primary amine product is often more nucleophilic than the ammonia you started with, allowing it to compete for reaction with the starting aldehyde.

  • Causality: The reaction proceeds via the formation of an imine (from the aldehyde and ammonia), which is then reduced. If the concentration of the newly formed primary amine builds up, it can react with a second molecule of the aldehyde to form a secondary iminium ion, which is then reduced to the undesired secondary amine.

  • Troubleshooting Workflow:

Reductive_Amination_Troubleshooting Start Low yield of primary amine in reductive amination Check_Byproduct Is secondary amine (dialkylation) observed? Start->Check_Byproduct Check_SM Is starting aldehyde still present? Check_Byproduct->Check_SM No Sol_Ammonia Solution: 1. Use large excess of NH₃ source (e.g., 10-20 eq. NH₄OAc). 2. Add aldehyde slowly to the reaction mixture. Check_Byproduct->Sol_Ammonia Yes Sol_Conditions Solution: 1. Check activity of reducing agent. 2. Increase reaction time/temp. 3. Ensure efficient imine formation (use dehydrating agent like 4Å sieves). Check_SM->Sol_Conditions Yes Success High yield of primary amine Check_SM->Success No Sol_Ammonia->Success Sol_Conditions->Success

Caption: Decision tree for troubleshooting reductive amination.

  • Key Solutions:

    • Stoichiometry is Key: Use a large excess of the ammonia source. Ammonium acetate (NH₄OAc) or a solution of ammonia in methanol are common choices. Using 10-20 equivalents of the ammonia source will statistically favor the reaction of the aldehyde with ammonia over the product amine.

    • Choice of Reducing Agent: Use a hydride source that is selective for the imine/iminium ion over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (Na(OAc)₃BH).[19][20] This allows the imine to form in equilibrium before it is reduced.

    • Control Addition: If possible, add the aldehyde slowly to a solution containing the ammonia source and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, further minimizing the secondary amine formation.

Section 4: Purification of a Basic Amine

Q5: My final product, this compound, is difficult to purify by standard silica gel chromatography. It streaks badly on the column. What is a better method?

A: Basic amines are notorious for poor behavior on standard silica gel, which is acidic. The strong interaction between the basic amine and the acidic silica surface leads to tailing and poor separation.

  • Causality: The lone pair on the nitrogen of your amine product interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing it to "stick" to the column.

  • Purification Strategies:

    • Base-Treated Silica: Before running your column, flush the silica gel with a solvent mixture containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) in your eluent system. This deactivates the acidic sites on the silica, allowing your basic product to elute cleanly.

    • Acid-Base Extraction: This is a powerful classical technique for purifying amines.

      • Dissolve your crude product in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Carefully basify the aqueous layer with a strong base (e.g., 6M NaOH) until it is strongly basic (pH > 12).

      • Extract the now-neutral "free base" amine back into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

      • Drying the organic layer over Na₂SO₄ or MgSO₄ and concentrating in vacuo will yield your purified amine.

    • Crystallization as a Salt: Often, the hydrochloride or hydrobromide salt of an amine is a stable, crystalline solid that is easily purified by recrystallization. Dissolve your purified free base in a solvent like isopropanol or ethanol and add a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the salt.

References

  • BenchChem. (n.d.). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Agesta, D. N., et al. (1979). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Name Reaction. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits.
  • Molecules. (2018). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters.
  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
  • YouTube. (2020). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism.
  • Wikipedia. (n.d.). Isoquinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
  • ResearchGate. (2017). Recent advances in the synthesis of isoquinoline and its analogue: a review.
  • University of Regensburg. (n.d.). Isoquinoline.
  • University lecture notes. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • Chemistry Online. (2022). Quinolines and isoquinolines.
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone.
  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).
  • Slideshare. (n.d.). Isoquinoline.pptx.
  • Lecture notes. (n.d.). Preparation and Properties of Isoquinoline.
  • RSC Publishing. (n.d.). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • NIH. (n.d.). On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7.
  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
  • BenchChem. (n.d.). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization.
  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • PubMed. (n.d.). A rapid method for the purification of methanol dehydrogenase from Methylobacterium extorquens.

Sources

Technical Support Center: Optimizing Reaction Conditions for Isoquinolin-4-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and optimization of Isoquinolin-4-ylmethanamine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this important structural motif. We will move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide validated strategies to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis of the isoquinoline core and the subsequent installation of the 4-ylmethanamine functionality.

Part 1: Synthesis of the Isoquinoline Core

The construction of the foundational isoquinoline ring is the most critical phase, with several classical methods available. The choice of method often depends on the available starting materials and the desired substitution pattern.

Q1: My Bischler-Napieralski reaction is failing or giving very low yields. What are the common causes?

A1: The Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide, is highly sensitive to several factors.[1][2]

  • Insufficient Ring Activation: The cyclization is an intramolecular electrophilic aromatic substitution. If the benzene ring of your β-phenylethylamide lacks electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxy (-OH), the reaction will be sluggish. For substrates without EDGs, harsher conditions, such as refluxing in a mixture of POCl₃ and P₂O₅, are often necessary to drive the reaction.[1][2]

  • Dehydrating Agent Potency: Phosphoryl chloride (POCl₃) is a common dehydrating agent, but its effectiveness can be variable. For less reactive substrates, stronger systems like polyphosphoric acid (PPA) or triflic anhydride (Tf₂O) may be required.[1][2]

  • Side Reaction: Retro-Ritter Reaction: A significant side reaction is the fragmentation of the intermediate nitrilium ion into a styrene derivative.[1][3] This is especially prevalent with certain substitution patterns. To mitigate this, using the corresponding nitrile (e.g., acetonitrile) as the solvent can shift the equilibrium away from the retro-Ritter product.[1]

Q2: I am attempting a Pictet-Spengler synthesis to form a tetrahydroisoquinoline precursor, but the reaction is not proceeding under mild acidic conditions. Why?

A2: The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[4][5] While it is known for often proceeding under mild, even physiological, conditions, its success is not guaranteed.

  • Carbonyl Electrophilicity: The reactivity of the carbonyl component is crucial. Aldehydes are generally more reactive than ketones. If you are using a sterically hindered or electron-rich ketone, the initial imine formation may be slow. Consider using a more reactive aldehyde or adding a catalytic amount of a stronger acid to promote imine formation.

  • Aromatic Nucleophilicity: Similar to the Bischler-Napieralski reaction, the aromatic ring must be sufficiently nucleophilic to attack the iminium ion intermediate.[6] The presence of EDGs on the aromatic ring significantly accelerates the ring closure, allowing the reaction to proceed under milder conditions.[6][7]

  • pH Control: The reaction is acid-catalyzed, but excessively strong acid can fully protonate the amine starting material, preventing it from acting as a nucleophile to form the initial Schiff base. Careful control of pH is therefore essential.

Q3: My Pomeranz-Fritsch reaction to synthesize the isoquinoline core is giving a complex mixture of products instead of the desired isoquinoline. What is going wrong?

A3: The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[8][9] It is notorious for requiring harsh conditions (e.g., concentrated sulfuric acid) and can lead to side products if not carefully controlled.[8][10]

  • Incomplete Cyclization/Rearrangement: The mechanism involves several intermediates.[10] If the conditions are not optimal, partially cyclized or rearranged products can be isolated. The strength of the acid is a key parameter to screen. A range of acids, from 70% sulfuric acid to polyphosphoric acid, has been used to optimize this cyclization.[9]

  • Influence of Substituents: Electron-donating groups on the benzaldehyde ring facilitate the cyclization and allow for milder conditions. Conversely, electron-withdrawing groups or certain substitution patterns (e.g., 8-substituted isoquinolines) can be difficult to synthesize with this method.[9][11]

Part 2: Functionalization at the C4 Position

Introducing the methanamine group at the C4 position often requires a separate synthetic step after the isoquinoline core is formed.

Q4: I am having trouble introducing a functional group at the C4 position of my isoquinoline ring. The reaction is either not working or occurring at the C1 position.

A4: The reactivity of the isoquinoline ring is dictated by the electron-deficient pyridine moiety.

  • Nucleophilic Attack: Nucleophilic substitution reactions on the unsubstituted isoquinoline ring preferentially occur at the C1 position.[12][13] To direct reactivity to C4, you may need to block the C1 position or use a different strategy.

  • Electrophilic Attack: Electrophilic substitution (e.g., nitration, halogenation) occurs on the electron-rich benzene ring, typically at C5 and C8.[12][13]

  • Alternative Strategies for C4-Functionalization: A more robust strategy is to build the C4-substituent into the synthetic precursor before cyclization. Alternatively, methods like directed C-H activation or starting from a pre-functionalized material like a 4-hydroxyisoquinoline derivative can provide a route to the desired product.[14]

Q5: My final reduction step to convert a C4-nitrile or C4-amide to the methanamine is causing over-reduction of the isoquinoline ring. How can I prevent this?

A5: The isoquinoline ring is susceptible to reduction, especially under harsh conditions.

  • Choice of Reducing Agent: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the C4 functional group and the heterocyclic ring. Consider using milder or more selective reagents. For example, catalytic hydrogenation (e.g., H₂, Pd/C) under controlled pressure and temperature, or chemical reductions like Borane (BH₃·THF), can often selectively reduce a nitrile or amide in the presence of the aromatic isoquinoline core.

  • Protecting Groups: If over-reduction remains an issue, temporary protection of the isoquinoline nitrogen as an N-oxide can deactivate the ring towards reduction. The N-oxide can be removed in a subsequent step.

Visualized Workflows and Protocols

General Synthetic Workflow

The synthesis of this compound derivatives can be visualized as a multi-stage process, starting from the construction of the core, followed by functionalization and final modification.

G cluster_0 Stage 1: Isoquinoline Core Synthesis cluster_1 Stage 2: C4-Functionalization cluster_2 Stage 3: Final Reduction A β-Arylethylamine + Acyl Chloride B Bischler-Napieralski (POCl₃, PPA) A->B E Isoquinoline Core (or Tetrahydroisoquinoline) B->E Dehydrogenation if needed C β-Arylethylamine + Aldehyde D Pictet-Spengler (Acid Catalyst) C->D D->E Oxidation F C-H Activation or Precursor Synthesis E->F G Introduction of -CN, -CONH₂, or -CHO at C4 F->G H 4-Functionalized Isoquinoline G->H I Selective Reduction (e.g., H₂/Pd, BH₃) H->I J Final Product: This compound I->J

Caption: General workflow for this compound synthesis.

Troubleshooting Decision Tree: Low Reaction Yield

When faced with low product yield, a systematic approach can help identify the root cause.

G cluster_0 Analysis of Crude Mixture cluster_1 Potential Causes & Solutions Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC Starting_Material Mainly starting material remains? Check_TLC->Starting_Material Complex_Mixture Complex mixture of spots/ streaking? Check_TLC->Complex_Mixture Clean_Conversion Clean conversion to one major side product? Check_TLC->Clean_Conversion Cause_Inactive Inactive Reagents/Catalyst Insufficient Temp/Time Poor Substrate Reactivity Starting_Material->Cause_Inactive Yes Cause_Decomp Decomposition of starting material or product. Tar formation. Complex_Mixture->Cause_Decomp Yes Cause_Side_Rxn Known side reaction is dominant (e.g., Retro-Ritter). Clean_Conversion->Cause_Side_Rxn Yes Solution_Inactive Verify reagent quality. Increase temperature/time. Use stronger catalyst/harsher conditions. Cause_Inactive->Solution_Inactive Solution_Decomp Lower reaction temp. Use milder catalyst. Control reagent addition rate. Cause_Decomp->Solution_Decomp Solution_Side_Rxn Change solvent (e.g., use nitrile). Modify substrate to disfavor side reaction. Cause_Side_Rxn->Solution_Side_Rxn

Caption: Decision tree for troubleshooting low reaction yield.

Quantitative Data & Optimized Conditions

The choice of reaction conditions is paramount for success. The following table summarizes typical starting points for the most common isoquinoline core syntheses.

ParameterBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch Reaction
Key Reactants β-Arylethylamideβ-Arylethylamine, Aldehyde/KetoneBenzalaminoacetal
Typical Catalyst/Reagent POCl₃, P₂O₅, PPA, Tf₂O[1][2]Protic acids (TFA, HCl), Lewis acidsConc. H₂SO₄, PPA[8][9]
Solvent Toluene, Xylene, AcetonitrileDichloromethane, Toluene, WaterNone (acid is solvent)
Temperature 80 - 140 °C (Reflux)0 °C to 110 °C100 - 160 °C
Key Consideration Requires electron-rich arene for mild conditions.[1]Sensitive to pH; works best with activated arenes.[6]Often requires harsh conditions; sensitive to substituents.[10]

Validated Experimental Protocol

Protocol 1: Bischler-Napieralski Cyclization for Dihydroisoquinoline Synthesis

This protocol provides a general method for the cyclization of an activated β-phenylethylamide.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the N-acyl-β-phenylethylamide (1.0 eq) in anhydrous toluene (approx. 0.2 M solution).

  • Reaction Initiation: Add freshly distilled phosphoryl chloride (POCl₃, 2.0-3.0 eq) dropwise to the stirred solution at room temperature. Caution: The reaction can be exothermic.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in aqueous sodium bicarbonate solution and extracting with ethyl acetate.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Basification & Extraction: Slowly basify the aqueous mixture to pH 8-9 with a cold aqueous solution of sodium hydroxide or ammonium hydroxide. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography on silica gel or by recrystallization.

  • Aromatization (Optional): To obtain the fully aromatic isoquinoline, the purified dihydroisoquinoline can be dehydrogenated using a catalyst such as 10% Palladium on carbon (Pd/C) in a high-boiling solvent like xylene or by using sulfur.[7]

References

  • Coricello, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1044. [Link]

  • Lippa, B. (2018). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Various Authors. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

  • Larsen, R. D., et al. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Wang, Q., et al. (2018). Optimization of the reaction conditions for the synthesis of 4-substituted isoquinolinone 2a. ResearchGate. [Link]

  • Nippon Steel Chem Corp. (1989). Purification of isoquinoline.
  • Adib, M., et al. (2022). Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Journal of Organic Chemistry. [Link]

  • Sharma, P., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Green Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Isoquinoline. Wikipedia. [Link]

  • Zhang, Y. (2013). Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. [Link]

  • Various Authors. (n.d.). Pomeranz-Fritsch Reaction. Cambridge University Press. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Banerjee, S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry. [Link]

  • Wang, Y., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]

  • Singh, A., et al. (2015). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Gensler, W. J. (1951). The Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • Sharma, P., et al. (2025). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • IIT JAM NET GATE CHEMISTRY. (2019). Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline. YouTube. [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. [Link]

  • Wikipedia contributors. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu. [Link]

  • Unknown Author. (n.d.). Preparation and Properties of Isoquinoline. SlideShare. [Link]

  • Unknown Author. (n.d.). Chapter 7: Quinolines and Isoquinolines. Mansoura University. [Link]

  • Sharma, P., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Gensler, W. J., & Bluhm, A. L. (1956). Syntheses of 4-Substituted Isoquinolines. Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of Crude Isoquinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude Isoquinolin-4-ylmethanamine. It is structured as a series of frequently asked questions and detailed troubleshooting guides to address specific experimental challenges, ensuring both scientific rigor and practical, field-proven advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the primary methods for purifying crude this compound?

A1: The most effective purification techniques leverage the compound's basic nature and polarity. The three primary methods are:

  • Acid-Base Extraction: An excellent first-pass, bulk purification technique to separate the basic amine product from neutral or acidic impurities.[1][2][3]

  • Column Chromatography: The most versatile method for achieving high purity, especially when separating the target compound from structurally similar impurities.[4][5]

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent is found and the crude sample is not excessively impure.[5][6][7]

The choice of method depends on the specific impurity profile and the desired final purity. A common strategy involves an initial acid-base extraction followed by either column chromatography or recrystallization for final polishing.

Q2: What are the likely impurities in my crude sample?

A2: Impurities in crude this compound typically originate from the synthetic route used. Common synthetic pathways like the Bischler–Napieralski or Pictet–Spengler reactions can leave behind specific contaminants.[8][9] Potential impurities include:

  • Unreacted Starting Materials: Precursors from the specific synthesis pathway employed.

  • Reaction Byproducts: Compounds formed from side reactions during synthesis.[10]

  • Residual Solvents: Traces of solvents used in the reaction or initial work-up (e.g., DMF, Toluene).[11]

  • Degradation Products: Amines can be susceptible to oxidation if exposed to air for prolonged periods, especially at elevated temperatures.[11][12]

Q3: How do I choose the best purification strategy for my sample?

A3: The optimal strategy is determined by the impurity profile, which should be initially assessed by Thin-Layer Chromatography (TLC) and/or ¹H NMR. The following workflow provides a general decision-making framework.

G start Crude this compound tlc Analyze by TLC (e.g., 10% MeOH/DCM + 1% TEA) start->tlc decision1 Are impurities significantly different in polarity/acidity? tlc->decision1 acid_base Perform Acid-Base Extraction decision1->acid_base Yes chromatography Perform Column Chromatography decision1->chromatography No (close spots) check_purity1 Check Purity (TLC/NMR) acid_base->check_purity1 decision2 Is purity >95%? check_purity1->decision2 decision2->chromatography No, minor impurities recrystallize Attempt Recrystallization decision2->recrystallize No, sample is solid & mostly pure final_product Pure Product decision2->final_product Yes chromatography->final_product end_node Further Purification Needed chromatography->end_node If separation fails recrystallize->final_product recrystallize->end_node If oils out / low recovery

Caption: Decision workflow for selecting a purification method.

Q4: My crude product is a pale yellow solid. Is this expected?

A4: Yes, this is consistent with the reported appearance of this compound, which is described as a pale yellow solid.[13] While pure isoquinoline is a colorless liquid, derivatives are often colored solids.[8] However, a very dark brown or tar-like appearance may indicate significant impurities.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored at refrigerated temperatures, typically between 0-8°C.[13] It is also advisable to protect it from light to prevent potential degradation.[14]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during purification.

Troubleshooting: Acid-Base Extraction

Q: My recovery after acid-base extraction is very low. What went wrong?

A: Low recovery in an acid-base extraction of an amine is typically due to one of three issues:

  • Incomplete Protonation: The aqueous acid wash was not acidic enough (pH > 2) to fully protonate the isoquinoline nitrogen, leaving a significant portion of your product in the organic layer.

    • Solution: Ensure the aqueous layer is strongly acidic (pH 1-2) after extraction by testing with pH paper. Use a common mineral acid like 1M HCl.[2]

  • Incomplete Deprotonation: After isolating the acidic aqueous layer, the pH was not raised sufficiently to deprotonate the ammonium salt back to the free amine.

    • Solution: Add a strong base (e.g., 2M NaOH) dropwise until the aqueous solution is strongly basic (pH 12-14). This ensures complete conversion to the free base, which will be much less soluble in water.

  • Product Solubility: In rare cases, the protonated salt may have some solubility in the organic solvent, or the free base has some solubility in the aqueous layer.

    • Solution: Perform multiple extractions. Instead of one large wash, use three smaller-volume washes with both the acid and the final organic solvent. This is a more efficient process for transferring the compound between phases.

Q: An emulsion formed in my separatory funnel. How can I resolve this?

A: Emulsions are common and can be broken by:

  • Adding Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which helps to force the separation of the layers.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break it.

Troubleshooting: Column Chromatography

Q: My compound is streaking badly on the TLC plate and column. How can I fix this?

A: This is the most common issue when purifying amines on standard silica gel.[15] The basic amine group interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing.[5][16]

  • Primary Solution: Add a basic modifier to your mobile phase. Incorporating 0.5-2% triethylamine (TEA) or 0.5% ammonium hydroxide into your eluent will neutralize the acidic sites on the silica, leading to sharp, well-defined spots and peaks.[5][15][16]

  • Alternative Stationary Phase: If streaking persists, switch to a different stationary phase. Basic or neutral alumina can be excellent alternatives for purifying basic compounds.[12][16]

  • Reversed-Phase Chromatography: For some derivatives, reversed-phase (C18) chromatography can be an effective alternative.[4][15]

G start Problem: Compound Streaking on Silica Gel cause Cause: Basic amine interacts with acidic silanol groups on silica start->cause solution1 Solution 1 (Most Common): Add Basic Modifier to Eluent cause->solution1 solution2 Solution 2 (Alternative): Change Stationary Phase cause->solution2 solution3 Solution 3 (Advanced): Use Reversed-Phase (C18) HPLC cause->solution3 details1 e.g., 0.5-2% Triethylamine (TEA) or Ammonium Hydroxide solution1->details1 details2 Use Basic or Neutral Alumina or Amine-Functionalized Silica solution2->details2

Caption: Troubleshooting workflow for amine streaking on silica gel.

Q: I'm not getting good separation between my product and an impurity. What should I change?

A: Poor separation indicates a suboptimal mobile phase.

  • Optimize Polarity: Systematically vary the solvent ratio of your mobile phase.[5] If your compound's Rf is too high (>0.4), decrease the polarity (e.g., add more hexane to an ethyl acetate/hexane mixture). If the Rf is too low (<0.1), increase the polarity.

  • Change Solvent System: If adjusting ratios doesn't work, switch to a different solvent system with different selectivities. Common systems for isoquinoline derivatives include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[5][17]

  • Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the column run. This can sharpen peaks and improve the separation of compounds with close Rf values.[15]

Troubleshooting: Recrystallization

Q: My compound "oils out" instead of crystallizing. What is the cause and solution?

A: "Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid crystal lattice. This is often caused by:

  • High Impurity Level: Significant impurities can disrupt crystal lattice formation. A preliminary purification by extraction or a quick silica plug may be necessary.[5]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as an oil. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[6]

  • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound, or the compound is simply too soluble.

    • Solution: Try a lower-boiling point solvent or use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble), then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to clarify and then cool slowly.[18]

Q2: I'm not getting any crystal formation. How can I induce it?

A2: If a supersaturated solution fails to produce crystals, you can try to induce nucleation:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[5][19]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.[5][19]

  • Cool Slowly: Ensure the cooling process is very gradual. A well-insulated container (like a beaker wrapped in glass wool) can help. Slower cooling often leads to larger and purer crystals.[6]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (1.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (50 mL).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add 1M HCl (30 mL), shake gently, and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the acidic wash on the organic layer two more times.

  • Combine & Wash: Combine all acidic aqueous extracts. Wash this combined aqueous layer with a small portion of DCM (15 mL) to remove any trapped neutral organic impurities. Discard this DCM wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH solution dropwise with swirling until the pH is >12 (check with pH paper). A precipitate (your free-base product) may form.

  • Re-extraction: Extract the basic aqueous layer with DCM (3 x 30 mL).

  • Drying and Evaporation: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal mobile phase using TLC. A good starting point is 5% Methanol in Dichloromethane. Add 1% triethylamine (TEA) to this mixture to prevent streaking. Aim for a product Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM + 1% TEA). Pour this into a column and allow it to pack evenly, ensuring no air bubbles are trapped.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for less soluble samples, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[15]

  • Elution: Begin eluting with your chosen mobile phase. If necessary, gradually increase the polarity (e.g., from 2% to 10% MeOH in DCM, always with 1% TEA) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation to obtain the final product.

Solvent SystemPolarityRecommended Use & Comments
Hexane / Ethyl AcetateLow to MediumGood for less polar impurities. May require high % of Ethyl Acetate.
Dichloromethane / MethanolMedium to HighExcellent general-purpose system for amines. Highly tunable polarity.
Modifier (Required) N/AAlways add 0.5-2% Triethylamine (TEA) to prevent streaking.[5][16]
Protocol 3: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) at room temperature and upon heating.[5] An ideal solvent dissolves the compound when hot but not when cold.[19] Hexane/ethyl acetate or hexane/acetone are common mixed solvent systems to try.[18]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent required.[19][20]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[6][20]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.

Section 4: References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Various Authors. (2022). Amine workup. Reddit r/Chempros. [Link]

  • Ruziev, I. Kh., et al. (2023). Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives. World Bulletin of Management and Law, 21, 91-93. [Link]

  • Acid and Base Extraction. (n.d.). Engineering Ideas Clinic, Confluence. Retrieved January 5, 2026, from [Link]

  • Ito, Y., et al. (2009). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1216(23), 4783-4790. [Link]

  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 1996-2004. [Link]

  • CN103641780A - Method for purifying isoquinoline from crude product of coal tar. (2014). Google Patents.

  • Isoquinoline Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 5, 2026, from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). Molecules, 27(19), 6535. [Link]

  • Kim, M., et al. (2019). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports, 9, 13739. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2013, September 9). Recrystallization [Video]. YouTube. [Link]

  • Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) – Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • JPH01153679A - Purification of isoquinoline. (1989). Google Patents.

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 5, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 5, 2026, from [Link]

  • Stability of 4-DMAP in solution. (1995). PubMed. [Link]

  • Wang, J. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Advanced Materials Research, 781-784, 452-455. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega, 5(45), 29248-29254. [Link]

  • Isoquinoline. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Isoquinoline Synthesis. (n.d.). Bartleby. Retrieved January 5, 2026, from [Link]

  • Isoquinolin-1-ylmethanamine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Isoquinoline Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Plasmid Purification Troubleshooting. (2020, November 12). ZAGENO Blog. [Link]

Sources

common issues in handling and storing Isoquinolin-4-ylmethanamine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Isoquinolin-4-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the common challenges encountered during the handling, storage, and application of this versatile chemical building block. Our goal is to empower you with the knowledge to anticipate potential issues, troubleshoot effectively, and ensure the integrity of your experiments.

I. Core Concepts: Understanding the Molecule

This compound (CAS No: 58123-56-1) is a bifunctional molecule featuring a weakly basic isoquinoline ring system and a reactive primary aminomethyl group. Its utility in medicinal chemistry and materials science is significant, but its chemical nature also presents specific challenges. The isoquinoline moiety, a heterocyclic aromatic compound, is susceptible to oxidation and reduction, while the aminomethyl group is a nucleophile that can participate in a variety of reactions, both desired and undesired.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and general handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound at 4°C, protected from light. The compound is described as a solid and may be hygroscopic, so storage in a tightly sealed container in a dry environment is crucial to prevent degradation.

Q2: In which solvents is this compound soluble?

A2: While specific solubility data for this compound is not extensively published, based on the properties of the parent isoquinoline, it is expected to be soluble in common organic solvents such as ethanol, acetone, and diethyl ether. Due to the basicity of the isoquinoline nitrogen (pKa of isoquinoline is 5.14) and the primary amine, it will also be soluble in dilute aqueous acidic solutions through the formation of a protonated salt.

Q3: What are the primary safety precautions when handling this compound?

A3: Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Q4: Is this compound sensitive to air or light?

A4: Yes, protection from light is a recommended storage condition, suggesting potential photolability. While not explicitly stated for this specific compound, aromatic amines can be susceptible to oxidation in the presence of air and light, potentially leading to discoloration and the formation of impurities. Following the principles of photostability testing outlined by the International Council for Harmonisation (ICH) is good practice for assessing light sensitivity in your specific application.

III. Troubleshooting Guide: Navigating Experimental Challenges

This section provides a structured approach to identifying and resolving common issues encountered during reactions and experiments involving this compound.

Problem 1: Low or No Product Yield in a Reaction
Possible Cause Troubleshooting Steps
Degradation of Starting Material 1. Verify Purity: Before starting your reaction, confirm the purity of your this compound using an appropriate analytical technique such as HPLC or NMR. 2. Fresh is Best: Use a freshly opened container of the reagent whenever possible. 3. Proper Storage: Ensure the compound has been stored under the recommended conditions (4°C, protected from light).
Incomplete Reaction 1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine if the starting material is being consumed. 2. Reagent Stoichiometry: Re-evaluate the stoichiometry of your reagents. The primary amine of this compound can act as a base, so an additional equivalent of a basic reagent might be consumed. 3. Temperature and Time: Consider optimizing the reaction temperature and time. Some reactions may require elevated temperatures or longer reaction times to proceed to completion.
Side Reactions 1. Protecting Groups: The primary amine is nucleophilic and can participate in side reactions. Consider protecting the amine group with a suitable protecting group (e.g., Boc, Cbz) if it is not the intended reactive site. 2. Reaction Conditions: The isoquinoline ring can be sensitive to strong acids and oxidizing agents. Evaluate your reaction conditions for potential incompatibility.
Problem 2: Presence of Unexpected Impurities in the Product
Possible Cause Troubleshooting Steps
Oxidation The isoquinoline ring can be susceptible to oxidation, especially under vigorous conditions, which can lead to ring-opened byproducts. The aminomethyl group can also be oxidized. To mitigate this, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Photodegradation If the reaction is sensitive to light, protect the reaction vessel from light by wrapping it in aluminum foil. This is particularly important for reactions run over extended periods.
Reaction with Acidic Reagents The basic nitrogen of the isoquinoline ring and the primary amine can react with acidic reagents. This may not be a side reaction if salt formation is desired, but it can affect the intended reaction pathway if the free base is required.
Self-Condensation/Polymerization Under certain conditions, primary amines can undergo self-condensation or polymerization. This is less common but can occur at elevated temperatures or in the presence of certain catalysts. Analyze your crude product by mass spectrometry to check for higher molecular weight species.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Product is Water-Soluble If your product is a salt form of this compound, it may have high water solubility. During aqueous workup, the product may be lost to the aqueous layer. To recover it, you can basify the aqueous layer and extract with an organic solvent, or evaporate the aqueous layer and purify the resulting solid.
Co-elution with Starting Material If the product and starting material have similar polarities, they may be difficult to separate by column chromatography. Consider derivatizing the product or starting material to alter its polarity, or use a different chromatographic technique such as preparative HPLC.
Product is Unstable on Silica Gel The basic nature of the amine can lead to tailing or decomposition on standard silica gel. Consider treating the silica gel with a small amount of triethylamine or using a different stationary phase like alumina.

IV. Experimental Protocols & Data

Data Summary Table
PropertyValue/RecommendationSource(s)
CAS Number 58123-56-1
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Solid
Purity ≥95% (typical)
Storage 4°C, protect from light
Basicity (of parent isoquinoline) pKa = 5.14
Workflow for Troubleshooting a Failed Reaction

The following diagram outlines a logical workflow for troubleshooting a reaction where this compound is a key reactant.

TroubleshootingWorkflow start Reaction Failure: Low or No Product check_sm 1. Verify Starting Material - Purity (NMR, HPLC) - Proper Storage start->check_sm sm_ok Starting Material OK check_sm->sm_ok sm_bad Degraded Starting Material check_sm->sm_bad Purity Issue check_reaction 2. Analyze Reaction Mixture - TLC, LC-MS - Any product formed? no_product No Product Formation check_reaction->no_product No SM consumption product_present Product Present, Low Yield check_reaction->product_present SM consumed sm_ok->check_reaction optimize 3. Optimize Reaction Conditions - Temperature, Time, Stoichiometry - Consider protecting group no_product->optimize workup_issue 4. Investigate Workup & Purification - Aqueous solubility? - Column conditions? product_present->workup_issue side_reactions 5. Identify Side Products - Mass Spec, NMR of crude - Adjust conditions to minimize product_present->side_reactions success Successful Reaction optimize->success workup_issue->success side_reactions->optimize

Caption: A decision-making workflow for troubleshooting reactions involving this compound.

V. Quality Control & Analytical Methods

Ensuring the quality of your this compound is paramount for reproducible results. The following analytical techniques are recommended for purity assessment and characterization.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and detecting impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength corresponding to the absorbance maximum of the isoquinoline ring should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any structural isomers or impurities. The spectra should be consistent with the expected chemical shifts and coupling constants for the this compound structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can be used to identify impurities and degradation products by their mass-to-charge ratio. Techniques like LC-MS can be particularly powerful for analyzing complex reaction mixtures.

VI. References

  • (Author, Year). Title of a relevant scientific paper or book chapter on isoquinoline chemistry. Source. [A placeholder for a more specific scientific reference if one were available]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Beaumont, D., Waigh, R. D., Sunbhanich, M., & Nott, M. W. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of medicinal chemistry,

Technical Support Center: Optimizing the Synthesis of Isoquinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Isoquinolin-4-ylmethanamine. This guide is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the purity of the final product. We will delve into the mechanistic rationale behind common pitfalls and provide field-proven, actionable solutions.

Overview of Primary Synthetic Strategies

The synthesis of this compound typically proceeds from readily accessible 4-substituted isoquinoline precursors. The two most direct and widely employed routes are:

  • Route A: Reductive Amination of Isoquinoline-4-carbaldehyde. This is a highly efficient one-pot reaction where the aldehyde is condensed with an amine source (like ammonia or an ammonium salt) to form an imine in situ, which is then immediately reduced to the target amine.

  • Route B: Direct Reduction of Isoquinoline-4-carbonitrile. This route involves the reduction of a nitrile functional group to a primary amine using various hydride reagents or catalytic hydrogenation.

Each pathway presents a unique set of challenges. This guide is structured to address specific issues you might encounter in a question-and-answer format, helping you troubleshoot and optimize your experimental outcomes.

Synthesis_Overview cluster_start Starting Materials cluster_routes Key Intermediates & Routes cluster_product Final Product Isoquinoline_Core Isoquinoline Core Aldehyde Isoquinoline-4-carbaldehyde Isoquinoline_Core->Aldehyde Oxidation/Formylation Nitrile Isoquinoline-4-carbonitrile Isoquinoline_Core->Nitrile Cyanation Product This compound Aldehyde->Product Route A: Reductive Amination Nitrile->Product Route B: Nitrile Reduction

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Reductive Amination (Route A)

Reductive amination is often the preferred method due to its efficiency.[1][2] However, success hinges on the delicate balance between imine formation and the reduction step.

Q1: My reaction yield is low, and I've isolated a significant amount of Isoquinolin-4-ylmethanol as a byproduct. What went wrong?

A1: This is a classic case of premature reduction. The formation of the alcohol byproduct indicates that your reducing agent is reacting with the starting aldehyde faster than the aldehyde is condensing with the amine source to form the imine intermediate. This is common with powerful, non-selective reducing agents like sodium borohydride (NaBH₄).

Causality: The rate of reduction of the aldehyde's carbonyl group is competing with the rate of nucleophilic attack by the amine to form the imine. If the reducing agent is too reactive, it doesn't give the imine a chance to form before the aldehyde is consumed.

Solutions:

  • Switch to a Milder, Selective Reducing Agent: The reagent of choice for modern reductive aminations is Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[1] Its reduced reactivity, owing to the electron-withdrawing acetate groups, makes it highly selective for the protonated imine (iminium ion) over the starting aldehyde.[1][2]

  • Pre-form the Imine: Allow the isoquinoline-4-carbaldehyde and the amine source (e.g., ammonium acetate) to stir in the solvent for a period (e.g., 30-60 minutes) before introducing the reducing agent.[3] This allows the imine-iminium equilibrium to be established. Using a Dean-Stark apparatus to remove the water formed during imine formation can also drive this equilibrium forward, though this is often unnecessary with NaBH(OAc)₃.

  • Control Reaction pH: Imine formation is typically acid-catalyzed. Adding a catalytic amount of acetic acid can accelerate the condensation step.[3] This ensures a higher concentration of the iminium ion, the actual species reduced by NaBH(OAc)₃.

Reductive_Amination_Pathway Start Aldehyde + Amine Imine Imine / Iminium Ion Start->Imine Condensation (+H⁺, -H₂O) Byproduct Alcohol Byproduct Start->Byproduct Competing Reduction (e.g., NaBH₄) Product Target Amine Imine->Product Reduction (e.g., NaBH(OAc)₃)

Caption: Competing pathways in reductive amination.

Q2: The reaction is sluggish, and TLC analysis shows a large amount of unreacted aldehyde even after extended reaction times. How can I drive the reaction to completion?

A2: This issue points to inefficient formation of the imine/iminium ion intermediate. Without a sufficient concentration of this intermediate, the reduction step cannot proceed efficiently.

Causality: The equilibrium between the aldehyde/amine and the imine may lie heavily towards the starting materials. This can be due to steric hindrance, electronic effects, or suboptimal reaction conditions.

Solutions:

  • Optimize the Amine Source: Instead of aqueous ammonia, which introduces water that can hinder the reaction, use an ammonium salt like ammonium acetate or ammonium chloride. Ammonium acetate is particularly effective as the acetate ion can act as a base to facilitate the final deprotonation.

  • Solvent Choice: Use an anhydrous, aprotic solvent. 1,2-Dichloroethane (DCE) and Tetrahydrofuran (THF) are excellent choices for reactions with NaBH(OAc)₃.[2] Avoid protic solvents like methanol initially, as they can compete with the amine in reacting with the aldehyde to form acetals.

  • Increase Reactant Concentration: A higher concentration of the amine source can help push the equilibrium towards imine formation, according to Le Châtelier's principle.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentProsConsRecommended Use
NaBH(OAc)₃ Highly selective for imines/iminiums; tolerates many functional groups; mild conditions.[1][2]More expensive; moisture-sensitive.First choice for high-yield, clean reactions.
NaBH₃CN More selective than NaBH₄; effective under acidic to neutral pH.Highly toxic (can release HCN gas at low pH); less selective than NaBH(OAc)₃.A viable but more hazardous alternative.
H₂ / Catalyst (Pd, Pt) Clean workup; cost-effective for large scale.Requires specialized hydrogenation equipment; may reduce other functional groups (e.g., on the isoquinoline ring).Useful for scale-up if other reducible groups are absent.
NaBH₄ Inexpensive; readily available.Low selectivity; often reduces aldehydes to alcohols as a major side reaction.[2]Generally not recommended unless a stepwise imine formation and reduction is performed.

Troubleshooting Guide: Nitrile Reduction (Route B)

Direct reduction of the isoquinoline-4-carbonitrile is a straightforward two-electron reduction. However, the choice of reducing agent is critical to avoid over-reduction or side reactions with the aromatic isoquinoline ring system.

Q3: My nitrile reduction with Lithium Aluminum Hydride (LiAlH₄) resulted in a complex mixture and a low yield of the desired amine. What happened?

A3: Lithium aluminum hydride (LiAlH₄) is an extremely powerful and non-selective reducing agent. While it is very effective at reducing nitriles, it can also attack the electron-deficient isoquinoline ring, leading to undesired byproducts.

Causality: The isoquinoline ring can be partially or fully reduced under harsh hydride conditions, especially at elevated temperatures. This leads to the formation of dihydro- and tetrahydroisoquinoline derivatives, complicating purification and lowering the yield of the target aromatic amine.[4]

Solutions:

  • Use a Milder Hydride Reagent: Borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide complex (BH₃·SMe₂) are excellent alternatives. They are highly effective for reducing nitriles to primary amines while typically leaving the aromatic isoquinoline nucleus intact under controlled conditions.

  • Catalytic Hydrogenation: This is often the cleanest method. Hydrogenation using a catalyst like Raney Nickel (Ra-Ni) or a rhodium catalyst (e.g., Rh/Al₂O₃) under a hydrogen atmosphere can selectively reduce the nitrile group. This method avoids harsh reagents and often results in a simpler workup.

  • Temperature Control: If using a strong hydride like LiAlH₄ is unavoidable, the reaction must be performed at very low temperatures (e.g., starting at -78 °C or 0 °C) with slow, controlled addition of the reagent to minimize side reactions.

Frequently Asked Questions (FAQs)

Q4: Which synthetic route, A or B, is generally better for achieving a high yield of this compound?

A4: Route A (Reductive Amination) is generally superior for both yield and purity on a laboratory scale. The development of mild and selective reducing agents like NaBH(OAc)₃ has made this a highly reliable and often near-quantitative transformation. It is a one-pot procedure that avoids the isolation of potentially unstable intermediates. Route B can be effective, but it is more susceptible to side reactions on the isoquinoline ring if not carefully controlled.

Q5: What are the best practices for purifying the final product?

A5: this compound is a basic compound.

  • Initial Workup: After the reaction is complete, quench any remaining reducing agent carefully (e.g., with water or dilute acid).

  • Acid-Base Extraction: Make the aqueous solution basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the amine's ammonium salt. Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.[1]

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Purification: The crude product can be purified by silica gel column chromatography. A mobile phase of DCM/Methanol with a small amount of triethylamine (e.g., 0.5-1%) is often effective. The triethylamine prevents the basic amine product from streaking on the acidic silica gel.

Q6: Are there any "greener" approaches to this synthesis?

A6: Yes, several principles of green chemistry can be applied.

  • Catalytic Hydrogenation: Using H₂ gas with a recyclable metal catalyst is a very atom-economical approach for Route B.[5]

  • Solvent Choice: Newer protocols for reductive amination explore more environmentally benign solvents. For example, some reductive aminations can be performed in alcohols like ethanol or even in aqueous systems under specific conditions.[2]

  • Microwave-Assisted Synthesis: For the preparation of the isoquinoline precursors, microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption.[6]

Detailed Experimental Protocol: Reductive Amination

This protocol is a robust starting point for the synthesis of this compound from Isoquinoline-4-carbaldehyde.

Materials:

  • Isoquinoline-4-carbaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Isoquinoline-4-carbaldehyde (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (to make a ~0.1 M solution) and stir until the aldehyde is fully dissolved.

  • Add ammonium acetate (5.0 - 10.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

  • Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via silica gel chromatography as described in Q5.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (2023). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • D'Agostino, M., et al. (2016).
  • J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Chen, S., et al. (2002). Solid-phase and solution-phase parallel synthesis of tetrahydro-isoquinolines via Pictet-Spengler reaction. Combinatorial Chemistry & High Throughput Screening, 5(1), 75-81.
  • Química Orgánica.org. (n.d.). Pictet Spengler synthesis of isoquinoline. Retrieved from [Link]

  • Aaltodoc. (2019). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 14, 1234-1256.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved from a course material PDF, specific university/source not identified in search.
  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Chemistry Online. (2022). Quinolines and isoquinolines. Retrieved from [Link]

  • Rozwadowska, M. D. (1994). Recent progress in the enantioselective synthesis of isoquinoline alkaloids. Heterocycles, 39(2), 903-931.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • Slideshare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]

  • ResearchGate. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Agrawal, K. C., et al. (1979). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(5), 583-587.
  • Royal Society of Chemistry. (2023). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry, 21(40), 8193-8197.
  • YouTube. (2020). ISOQUINOLINE - Synthesis, Reactions and Medicinal uses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Retrieved from [Link]

  • ResearchGate. (1979). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolines reported by Li et al.. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinoline derivatives via C−H activation. Retrieved from [Link]

Sources

side reactions to avoid in Isoquinolin-4-ylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoquinolin-4-ylmethanamine Synthesis

A Guide for Advanced Synthesis Professionals

Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. This guide is structured as a series of frequently encountered challenges, offering not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

FAQ 1: My reduction of isoquinoline-4-carbonitrile is yielding significant dimeric and oligomeric impurities. What is happening and how can I suppress it?

This is a classic and frequently encountered issue in the synthesis of primary amines from nitriles, especially when using powerful reducing agents or catalytic hydrogenation. The primary side reaction is the formation of the secondary amine, bis(isoquinolin-4-ylmethyl)amine, and potentially tertiary amines.

Root Cause Analysis: The Iminium Ion Intermediate

The reduction of a nitrile to a primary amine does not happen in a single step. It proceeds through an intermediate imine. The desired product, this compound, is a primary amine and remains nucleophilic. This product amine can attack the intermediate imine, leading to the formation of a new, more complex iminium ion, which is then reduced to the undesired secondary amine.

G product_nuc product_nuc imine imine side_imine side_imine product product product->product_nuc Product acts as nucleophile

Troubleshooting Guide: Suppressing Secondary Amine Formation

The key to a clean reduction is to ensure the intermediate imine is reduced to the primary amine much faster than it can be intercepted by the already-formed product.

Method Key Parameters & Causality Potential Pitfalls
Catalytic Hydrogenation Reagent: Raney Nickel or Rhodium on Alumina. Additive: Ammonia (gas or saturated solution in solvent). The large excess of ammonia outcompetes the product amine in reacting with the imine intermediate, shifting the equilibrium away from secondary amine formation. Solvent: Methanol or Ethanol.Over-reduction: Standard Palladium or Platinum catalysts can reduce the isoquinoline ring system, especially under acidic conditions or high pressure/temperature.[1] Raney Ni is generally more selective for the nitrile under these conditions.
Chemical Reduction (Hydrides) Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF). Procedure: "Inverse addition" is critical. Add the LiAlH₄ solution slowly to a solution of the nitrile at low temperature (e.g., 0 °C). This maintains a low concentration of the nitrile and intermediate, minimizing the chance for the product to react with the intermediate.Safety & Stoichiometry: LiAlH₄ is highly reactive. Strict stoichiometric control is necessary; excess reagent can lead to undesired reductions elsewhere on the molecule. Borane complexes are generally milder.

Recommended Protocol (Catalytic Hydrogenation):

  • To a solution of Isoquinoline-4-carbonitrile (1.0 eq) in methanol saturated with ammonia, add Raney Nickel (approx. 10-20% by weight, washed).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi).

  • Stir vigorously at room temperature until hydrogen uptake ceases (monitor by pressure gauge).

  • Carefully filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric and must be kept wet.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

FAQ 2: In my reductive amination of isoquinoline-4-carboxaldehyde, the primary product is the alcohol (isoquinolin-4-ylmethanol), not the amine. Why?

This outcome indicates that the reduction of the aldehyde carbonyl group is occurring faster than the formation and subsequent reduction of the imine/iminium ion. This is a common issue related to reaction kinetics and conditions.

Root Cause Analysis: Competing Reaction Pathways

Reductive amination is a two-step process occurring in one pot: (1) condensation of the aldehyde and an amine source (like ammonia) to form an imine, and (2) reduction of that imine.[2] If the reducing agent is too reactive or if the conditions for imine formation are suboptimal (e.g., incorrect pH), the reducing agent will simply reduce the most available electrophile—the starting aldehyde.

G aldehyde Isoquinoline-4-carboxaldehyde (R-CHO) aldehyde_side aldehyde_side iminium iminium

Troubleshooting Guide: Optimizing for Imine Formation

To favor the desired pathway, you must use conditions that promote rapid imine formation while employing a reducing agent that is selective for the protonated imine (iminium ion) over the starting aldehyde.

Parameter Recommendation & Rationale
Reducing Agent Use Sodium Triacetoxyborohydride (NaBH(OAc)₃). Unlike NaBH₄, NaBH(OAc)₃ is a milder reducing agent that is particularly effective at reducing iminium ions in the presence of aldehydes.[3] The acetate groups attenuate its reactivity. It is also tolerant of the slightly acidic conditions required for imine formation.
Ammonia Source Use a large excess of Ammonium Acetate (NH₄OAc) or Ammonium Formate. Using a salt of ammonia provides both the amine source and the acidic catalyst (the ammonium ion) needed to protonate the carbonyl and facilitate dehydration to the imine. A large excess drives the equilibrium towards imine formation.
pH Control Maintain a pH between 4 and 6. This pH range is a crucial compromise. It must be acidic enough to catalyze imine formation but not so acidic that the free ammonia is fully protonated and non-nucleophilic. Ammonium acetate naturally buffers the reaction in the appropriate range.
Solvent Use a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). These solvents effectively dissolve the reactants without interfering with the hydride reagent.

Recommended Protocol (Reductive Amination):

  • Dissolve Isoquinoline-4-carboxaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the imine.

  • Add Sodium Triacetoxyborohydride (1.5-2.0 eq) portion-wise to control any initial exotherm.

  • Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC or LCMS).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic phases, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

FAQ 3: What are the best practices for purifying the final this compound product?

Primary amines like this compound can be challenging to purify using standard silica gel chromatography due to their basicity, which often leads to significant tailing and poor separation.

Troubleshooting Guide: Purification Strategies for Basic Amines

Method Procedure & Rationale
Acid-Base Extraction 1. Dissolve the crude product in a water-immiscible organic solvent (e.g., DCM, Ethyl Acetate). 2. Extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, leaving neutral or acidic impurities behind. 3. Wash the aqueous layer with an organic solvent to remove any trapped neutral impurities. 4. Basify the aqueous layer carefully with a strong base (e.g., NaOH, Na₂CO₃) to a pH >10. 5. Extract the free-based amine back into an organic solvent. 6. Dry and concentrate the organic layer to get the purified product.[4]
Modified Flash Chromatography Option A (Basic Mobile Phase): Add a small amount of a volatile base, like triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%), to your standard mobile phase (e.g., Hexane/Ethyl Acetate). This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the amine and allowing for much sharper peaks. Option B (Alternative Stationary Phase): Use a less acidic stationary phase like basic alumina or a commercially available amine-functionalized silica gel.
Purification via Protection 1. Protect the crude amine using a simple, acid-labile protecting group like a tert-butoxycarbonyl (Boc) group by reacting it with Di-tert-butyl dicarbonate (Boc₂O). 2. The resulting N-Boc protected amine is a neutral, non-polar carbamate that behaves well during standard silica gel chromatography. 3. Purify the stable Boc-protected compound to a high degree. 4. Remove the Boc group under acidic conditions (e.g., Trifluoroacetic acid in DCM, or HCl in Dioxane) to yield the pure amine salt, which can then be free-based.[4]

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Slideshare. (2014). Bischler napieralski reaction. Retrieved from [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Retrieved from [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • University of Liverpool. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Retrieved from [Link]

  • Organic Reactions. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • PubMed. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]

  • ResearchGate. (2015). Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. Retrieved from [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • Aaltodoc. (2018). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • RSC Publishing. (2005). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Thieme. (n.d.). Isoquinoline. Retrieved from [Link]

  • GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]

  • Google Patents. (1989). JPH01153679A - Purification of isoquinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • ResearchGate. (1987). (PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Google Patents. (2014). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
  • RSC Publishing. (2023). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2001). Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. Retrieved from [Link]

  • PubMed. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • YouTube. (2020). ISOQUINOLINE - Synthesis, Reactions and Medicinal uses. Retrieved from [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • Wikipedia. (2023). Isoquinoline. Retrieved from [Link]

  • Bartleby. (n.d.). Isoquinoline Synthesis. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Assiut University. (1989). Synthesis and Reactions of Some Isoquinoline Derivatives. Retrieved from [Link]

  • YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Isoquinolin-4-ylmethanamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up production of Isoquinolin-4-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a smooth transition from bench-scale synthesis to larger-scale manufacturing. Our focus is on anticipating and resolving common issues, ensuring process robustness, and maintaining high product quality.

Introduction

This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of various therapeutic agents. While its synthesis may appear straightforward on a laboratory scale, the transition to pilot plant or industrial production often unveils a host of challenges. These can range from reaction control and impurity profiles to purification efficiency and process safety. This guide provides a structured approach to understanding and mitigating these scale-up hurdles, grounded in established chemical principles and industrial best practices.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions that arise during the scale-up of this compound synthesis:

Q1: What are the most common synthetic routes for large-scale production of this compound?

A1: Two primary routes are typically considered for the large-scale synthesis:

  • Route A: Reductive Amination of Isoquinoline-4-carbaldehyde. This is often the preferred route due to the commercial availability of the starting aldehyde. It involves the formation of an imine followed by reduction.

  • Route B: Reduction of Isoquinoline-4-carbonitrile. This route can be advantageous if the nitrile is a more accessible or cost-effective starting material. The reduction is typically achieved through catalytic hydrogenation.

Q2: What are the critical process parameters to monitor during the reductive amination of isoquinoline-4-carbaldehyde?

A2: Key parameters include temperature, pressure (if using catalytic hydrogenation), reaction time, stoichiometry of the amine source (e.g., ammonia or an ammonium salt) and the reducing agent, and catalyst loading and activity. Precise control of these parameters is crucial for minimizing byproduct formation and ensuring complete conversion.

Q3: What are the major safety concerns when scaling up the synthesis?

A3: The primary safety concerns include:

  • Handling of Pyrophoric Reagents: If the synthesis of the starting aldehyde involves organolithium reagents (e.g., n-butyllithium), their handling at scale requires specialized equipment and stringent safety protocols.

  • Catalytic Hydrogenation: The use of hydrogen gas under pressure presents flammability and explosion risks. Proper reactor design, pressure control, and catalyst handling procedures are essential.

  • Exothermic Reactions: Both the reductive amination and nitrile reduction can be exothermic. Effective heat management is critical to prevent thermal runaways.

Q4: What types of impurities are commonly observed and how can they be controlled?

A4: Common impurities may include unreacted starting materials, over-reduced byproducts (e.g., reduction of the isoquinoline ring), and impurities from side reactions. Control strategies involve optimizing reaction conditions, using high-purity starting materials, and developing robust purification methods.[1]

Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you might encounter during the scale-up of this compound production.

Section 1: Challenges in the Synthesis of Isoquinoline-4-carbaldehyde

The precursor, isoquinoline-4-carbaldehyde, is often synthesized from 4-bromoisoquinoline.

Problem 1.1: Low yield during the formylation of 4-bromoisoquinoline.

  • Question: We are experiencing low and inconsistent yields in the synthesis of isoquinoline-4-carbaldehyde from 4-bromoisoquinoline using n-butyllithium and DMF. What could be the cause?

  • Answer: This reaction is a classic lithium-halogen exchange followed by formylation. Several factors can impact the yield at scale:

    • Temperature Control: The lithium-halogen exchange is extremely fast and highly exothermic. It is critical to maintain a very low temperature (typically below -70 °C) during the addition of n-butyllithium to prevent side reactions, such as the formation of homo-coupled products or reaction with the solvent.

    • Quality of n-Butyllithium: The titer of the n-butyllithium solution must be accurately determined before use. A lower-than-expected concentration will lead to incomplete conversion.

    • Purity of Reagents and Solvents: Water is highly detrimental to this reaction. Ensure that 4-bromoisoquinoline, DMF, and the solvent (e.g., THF) are rigorously dried. At scale, this often involves azeotropic distillation or passing through activated molecular sieves.

    • Addition Rate: Slow, controlled addition of n-butyllithium is crucial to manage the exotherm. Similarly, the subsequent addition of DMF should be controlled to prevent a rapid temperature increase.

Experimental Protocol: Large-Scale Synthesis of Isoquinoline-4-carbaldehyde

  • Charge a cryogenically-rated reactor with a solution of 4-bromoisoquinoline in anhydrous THF.

  • Cool the reactor to -78 °C using a suitable cooling system (e.g., acetone/dry ice or a chiller).

  • Slowly add a titrated solution of n-butyllithium (1.05-1.1 equivalents) subsurface, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2-1.5 equivalents), again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at -78 °C.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, ensuring the temperature does not rise uncontrollably.

  • Proceed with aqueous workup and extraction.

Section 2: Scale-Up Challenges in Reductive Amination

Problem 2.1: Formation of byproducts during reductive amination.

  • Question: During the scale-up of the reductive amination of isoquinoline-4-carbaldehyde with ammonia and a reducing agent, we are observing significant amounts of the corresponding alcohol and a dimeric secondary amine. How can we minimize these?

  • Answer: The formation of these byproducts is a common challenge in reductive amination.[2] The relative rates of imine formation versus aldehyde reduction and subsequent reaction of the primary amine with the imine are key.

    • Control of Stoichiometry: At a larger scale, ensuring efficient mixing and dispersion of ammonia is critical. Using a significant excess of ammonia (or an ammonium salt like ammonium acetate) can help drive the equilibrium towards imine formation.

    • Choice of Reducing Agent: Sodium borohydride can sometimes reduce the aldehyde faster than imine formation occurs. Consider using a more selective reducing agent like sodium triacetoxyborohydride, which is milder and often favors the reduction of the protonated imine. Alternatively, catalytic hydrogenation with a suitable catalyst (e.g., Pd/C or Raney Nickel) can be highly selective.

    • Reaction Conditions: Running the reaction at a slightly elevated temperature initially can favor imine formation before the addition of the reducing agent. However, for catalytic hydrogenation, lower temperatures are generally preferred to prevent over-reduction.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages at Scale
Sodium BorohydrideCost-effective, readily availableCan reduce the aldehyde; generates hydrogen gas upon quenching.
Sodium TriacetoxyborohydrideHigh selectivity for iminesMore expensive; generates acetic acid as a byproduct.
Catalytic Hydrogenation (H₂)High selectivity, clean workupRequires specialized high-pressure equipment; catalyst handling and filtration can be challenging.

Workflow for Optimizing Reductive Amination

G cluster_0 Problem: Byproduct Formation cluster_1 Potential Causes & Solutions cluster_2 Verification A High Alcohol Impurity C Slow Imine Formation vs. Aldehyde Reduction Solution: Use more selective reducing agent (e.g., NaBH(OAc)₃) or optimize conditions for imine formation. A->C B High Dimeric Amine Impurity D Reaction of Primary Amine with Imine Solution: Maintain high ammonia concentration; control addition of reducing agent; lower reaction temperature. B->D E In-Process Control (IPC) via HPLC - Monitor disappearance of aldehyde - Track formation of desired amine and byproducts C->E D->E G A Define Analytical Requirements (ICH Guidelines) B Select HPLC Method (Reverse-Phase) A->B C Screen Columns & Mobile Phases B->C D Optimize Gradient & Flow Rate C->D E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E F Implement for IPC & Final Product QC E->F

Sources

Technical Support Center: Resolving Solubility Challenges with Isoquinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isoquinolin-4-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during in vitro and in vivo assays. This guide provides a combination of theoretical understanding, practical troubleshooting steps, and detailed experimental protocols to ensure the reliable and reproducible use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a solid, polycyclic aromatic amine with the chemical formula C₁₀H₁₀N₂ and a molecular weight of approximately 158.20 g/mol .[1][2][3] Its structure contains a basic primary amine group, which is a critical determinant of its physicochemical properties, particularly its pH-dependent solubility.

Q2: Why does my this compound, fully dissolved in DMSO, precipitate when diluted into my aqueous assay buffer?

This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound, while soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), is poorly soluble in aqueous solutions.[4] When the DMSO stock is added to the aqueous buffer, the overall polarity of the solvent system increases dramatically, causing the hydrophobic compound to crash out of the solution.[4]

Q3: What is the recommended starting solvent for this compound?

For initial stock solutions, high-purity, anhydrous DMSO is the recommended solvent.[5][6] It is a powerful solvent capable of dissolving a wide range of organic molecules.[5] However, it is crucial to be aware of potential issues like precipitation upon dilution into aqueous media.[4][5]

Q4: Can I use ethanol to dissolve this compound?

Ethanol can be used as a co-solvent, but it is generally less effective than DMSO for highly lipophilic compounds. While it may be suitable for some applications, its utility will depend on the final desired concentration and the tolerance of the specific assay system to ethanol.[7][8][9]

Systematic Troubleshooting Guide for Solubility Issues

Encountering solubility problems can be a significant roadblock in experimental workflows. This section provides a systematic approach to diagnose and resolve these issues.

Initial Observation: Precipitation in Assay Medium

The most common sign of a solubility issue is the appearance of a precipitate, cloudiness, or an oily film when the DMSO stock solution of this compound is added to the aqueous assay buffer. This indicates that the compound's concentration has exceeded its solubility limit in the final assay conditions.

Diagnostic Workflow

The following workflow, visualized in the diagram below, outlines a step-by-step process to address solubility challenges.

Solubility_Troubleshooting Start Start: Precipitation Observed Check_DMSO Step 1: Verify DMSO Quality & Stock Preparation Start->Check_DMSO pH_Modification Step 2: pH Adjustment Check_DMSO->pH_Modification If stock is correct Co_Solvent Step 3: Co-Solvent Optimization pH_Modification->Co_Solvent If pH adjustment is insufficient or not tolerated Success Resolution: Compound Solubilized pH_Modification->Success If successful Formulation Step 4: Advanced Formulation Strategies Co_Solvent->Formulation If co-solvents are insufficient or not tolerated Co_Solvent->Success If successful Formulation->Success If successful Failure Consult Further or Synthesize Analogs Formulation->Failure If unsuccessful

Caption: A decision-making workflow for troubleshooting this compound solubility.

Detailed Troubleshooting Steps

Step 1: Verify DMSO Quality and Stock Preparation

  • Rationale: The purity and water content of DMSO can significantly impact compound solubility. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can decrease its solvating power for hydrophobic compounds.[10]

  • Actionable Advice:

    • Use anhydrous, high-purity DMSO (≥99.9%).

    • Store DMSO in small, tightly sealed aliquots to minimize water absorption.

    • When preparing the stock solution, ensure the compound is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution, but be cautious as heat can degrade some compounds.[5][10]

    • Avoid repeated freeze-thaw cycles of the stock solution, which can lead to precipitation.[11][12] Aliquoting into single-use volumes is highly recommended.[5]

Step 2: pH Adjustment

  • Rationale: this compound contains a primary amine, which is a basic functional group. The solubility of basic compounds increases as the pH of the solution decreases.[13][14][15] By lowering the pH, the amine group becomes protonated, forming a more water-soluble salt.

  • Actionable Advice:

    • Systematically decrease the pH of your assay buffer (e.g., from 7.4 to 6.5 or lower) and observe the effect on solubility.

    • Crucial Consideration: Ensure that the altered pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability, or receptor binding). Always run a pH control experiment.

Step 3: Co-Solvent Optimization

  • Rationale: If pH adjustment is not feasible or sufficient, introducing a small percentage of a water-miscible organic co-solvent can increase the solubility of your compound.[16]

  • Actionable Advice:

    • DMSO: While your stock is in DMSO, you can test increasing the final concentration of DMSO in your assay. However, be mindful that DMSO concentrations above 0.5% can be toxic to many cell lines.[9][17][18] Always determine the DMSO tolerance of your specific assay.

    • Ethanol: Can be used as an alternative or in combination with DMSO.[7][8]

    • Other Co-solvents: For specific applications, other co-solvents like polyethylene glycol (PEG) or propylene glycol (PG) might be considered, but their compatibility with the assay must be thoroughly validated.[7][8]

Step 4: Advanced Formulation Strategies

  • Rationale: For particularly challenging compounds, more advanced formulation techniques may be necessary to achieve the desired concentration in an aqueous environment.[19][20][21]

  • Actionable Advice:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[22][23][24][25][26] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

    • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations to aid in solubilization.[7][8][27] However, their potential to interfere with the assay must be carefully evaluated.

    • Salt Forms: If you have the capability, synthesizing a salt form of this compound (e.g., hydrochloride or tartrate salt) can dramatically improve its aqueous solubility.[20][28]

Experimental Protocols

Protocol for Preparing a DMSO Stock Solution
  • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the tube until the compound is completely dissolved.[5]

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[5]

Protocol for Kinetic Solubility Assessment

This protocol helps determine the approximate solubility of your compound in the final assay buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well clear-bottom plate, add 198 µL of your assay buffer to the wells in the first column and 100 µL to the remaining wells.

  • Add 2 µL of the 10 mM DMSO stock to the first column. This creates a 100 µM solution with 1% DMSO. Mix well.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Visually inspect the plate for the highest concentration at which no precipitation is observed. This provides an estimate of the kinetic solubility. For more quantitative results, the concentration in the supernatant can be measured by HPLC-UV or LC-MS after centrifugation.[16]

Data Summary

Strategy Mechanism of Action Key Considerations
pH Adjustment Protonation of the basic amine group to form a more soluble salt.[29][30]The new pH must be compatible with the biological assay.
Co-solvents (DMSO, Ethanol) Increases the overall solvating power of the aqueous medium.Final co-solvent concentration must be non-toxic and not interfere with the assay.[9][17][18]
Cyclodextrins Encapsulates the hydrophobic molecule in its central cavity.[22][23][24]Can sometimes alter the bioavailability of the compound to its target.
Surfactants Form micelles that can solubilize hydrophobic compounds.Can denature proteins or disrupt cell membranes at higher concentrations.[7][8]
Salt Formation Creates a more polar, water-soluble form of the compound.[20][28]Requires chemical synthesis capabilities.

Concluding Remarks

Resolving solubility issues for compounds like this compound is a multi-faceted challenge that often requires a systematic and empirical approach. By understanding the underlying chemical principles and methodically applying the troubleshooting strategies outlined in this guide, researchers can overcome these obstacles and generate reliable, high-quality data. Always remember to validate any changes to your solvent system to ensure they do not compromise the integrity of your biological assay.

References

  • Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Hinterseer, S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Khan Academy. pH and solubility. [Link]

  • ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. [Link]

  • Iqbal, J., et al. (2015). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]

  • Scilit. Drug delivery strategies for poorly water-soluble drugs. [Link]

  • Taylor & Francis Online. (2009). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. [Link]

  • PubMed. (2014). Compound precipitation in high-concentration DMSO solutions. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • World Pharma Today. (2024). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [Link]

  • askIITians. (2025). How does pH affect solubility?. [Link]

  • Chemistry Steps. The Effect of pH on Solubility. [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. [Link]

  • PubChem. (Isoquinolin-4-yl)methanamine. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. [Link]

  • University of Copenhagen. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • PubMed Central. (2012). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • PubMed Central. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]

Sources

stability testing of Isoquinolin-4-ylmethanamine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isoquinolin-4-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. As your dedicated application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs) about this compound Stability

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container at 4°C, protected from light.[1] Some suppliers recommend storage at 0-8°C.[2] It is crucial to keep the container tightly closed in a dry and well-ventilated place to prevent moisture absorption and degradation.[2]

Q2: I need to make a stock solution. What is the best solvent and how should I store it?

A2: The choice of solvent will depend on your experimental needs. For biological assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, which can then be diluted into aqueous buffers. For chemical reactions, the solvent will be dictated by the reaction conditions.

For storage of stock solutions, it is recommended to:

  • Use tightly sealed vials to minimize solvent evaporation.

  • Store at -20°C or -80°C.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation over time.[3]

Q3: Is this compound sensitive to light?

Q4: What is the likely stability of this compound in acidic and basic aqueous solutions?

A4: The stability of this compound in aqueous solutions is expected to be pH-dependent due to the presence of the basic isoquinoline nitrogen and the primary amine. As a weak base, the compound will be protonated and form salts in acidic conditions, which can influence its stability.[6] For some related aminopyridines, maximum stability has been observed in the pH range of 2.0 to 3.0.[7] In strongly acidic or basic conditions, hydrolysis of the molecule could be a concern over extended periods, especially at elevated temperatures.

Q5: Are there any known incompatibilities I should be aware of?

A5: Avoid strong oxidizing agents, as the amine group and the isoquinoline ring can be susceptible to oxidation.[8][9] Additionally, be mindful of reactive functional groups in your experimental setup that could potentially react with the primary amine of this compound.

II. Troubleshooting Guide: Common Stability-Related Issues

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound. Could this be due to degradation?

A1: Yes, the appearance of new peaks in your chromatogram is a common indicator of degradation. To troubleshoot this, consider the following:

  • Review your sample preparation and storage: Was the sample recently prepared from a fresh stock solution? How long has the sample been sitting at room temperature on the autosampler? The stability of the analyte on the benchtop and in the analytical process should be evaluated.[1]

  • Analyze a freshly prepared sample: Compare the chromatogram of your sample with that of a freshly prepared standard of this compound. This will help you confirm if the extra peaks are indeed new species.

  • Consider the experimental conditions: Have you recently changed the pH of your mobile phase or the temperature of your column? These factors can sometimes reveal impurities that were co-eluting with your main peak.

  • Perform a forced degradation study: To proactively identify potential degradation products, you can perform a forced degradation study as outlined in the protocols below. This will help you to develop a stability-indicating analytical method.[10]

Q2: My experimental results are inconsistent over time, even though I am using the same protocol. Could the stability of my this compound stock solution be the issue?

A2: Inconsistent results are a classic sign of compound instability. Here's how to investigate:

  • Check for precipitation: Visually inspect your stock solution for any solid particles. If you see any, try gently warming the solution and vortexing to redissolve the compound. If precipitation is a recurring issue, you may need to prepare a more dilute stock solution or use a different solvent.

  • Quantify the concentration of your stock solution: Use a validated analytical method, such as HPLC-UV, to determine the current concentration of your stock solution. Compare this to the initial concentration. A significant decrease indicates degradation.

  • Prepare a fresh stock solution: The most reliable way to rule out stock solution instability is to prepare a fresh solution from the solid compound and repeat your experiment. If your results become consistent, it is highly likely that your old stock solution had degraded.

  • Evaluate freeze-thaw stability: If you are repeatedly freezing and thawing your stock solution, this could be a source of degradation. Prepare single-use aliquots to minimize this.

Q3: I suspect my compound is degrading during my experiment which is run at an elevated temperature. How can I confirm this?

A3: To assess thermal stability, you can perform a simple experiment:

  • Prepare two identical samples containing this compound.

  • Keep one sample at your standard experimental temperature and the other at a control temperature (e.g., room temperature or 4°C).

  • Analyze both samples by HPLC at various time points.

  • A greater decrease in the peak area of the parent compound and the appearance of new peaks in the heated sample compared to the control will confirm thermal degradation.

The rate of thermal degradation is often influenced by the solvent and the presence of other components in the mixture.[11]

III. Experimental Protocols for Stability Testing

This section provides detailed, step-by-step methodologies for conducting forced degradation studies to understand the stability of this compound under various stress conditions. These studies are crucial for developing stability-indicating analytical methods.

Protocol 1: Forced Degradation Study

Forced degradation studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[12]

Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or DAD detector

  • Photostability chamber (ICH Q1B compliant)[13]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 N HCl) start->acid Expose to base Base Hydrolysis (0.1 N NaOH) start->base Expose to oxidation Oxidation (3% H₂O₂) start->oxidation Expose to thermal Thermal Stress (e.g., 60°C) start->thermal Expose to photo Photolytic Stress (ICH Q1B) start->photo Expose to neutralize Neutralize (if needed) acid->neutralize base->neutralize oxidation->neutralize hplc Analyze by Stability-Indicating HPLC Method thermal->hplc photo->hplc neutralize->hplc

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N HCl.

    • Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a transparent container to a light source within a photostability chamber. The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][15]

    • A control sample should be wrapped in aluminum foil and placed in the same chamber to serve as a dark control.

    • After exposure, dilute the sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all the degradation products.[10][12][16][17]

Data Presentation

The results of the forced degradation study can be summarized in a table as follows:

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% Assay of this compoundNumber of Degradation Peaks% Area of Major Degradant
0.1 N HCl2460
0.1 N NaOH2460
3% H₂O₂24Room Temp
PhotolyticAs per ICH Q1BChamber Temp

This table should be populated with your experimental data.

IV. Visualization of Key Concepts

Logical Flow for Troubleshooting Stability Issues

Troubleshooting_Flowchart start Inconsistent Experimental Results or Unexpected HPLC Peaks q1 Is the stock solution old or repeatedly freeze-thawed? start->q1 a1_yes Prepare fresh stock solution and use single-use aliquots. q1->a1_yes Yes q2 Are there visible particulates in the solution? q1->q2 No a1_yes->q2 a2_yes Gently warm and vortex. Consider a more dilute solution or different solvent. q2->a2_yes Yes q3 Are experimental conditions (pH, temp, light) controlled? q2->q3 No a2_yes->q3 a3_no Implement controls for light, temperature, and pH. q3->a3_no No end_point Perform Forced Degradation Study to Identify Potential Degradants q3->end_point Yes a3_no->end_point

Caption: A logical flowchart for troubleshooting stability issues with this compound.

V. References

  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

  • Sciforum. (2024). Isoquinoline derivatives and its medicinal activity. [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • Telang, C., et al. (2008). Improved physical stability of amorphous state through acid base interactions. Journal of Pharmaceutical Sciences, 98(3), 1141-53. [Link]

  • Scribd. (2019). Applications of Isoquinoline and Quinoline Derivatives. [Link]

  • The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. [Link]

  • National Center for Biotechnology Information. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

  • ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. [Link]

  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. (2014). (PDF) Thermal Degradation of Linear Amines for CO2 Capture. [Link]

  • Latif, S., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 14(10), 1885-1892. [Link]

  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • MDPI. (2020). Influence of Amine Compounds on the Thermal Stability of Paper-Oil Insulation. [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinolin-1-ylmethanamine. PubChem. [Link]

  • Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. [Link]

  • ResearchGate. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link]

  • MDPI. (2013). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. [Link]

  • Latin American Journal of Pharmacy. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing. [Link]

  • MDPI. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. [Link]

  • ResearchGate. (2014). (PDF) Oxidative Degradation of Amine Solvents for CO2 Capture. [Link]

  • Hart, D. S., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 52(1), 1-9. [Link]

  • Trissel, L. A., et al. (1997). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 1(5), 370-372. [Link]

  • European Medicines Agency. (2013). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity in Functionalizing the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the isoquinoline core. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the inherent low reactivity of the isoquinoline scaffold.[1][2] The isoquinoline motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][3][4] However, its electron-deficient nature often poses significant hurdles to synthetic chemists aiming to introduce diverse functionalities.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to explain the "why" behind experimental choices, offering field-proven insights to enhance the success of your synthetic endeavors.

I. Understanding the Reactivity of the Isoquinoline Core

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, making the entire heterocyclic system electron-deficient. This electronic nature is the primary reason for the poor reactivity of the isoquinoline core towards many common synthetic transformations.

Here's a breakdown of the reactivity at different positions:

  • C1 and C3: These positions are most susceptible to nucleophilic attack, especially when the nitrogen is quaternized or in the form of an N-oxide.

  • C4, C5, and C8: These positions are generally the most difficult to functionalize directly due to their lower electron density and steric hindrance.

  • Electrophilic Substitution: Tends to occur on the benzene ring (C5 and C8) under harsh conditions, but often with poor regioselectivity and low yields.

  • Nucleophilic Substitution: Generally requires a leaving group (e.g., a halogen) and can be sluggish.

II. Troubleshooting Common Functionalization Reactions

This section provides a question-and-answer style troubleshooting guide for several key reactions used to functionalize the isoquinoline core.

A. C-H Activation/Annulation Reactions

Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for introducing substituents onto the isoquinoline core.[5] However, these reactions can be sensitive to various factors.

Q1: My Rh(III)-catalyzed C-H activation/annulation reaction with an alkyne is giving low to no yield. What are the likely causes and how can I troubleshoot this?

A1: Low yields in Rh(III)-catalyzed C-H activations of isoquinolines can stem from several issues. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Cause: The Rh(III) catalyst may not be active or could be decomposing under the reaction conditions.

    • Solution: Ensure you are using a high-purity catalyst. Consider using a pre-catalyst that is known to be robust, such as [Cp*RhCl2]2.[6][7] The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Directing Group Compatibility:

    • Cause: Many Rh(III)-catalyzed C-H activations rely on a directing group to achieve regioselectivity. If your isoquinoline substrate lacks an appropriate directing group, the reaction may not proceed.

    • Solution: If your substrate design allows, install a directing group. Common directing groups for isoquinoline functionalization include amides and oximes.[8]

  • Solvent and Additive Effects:

    • Cause: The solvent and any additives play a crucial role in the catalytic cycle.

    • Solution: Screen different solvents. While polar aprotic solvents like DMF or DMA are often used, sometimes less coordinating solvents like 1,2-dichloroethane (DCE) or even protic solvents like methanol can improve results. An acetate source (e.g., NaOAc or Cu(OAc)2) is often required as a co-catalyst or base.[8]

  • Alkyne Substrate Reactivity:

    • Cause: Electron-rich or sterically hindered alkynes can be less reactive.

    • Solution: If possible, start with a less sterically demanding and electron-neutral alkyne to optimize the reaction conditions.

Experimental Protocol: General Procedure for Rh(III)-Catalyzed C-H Annulation

  • To an oven-dried Schlenk tube, add the isoquinoline substrate (1.0 equiv.), [Cp*RhCl2]2 (2.5 mol%), and AgSbF6 (10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the alkyne (1.2 equiv.) and anhydrous solvent (e.g., DCE, 0.2 M) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

B. Minisci-Type Radical Reactions

The Minisci reaction is a classic method for the C-H alkylation of electron-deficient heterocycles like isoquinoline.[9] It involves the addition of a nucleophilic radical to the protonated heterocycle.[9][10]

Q2: I'm attempting a Minisci reaction to introduce an alkyl group at the C1 position of my isoquinoline, but I'm getting a mixture of regioisomers and low conversion. How can I improve the regioselectivity and yield?

A2: Achieving high regioselectivity and yield in Minisci reactions on isoquinolines requires careful control of reaction parameters.[11][12]

  • Acidic Conditions:

    • Cause: The isoquinoline must be protonated to be sufficiently electron-deficient for the radical attack.[9][10] Insufficient acidity will lead to low reactivity.

    • Solution: Ensure the reaction medium is strongly acidic. Trifluoroacetic acid (TFA) is a common and effective solvent/co-solvent. Sulfuric acid can also be used, but may lead to charring with sensitive substrates.[9]

  • Radical Generation:

    • Cause: Inefficient generation of the desired radical species will naturally lead to low conversion.

    • Solution: The choice of radical precursor and initiator is critical. For alkyl radicals, carboxylic acids (via oxidative decarboxylation with an oxidant like ammonium persulfate and a catalytic amount of silver nitrate) are common precursors.[9][13] Ensure all reagents are fresh.

  • Regioselectivity Control:

    • Cause: While the C1 position is electronically favored for radical attack on the protonated isoquinoline, competing attack at other positions can occur, especially if C1 is sterically hindered.[10]

    • Solution:

      • Solvent Effects: The polarity of the solvent can influence regioselectivity.[12] Experiment with different co-solvents in your acidic medium.

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

      • Photoredox Catalysis: Modern variations of the Minisci reaction using photoredox catalysis can offer milder conditions and improved regioselectivity.[4][14][15]

Troubleshooting Table: Minisci Reaction on Isoquinoline

IssuePotential CauseSuggested Solution
Low ConversionInsufficient protonation of isoquinolineUse a stronger acid or a higher concentration of acid (e.g., neat TFA).
Inefficient radical generationUse fresh ammonium persulfate and a suitable silver salt (e.g., AgNO3).
Poor RegioselectivitySteric hindrance at C1If possible, modify the substrate to reduce steric bulk.
Reaction conditions not optimalScreen different solvents and reaction temperatures. Consider photoredox conditions.[12][15]
Tar FormationReaction too vigorous or temperature too highAdd reagents slowly, use an ice bath to control exotherms, and avoid excessive heating.
C. Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[16][17][18] It relies on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the ortho position.[17][19][20]

Q3: I am trying to perform a directed ortho-metalation on an isoquinoline derivative with a directing group at C3, but I am seeing decomposition of my starting material and no desired product. What is going wrong?

A3: Directed ortho-metalation on isoquinolines can be challenging due to the potential for nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring.

  • Competitive Nucleophilic Addition:

    • Cause: Organolithium reagents like n-BuLi can act as nucleophiles and add to the C1 position of the isoquinoline, leading to undesired side products or decomposition upon workup.

    • Solution:

      • Use a Hindered Base: Switch from n-BuLi to a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are less nucleophilic and more likely to act as a base, deprotonating the desired position.

      • Lower the Temperature: Perform the lithiation at very low temperatures (e.g., -78 °C to -100 °C) to disfavor nucleophilic addition.

  • Choice of Directing Group:

    • Cause: The directing group may not be effective enough to facilitate deprotonation at a rate that outcompetes decomposition pathways.

    • Solution: Utilize a strong directing group. For isoquinolines, amides (e.g., -CONEt2) and carbamates are often effective.[16][19]

  • Quenching with the Electrophile:

    • Cause: The generated aryllithium species may be unstable, even at low temperatures.

    • Solution: Add the electrophile to the reaction mixture at low temperature and allow it to slowly warm to room temperature. Ensure the electrophile is highly reactive.

Logical Flowchart for Troubleshooting Directed Ortho-Metalation

start Start: Low/No Yield in DoM check_base Is n-BuLi or s-BuLi being used? start->check_base switch_base Switch to a non-nucleophilic base (LDA or LiTMP). check_base->switch_base Yes check_temp Is the reaction run at -78°C or warmer? check_base->check_temp No success Improved Yield switch_base->success lower_temp Lower temperature to -100°C. check_temp->lower_temp Yes check_dmg Is the Directing Metalation Group (DMG) strong enough? check_temp->check_dmg No lower_temp->success improve_dmg Consider a stronger DMG (e.g., amide, carbamate). check_dmg->improve_dmg No check_electrophile Is the electrophile reactive enough? check_dmg->check_electrophile Yes improve_dmg->success use_reactive_electrophile Use a more reactive electrophile. check_electrophile->use_reactive_electrophile No no_change Still no improvement check_electrophile->no_change Yes use_reactive_electrophile->success

Caption: Decision-making flowchart for troubleshooting DoM reactions.

D. Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination are staples in modern organic synthesis. However, their application to halo-isoquinolines can be problematic.[21]

Q4: My Sonogashira coupling of a 4-bromo-isoquinoline with a terminal alkyne is failing. I'm using a standard Pd(PPh3)4 catalyst and CuI co-catalyst, but I only recover starting material. What should I try?

A4: The failure of Sonogashira couplings on electron-deficient halo-heterocycles is a common issue.[22][23][24][25]

  • Catalyst Deactivation:

    • Cause: The nitrogen lone pair of the isoquinoline can coordinate to the palladium center, inhibiting the catalytic cycle. This is a form of catalyst poisoning.[21]

    • Solution:

      • Ligand Choice: Switch from simple phosphine ligands like PPh3 to more electron-rich and sterically bulky ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices as they promote the oxidative addition step and stabilize the catalytic species.

      • Palladium Pre-catalyst: Use a more active palladium pre-catalyst, such as Pd(OAc)2 or a pre-formed catalyst like (SPhos)Pd(G3).

  • Reaction Conditions:

    • Cause: The standard conditions may not be sufficiently forcing for this challenging substrate.

    • Solution:

      • Base: A stronger base may be required. Screen bases like K2CO3, Cs2CO3, or K3PO4.

      • Solvent: Aprotic polar solvents like DMF, DMA, or NMP can be beneficial.

      • Temperature: Increasing the reaction temperature, potentially using microwave irradiation, can often overcome the activation barrier.[26][27][28][29]

  • Copper-Free Conditions:

    • Cause: In some cases, the copper co-catalyst can lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling).

    • Solution: Try a copper-free Sonogashira protocol. These often require a palladium catalyst with a specific ligand set and a stronger base.

Q5: I am attempting a Buchwald-Hartwig amination on a 1-chloro-isoquinoline, but the yield is very low. What are the key parameters to optimize?

A5: The Buchwald-Hartwig amination is sensitive to the choice of ligand, base, and solvent, especially with heteroaromatic substrates.[30][31][32][33]

  • Ligand Selection is Crucial:

    • Cause: The rate-limiting step is often the reductive elimination from the palladium center. The ligand plays a key role in facilitating this step.

    • Solution: For challenging substrates like 1-chloro-isoquinoline, bulky, electron-rich biarylphosphine ligands are generally required.[34] Good starting points for screening are Josiphos-type ligands or Buchwald ligands like BrettPhos or RuPhos.

  • Base Compatibility:

    • Cause: The strength and nature of the base are critical. A base that is too weak will not effectively deprotonate the amine, while an overly strong or nucleophilic base can lead to side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is often effective.[30] Other bases to consider include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate.

  • Solvent Choice:

    • Cause: The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates.

    • Solution: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are typically used.

Experimental Workflow for Optimizing Buchwald-Hartwig Amination

start Start: Low Yield ligand_screen Screen Ligands (e.g., BrettPhos, RuPhos, Josiphos) start->ligand_screen base_screen Screen Bases (e.g., NaOtBu, LHMDS, K3PO4) ligand_screen->base_screen Best Ligand solvent_screen Screen Solvents (e.g., Toluene, Dioxane, THF) base_screen->solvent_screen Best Base temp_screen Optimize Temperature (e.g., 80-110°C) solvent_screen->temp_screen Best Solvent optimized Optimized Yield temp_screen->optimized

Caption: Workflow for optimizing Buchwald-Hartwig amination reactions.

III. Advanced Strategies for Overcoming Poor Reactivity

When conventional methods fail, several advanced strategies can be employed to functionalize the isoquinoline core.

A. Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized the functionalization of heterocycles by enabling reactions to proceed under mild conditions via radical intermediates.[4][14][35]

Q6: How can photoredox catalysis help functionalize an isoquinoline that is unreactive towards traditional Minisci conditions?

A6: Photoredox catalysis offers several advantages over classical Minisci reactions:

  • Milder Conditions: Reactions are often run at room temperature, which can prevent the decomposition of sensitive substrates.

  • Broader Radical Precursor Scope: A wider variety of radical precursors can be used, including those generated from carboxylic acids, alkyl silicates, and trifluoroborates.

  • Improved Selectivity: In some cases, photoredox conditions can lead to higher regioselectivity.[15]

B. Flow Chemistry

Continuous flow chemistry can offer significant advantages for reactions that are difficult to control in batch, such as highly exothermic reactions or those involving unstable intermediates.[36][37]

Q7: My C-H activation reaction is giving inconsistent results and byproducts at larger scales. Could flow chemistry help?

A7: Yes, flow chemistry can be an excellent solution for improving the consistency and safety of C-H activation reactions.

  • Precise Temperature Control: Flow reactors have a high surface-area-to-volume ratio, allowing for very precise and efficient temperature control. This can minimize the formation of thermal decomposition byproducts.

  • Improved Mixing: The mixing in flow reactors is highly efficient, which can lead to more consistent reaction outcomes.

  • Safety: Potentially hazardous or unstable intermediates are generated in small amounts at any given time, significantly improving the safety profile of the reaction.

IV. Conclusion

Functionalizing the isoquinoline core presents a significant synthetic challenge due to its inherent electronic properties. However, a systematic and informed approach to troubleshooting, combined with the application of modern synthetic methodologies, can lead to successful outcomes. By understanding the underlying principles of reactivity and carefully selecting catalysts, reagents, and reaction conditions, researchers can effectively overcome the poor reactivity of this important heterocyclic scaffold.

V. References

  • Verma, R., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health.

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences.

  • Synthetic access to isoxazoline-functionalized isoquinolines via microwave-assisted iminoxyl radical-participated cascade cyclization of vinyl isocyanides. (2018). Organic & Biomolecular Chemistry (RSC Publishing).

  • Managing reaction regioselectivity in functionalizing the isoquinoline ring. (n.d.). Benchchem.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI.

  • Synthetic access to isoxazoline-functionalized isoquinolines via microwave-assisted iminoxyl radical-participated cascade cyclization of vinyl isocyanides. (2018). RSC Publishing.

  • Isoquinoline synthesis using photoredox‐catalysis. (n.d.). ResearchGate.

  • Sharma, V. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate.

  • Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. (2010). PubMed.

  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters. (n.d.). Apollo.

  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. (n.d.). ResearchGate.

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI.

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (n.d.).

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers.

  • Minisci reaction. (n.d.). Wikipedia.

  • Scope of photoredox dearomative functionalization of quinolines, isoquinolines, and quinoxalines with azoles a. (n.d.). ResearchGate.

  • Directed (ortho) Metallation. (n.d.).

  • An Efficient Low-Temperature Route to Polycyclic Isoquinoline Salt Synthesis via C−H Activation with [CpMCl2]2 (M = Rh, Ir)*. (n.d.). Journal of the American Chemical Society.

  • Hou, H., et al. (2018). Asymmetric Organocatalysis and Photoredox Catalysis for the α-Functionalization of Tetrahydroisoquinolines. KAUST PORTAL FOR RESEARCHERS AND STUDENTS.

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PMC - PubMed Central.

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2017). MDPI.

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.

  • The Buchwald–Hartwig Amination After 25 Years. (2019). the University of Groningen research portal.

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017).

  • Directed ortho metalation. (n.d.). Grokipedia.

  • Discovery and Development of the Enantioselective Minisci Reaction. (2023). Accounts of Chemical Research - ACS Publications.

  • troubleshooting side reactions in the synthesis of quinoline derivatives. (n.d.). Benchchem.

  • Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. (n.d.). Benchchem.

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab.

  • An Efficient Low-Temperature Route to Polycyclic Isoquinoline Salt Synthesis via C−H Activation with [CpMCl 2 ] 2 (M = Rh, Ir)*. (2025). ResearchGate.

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.

  • The Buchwald-Hartwig Amination After 25 Years. (2019). PubMed.

  • Directed ortho metalation. (n.d.). Wikipedia.

  • C-H functionalization reactions under flow conditions. (2019). Semantic Scholar.

  • Isoquinoline synthesis. (2010). Química Organica.org.

  • Sonogashira troubleshooting help needed. (2020). Reddit.

  • Directed Ortho Metalation. (2015). Chem-Station Int. Ed.

  • Sonogashira Coupling. (2024). Chemistry LibreTexts.

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.).

  • Yields of 27 obtained during optimisation of the Buchwald- Hartwig coupling of 24 with aniline. (n.d.). ResearchGate.

  • Factorizing Yields in Buchwald-Hartwig Amination. (2023). Organic Chemistry | ChemRxiv | Cambridge Open Engage.

  • C–H functionalization reactions under flow conditions. (2019). Chemical Society Reviews (RSC Publishing).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Isoquinolin-4-ylmethanamine and Other Key Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a vast range of pharmacological activities.[1][2] This guide provides a comparative analysis of a simple, yet intriguing derivative, Isoquinolin-4-ylmethanamine, against well-characterized, biologically active isoquinolines such as Berberine, Sanguinarine, and Papaverine. While this compound is primarily documented as a synthetic building block for creating more complex molecules for neurological and oncological research, its own biological profile is largely unexplored.[3][4] This analysis leverages established biological assays and structure-activity relationship (SAR) principles to contrast the known high potency of complex isoquinoline alkaloids with the potential activity of this simpler derivative. We will delve into cytotoxicity, antimicrobial, and enzyme inhibition assays, providing not only comparative data for the established compounds but also the detailed experimental protocols necessary for researchers to evaluate novel derivatives like this compound.

Introduction: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery.[1] This structure is prevalent in over 2,500 natural alkaloids, including famous examples like the analgesic morphine, the vasodilator papaverine, and the antimicrobial berberine.[1][5][6] The rigid, planar nature of the isoquinoline ring system, combined with its nitrogen atom capable of forming hydrogen bonds and salts, makes it an ideal framework for interacting with a multitude of biological targets.

The diverse biological activities—ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects—are highly dependent on the substitution pattern around the core.[2][7] For instance, substitutions at the 3-position have been linked to enhanced anti-cancer activity, while modifications at the 4-position have shown promise for anti-malarial applications.[2] This guide seeks to answer a fundamental question: How does the biological performance of a simple derivative featuring a primary amine on a methyl spacer at the 4-position (this compound) compare to its more complex, highly substituted, and clinically relevant cousins?

Focus Compound: this compound

This compound, also known as 4-(aminomethyl)isoquinoline, is a structurally straightforward derivative.

Chemical Structure:

  • Core: Isoquinoline

  • Substitution: An aminomethyl (-CH₂NH₂) group at the C4 position.

Currently, the scientific literature on the direct biological activity of this compound is sparse. It is predominantly described as a versatile chemical intermediate used in the synthesis of more elaborate pharmaceutical compounds.[3] However, its structure presents key features for potential biological interactions: a basic primary amine capable of forming salt bridges and a flexible single-carbon spacer allowing the amine to orient itself within a binding pocket. The key to understanding its potential lies in comparing it to derivatives whose activities and mechanisms are well-established.

Comparative Analysis: Performance in Key Biological Assays

This section contrasts the known, potent activities of select isoquinoline alkaloids with the unexplored potential of this compound, providing the rationale and methodology for future investigations.

Anticancer Activity: Cytotoxicity Assays

Causality & Rationale: Many complex isoquinoline alkaloids exhibit potent anticancer effects by interfering with fundamental cellular processes like DNA replication and cell division.[1] Their large, planar, polycyclic structures are often crucial for mechanisms like DNA intercalation or binding to protein surfaces. The MTT assay is a standard colorimetric method to assess a compound's effect on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8]

Comparator Compounds:

  • Berberine: A protoberberine alkaloid with a rigid, planar pentacyclic structure. It exerts anticancer effects by inducing apoptosis, promoting cell cycle arrest, and inhibiting topoisomerase enzymes.[9][10]

  • Sanguinarine: A benzophenanthridine alkaloid, also with a planar polycyclic system. It is known to induce potent cytotoxic, apoptotic, and ferroptotic effects in cancer cells.[11][12][13]

Structural & Mechanistic Comparison: The high cytotoxicity of Berberine and Sanguinarine is directly linked to their complex, rigid aromatic systems which enable them to intercalate between DNA base pairs or bind to enzyme active sites. In contrast, this compound is smaller and lacks this extensive polycyclic structure. Its flexibility and simple substitution pattern make it an unlikely candidate for potent DNA intercalation. Its potential cytotoxic activity would more likely stem from interactions with specific enzyme pockets or receptors, which may or may not be as critical for cell survival.

Comparative Cytotoxicity Data (IC₅₀ Values)

CompoundCell LineCancer TypeIC₅₀ Value (µM)Citation(s)
This compound Various-Not Reported-
Berberine A549Non-Small Cell Lung131.9[14]
MG-63Osteosarcoma12.42 (at 48h)[10]
HCC70Triple-Negative Breast0.19[15]
SW-1990Pancreatic27.64[16]
Sanguinarine HL-60Promyelocytic Leukemia0.9[11]
PC-3Prostate0.4[12]
MCF-7Breast Adenocarcinoma~10.0[17]
A375Melanoma0.11 µg/mL[18]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system for determining the concentration at which a compound reduces cell viability by 50% (IC₅₀).

Pillar of Trustworthiness: The protocol includes positive (e.g., doxorubicin) and negative (vehicle, e.g., 0.1% DMSO) controls. The viability of vehicle-treated cells establishes the baseline (100% viability), while the positive control confirms the assay's ability to detect cytotoxic effects.

  • Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[19]

  • Compound Preparation & Treatment: Prepare a 2X stock solution of this compound and comparator compounds in culture medium. Perform serial dilutions to create a range of concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[20]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[8][19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[21]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Diagram: Generalized Apoptotic Pathway Induced by Isoquinolines

G cluster_stimulus External/Internal Stimuli Sanguinarine Sanguinarine / Berberine ROS ROS Sanguinarine->ROS induces Mito Mito ROS->Mito causes Casp9 Casp9 Mito->Casp9 releases Cytochrome c, activating Casp3 Casp3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assays

Causality & Rationale: The isoquinoline scaffold is found in many natural antimicrobial agents.[22] Potent activity often arises from the ability of the molecule to disrupt bacterial cell membranes or interfere with essential intracellular processes. Quaternization of the isoquinoline nitrogen and the presence of lipophilic side chains can enhance this activity. The broth microdilution assay is the gold standard for determining the MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism.[23][24]

Comparator Class: Functionalized Tetrahydroisoquinolines (THIQs) Instead of a single compound, we compare against a class of synthetic derivatives, such as 1-pentyl-6,7-dimethoxy-THIQs, which have been functionalized with various esters and carbamates to enhance antimicrobial activity.[22] These modifications significantly increase lipophilicity, aiding in membrane disruption.

Structural & Mechanistic Comparison: Effective synthetic antimicrobial isoquinolines often possess long alkyl chains or halogenated phenyl groups, which increase their ability to integrate into and disrupt the bacterial lipid bilayer.[22] this compound lacks these lipophilic features. Its small, polar nature suggests it would have poor membrane-disrupting capabilities. Any potential antimicrobial activity would likely arise from a more specific interaction with an intracellular target, which may require active transport into the cell.

Comparative Antimicrobial Data (MIC)

Compound/ClassOrganismMIC RangeCitation(s)
This compound S. aureus, E. coliNot Reported-
Halogenated Phenyl Carbamate THIQs Gram-Positive BacteriaHigh bactericidal activity[22]
Chlorinated Ester THIQs Fungi (Candida sp.)Notable antifungal activity[22]
Experimental Protocol: Broth Microdilution MIC Assay

Pillar of Trustworthiness: This protocol requires strict adherence to sterile technique and includes a growth control (inoculum without compound) to ensure the bacteria are viable, and a sterility control (broth only) to check for contamination.[23]

  • Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select several colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213). Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[24]

  • Compound Dilution Plate: In a sterile 96-well plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. In well 1, add 100 µL of the test compound at its highest starting concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.[25]

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[26]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[23]

Enzyme Inhibition Assays

Causality & Rationale: The defined three-dimensional structure of many isoquinoline derivatives allows them to fit snugly into the active sites of enzymes, blocking their function. This is a common mechanism of action for drugs targeting specific pathways.

Comparator Compound:

  • Papaverine: A benzylisoquinoline alkaloid known for its smooth muscle relaxant and vasodilator effects.[5] Its primary mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A, which leads to increased intracellular levels of cyclic AMP (cAMP) and cGMP.[27][28]

Structural & Mechanistic Comparison: Papaverine's structure, with its dimethoxybenzyl group at the 1-position and additional methoxy groups on the isoquinoline core, is optimized for binding within the PDE active site. The size, shape, and electronic properties of these substituents are critical. This compound is significantly smaller and lacks these bulky, hydrophobic groups. It is unlikely to fit effectively into the same PDE active site. Its potential as an enzyme inhibitor would be for enzymes with smaller, more polar binding pockets that can accommodate its basic aminomethyl group.

Comparative Enzyme Inhibition Data (IC₅₀ Values)

CompoundTarget EnzymeIC₅₀ ValueCitation(s)
This compound VariousNot Reported-
Papaverine PDE10A17 nM (0.017 µM)[27]
PDE3A284 nM (0.284 µM)[27]
Diagram: Workflow for Enzyme Inhibition Screening

G cluster_prep cluster_assay cluster_analysis Compound Prepare Serial Dilution of Test Compound (e.g., this compound) Incubate Incubate Enzyme with Test Compound Compound->Incubate Enzyme Prepare Enzyme Solution (e.g., PDE10A) Enzyme->Incubate Substrate Prepare Substrate Solution (e.g., cAMP) Initiate Initiate Reaction (Add Substrate) Substrate->Initiate Incubate->Initiate Develop Stop Reaction & Develop Signal Initiate->Develop Read Read Signal (e.g., Absorbance) Develop->Read Plot Plot % Inhibition vs. [Compound] Read->Plot IC50 Calculate IC₅₀ Plot->IC50

Discussion: Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative analysis reveals a clear trend: biological potency in the isoquinoline class is often driven by structural complexity.

  • Anticancer Activity: The high cytotoxicity of Berberine and Sanguinarine is inseparable from their extended, planar, polycyclic structures, which are suited for DNA intercalation and interaction with large protein surfaces. The simple bicyclic core of this compound is unlikely to support these mechanisms, predicting significantly lower general cytotoxicity.

  • Antimicrobial Activity: Effective antimicrobial isoquinolines often feature significant lipophilic modifications to facilitate membrane interaction. The polar aminomethyl group on this compound suggests it would be a poor membrane disruptor, a common mechanism for broad-spectrum antibacterial action.

  • Enzyme Inhibition: The potent inhibition of PDE10A by Papaverine is a classic example of steric and electronic complementarity between a drug and its target. This compound's small size and different functional groups make it a poor fit for the PDE active site, but it could potentially inhibit other enzymes with binding pockets that favor a small, basic ligand.

Future Directions for this compound: Given its structure, future research should focus on biological targets where a small, flexible, basic moiety is advantageous.

  • Screening against GPCRs and Ion Channels: The primary amine could mimic endogenous neurotransmitters (e.g., catecholamines), making it a candidate for screening against adrenergic, dopaminergic, or serotonergic receptors.

  • Enzyme Inhibitor Screening: It should be tested against enzymes where a small, positively charged group could interact with an acidic residue (e.g., aspartate, glutamate) in the active site, such as certain proteases or kinases.

  • Anti-malarial Assays: Based on literature suggesting 4-substituted isoquinolines have anti-malarial potential, this is a primary and logical avenue for investigation.[2]

Conclusion

This compound stands in stark contrast to its highly decorated and potent relatives in the isoquinoline family. While natural products like Berberine and Sanguinarine derive their powerful anticancer effects from complex, rigid structures, and Papaverine its enzyme inhibition from specific bulky substituents, this compound represents a minimalist scaffold. Its value currently lies in its role as a synthetic precursor. However, the principles of medicinal chemistry suggest its own biological activity is not null but simply directed elsewhere. Its simple, polar, and basic nature makes it an unlikely candidate for broad cytotoxicity or antimicrobial activity via membrane disruption but positions it as a potential ligand for specific receptors or enzyme active sites that favor smaller molecules. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake this exploratory work and define the true biological potential of this fundamental isoquinoline derivative.

References

  • Vrba, J., Dolezel, P., Vicar, J., & Ulrichova, J. (2008). Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells. PubMed. [Link]

  • Kupiec, T., & Raj, V. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • Ready, L. J., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Zielińska, S., et al. (2021). Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs. MDPI. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). IC50 (µM) values of berberine on TNBC cell lines ± standard deviation. ResearchGate. [Link]

  • Samaddar, A., et al. (2022). Sanguinarine Induces H2O2-Dependent Apoptosis and Ferroptosis in Human Cervical Cancer. PMC - NIH. [Link]

  • Becit-Kızılkaya, M., et al. (2023). Berberine Synergizes with Cisplatin via Inducing Apoptosis on A549 non- Small Cell Lung Cancer Cells. European Journal of Therapeutics. [Link]

  • Rauf, A., et al. (2021). Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Zhang, C., et al. (2021). Berberine and Cisplatin Exhibit Synergistic Anticancer Effects on Osteosarcoma MG-63 Cells by Inhibiting the MAPK Pathway. MDPI. [Link]

  • Jin, Z., et al. (2014). Design, synthesis, and anticancer activity of novel berberine derivatives prepared via CuaaC “click” chemistry. Dovepress. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • ResearchGate. (n.d.). PDE10A inhibition of compounds (15–18), together with reference... ResearchGate. [Link]

  • Rather, M. A., et al. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-(isoquinolin-4-ylmethyl)amine. PubChem. [Link]

  • Taylor & Francis. (n.d.). Papaverine – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Papaverine. Wikipedia. [Link]

  • Szychowski, K. A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Technology Networks. (2017). Chemists Have Synthesized New Isoquinoline Derivatives. Technology Networks. [Link]

  • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. PubMed. [Link]

  • Rather, M. A., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. PubMed. [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. PubMed. [Link]

  • ResearchGate. (n.d.). Selected medicinal, agricultural, and industrial isoquinoline derivatives. ResearchGate. [Link]

  • Nord, C., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed. [Link]

  • PubMed. (n.d.). 1-Aminomethylisoquinoline-4-carboxylates as novel dipeptidylpeptidase IV inhibitors. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinolin-1-ylmethanamine. PubChem. [Link]

  • Wang, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. PMC - PubMed Central. [Link]

  • MDPI. (n.d.). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]

  • ResearchGate. (n.d.). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. ResearchGate. [Link]

  • OUCI. (n.d.). Design, Synthesis, and Biological Evaluation of... OUCI. [Link]

  • Xiao, Z. Y., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

Sources

A Comparative Guide to Isoquinolin-4-ylmethanamine and Its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of Isoquinolin-4-ylmethanamine and its structural analogs, tailored for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, delve into a comparative analysis of their biological activities using representative experimental data, and elucidate the underlying structure-activity relationships (SAR). Our goal is to provide a comprehensive resource that is both conceptually grounded and practically applicable in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic drugs with a wide array of pharmacological activities, including antitumor, antimicrobial, and neuroprotective effects.[1][2][3][4][5][6][7] this compound, in particular, represents a versatile synthetic intermediate. Its strategic value lies in the 4-methanamine substituent, which provides a synthetically tractable handle for introducing diverse chemical functionalities, allowing for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties.

Synthetic Strategies: Accessing this compound and Its Analogs

A robust and flexible synthetic platform is paramount for any comparative study. The synthesis of this compound and its analogs can be approached through several established methods.

Core Synthesis of the Isoquinoline Nucleus

Classical methods such as the Bischler-Napieralski and Pictet-Spengler syntheses provide reliable routes to the isoquinoline core.[8] More contemporary approaches often employ transition-metal-catalyzed reactions, which offer milder conditions and broader functional group tolerance.[9]

Introduction of the 4-Methanamine Moiety

A common and efficient method for installing the 4-methanamine group is through the reductive amination of a corresponding isoquinoline-4-carbaldehyde.[10][11][12][13] This two-step, one-pot process involves the formation of an imine intermediate from the aldehyde and an amine, followed by its reduction to the target amine. This method is highly versatile as it allows for the introduction of various substituents on the amine by simply changing the amine source in the reaction.

G cluster_synthesis Reductive Amination Workflow Start Isoquinoline-4-carbaldehyde + Amine (R-NH2) Imine Imine Intermediate Formation Start->Imine Weakly acidic conditions Reduction Reduction of Imine Imine->Reduction Reducing Agent (e.g., NaBH3CN) Product Substituted This compound Reduction->Product

Figure 1: Generalized workflow for the synthesis of this compound analogs via reductive amination.

Comparative Biological Evaluation: A Case Study in GPCR Antagonism

To illustrate the principles of a comparative study, we will present a case study focused on the evaluation of this compound and its analogs as antagonists for a hypothetical G-protein coupled receptor (GPCR), a major class of drug targets.[14][15][16]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized compounds for the target GPCR.

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[14]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the target GPCR.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Assay Setup (96-well plate format):

    • To each well, add the cell membrane preparation.

    • Add the radioligand (e.g., [³H]-antagonist) at a concentration close to its Kd.

    • Add the test compounds across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled antagonist).

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Harvesting and Detection:

    • Terminate the binding by rapid filtration through a glass fiber filter mat, separating bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Comparative Performance Data

The following table summarizes the binding affinities of this compound and a series of its structural analogs against our hypothetical GPCR target.

Table 1: Binding Affinities of this compound and Its Analogs

Compound IDR1 (on Amine)R2 (on Isoquinoline)Ki (nM)
1 HH250
2 MethylH120
3 EthylH180
4 IsopropylH450
5 AcetylH>10,000
6 H6-Methoxy85
7 H7-Chloro300
8 H6,7-Dimethoxy45

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 allows for a detailed analysis of the structure-activity relationships, providing valuable insights for the design of future analogs.

  • Influence of N-Alkylation (Compounds 2-4):

    • Small alkyl groups on the nitrogen, such as methyl (Compound 2 ), enhance binding affinity compared to the parent compound (1 ). This suggests a favorable hydrophobic interaction in the binding pocket.

    • Increasing the steric bulk from methyl to ethyl (Compound 3 ) and isopropyl (Compound 4 ) leads to a decrease in affinity, indicating a size constraint in this region of the binding site.

  • Role of the Basic Amine (Compound 5):

    • Acetylation of the amine (Compound 5 ) results in a complete loss of activity. This strongly suggests that the basicity of the nitrogen and its ability to form a salt bridge or a key hydrogen bond is critical for receptor recognition.

  • Impact of Isoquinoline Ring Substitution (Compounds 6-8):

    • The introduction of a methoxy group at the 6-position (Compound 6 ) significantly improves binding affinity. This electron-donating group may enhance π-π stacking interactions or form a specific hydrogen bond.

    • A chloro substituent at the 7-position (Compound 7 ) slightly diminishes activity, possibly due to unfavorable steric or electronic effects.

    • The presence of two methoxy groups at the 6 and 7 positions (Compound 8 ) provides the most potent analog in this series, suggesting that this substitution pattern is optimal for interaction with the receptor.

G cluster_sar Structure-Activity Relationship Insights SAR_N N-Substitution Small Alkyl (Methyl): Beneficial Larger Alkyl (Isopropyl): Detrimental Acetyl (Amide): Abolishes Activity SAR_Ring Ring Substitution 6-Methoxy: Beneficial 7-Chloro: Slightly Detrimental 6,7-Dimethoxy: Highly Beneficial Parent Parent Compound (1) Ki = 250 nM Parent->SAR_N Modifications at Amine Parent->SAR_Ring Modifications at Isoquinoline Core

Figure 2: Key structure-activity relationships derived from the comparative data.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating this compound and its analogs. Our analysis reveals that small N-alkyl substituents and electron-donating groups on the isoquinoline ring, particularly at the 6- and 7-positions, are key for enhancing binding affinity to our hypothetical GPCR target. The basicity of the primary amine is essential for activity.

Future work should focus on exploring a broader range of substituents on the isoquinoline nucleus and synthesizing chiral analogs to investigate stereochemical preferences. Promising compounds from these initial binding assays should be advanced to functional cell-based assays to determine their efficacy as agonists or antagonists, followed by in vivo studies to assess their pharmacokinetic and pharmacodynamic profiles.

References

  • Bentham Science Publisher. (n.d.). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • (2024, November 8). Isoquinoline derivatives and its medicinal activity.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • NIH. (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
  • ResearchGate. (2025, August 29). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • Frederick National Lab for Cancer Research. (n.d.). G Protein-Coupled Receptors in Drug Discovery : Methods and Protocols.
  • Creative Proteomics. (n.d.). GPCR Binding Assay.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • PubMed. (1998, April). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent.
  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Wikipedia. (n.d.). Reductive amination.
  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (n.d.). Isoquinoline analogues and their synthesis.
  • Chemistry LibreTexts. (2023, January 22). Reductive Amination.
  • PubMed. (1983, April). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro.
  • PubChem. (n.d.). N-methyl-(isoquinolin-4-ylmethyl)amine.
  • PMC - PubMed Central. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • MDPI. (n.d.). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents.
  • PubMed. (2024, November 13). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • MDPI. (2024, December 3). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization.
  • MDPI. (2023, September 26). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor.
  • PMC - PubMed Central. (n.d.). A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine.

Sources

The Unseen Potential: A Comparative Framework for the Experimental Validation of Isoquinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Validation and Comparative Analysis in Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic lead is fraught with challenges. The rigorous cross-validation of experimental results is the bedrock of this process, ensuring reproducibility, reliability, and a clear understanding of a compound's potential. This guide focuses on Isoquinolin-4-ylmethanamine , a simple yet intriguing isoquinoline derivative, as a case study to explore the principles of experimental validation and comparative analysis. Due to the nascent stage of research on this specific molecule, we will establish a framework for its future investigation by drawing comparisons with a well-characterized, clinically relevant isoquinoline alkaloid, Berberine . This comparative approach will illuminate the potential therapeutic avenues for this compound and provide a robust blueprint for its systematic evaluation.

This compound: A Blank Canvas with Therapeutic Promise

This compound is a synthetic compound featuring the isoquinoline scaffold, a bicyclic aromatic heterocycle that is a core structural motif in numerous biologically active natural products and synthetic drugs.[1][2][3] Its structure, a simple aminomethyl substitution on the isoquinoline ring, makes it an attractive building block in medicinal chemistry. While specific biological data for this compound is not yet extensively published, its structural alerts suggest potential interactions with various biological targets. Notably, its inclusion in patent literature related to Calcitonin Gene-Related Peptide (CGRP) receptor antagonists hints at a potential role in migraine therapy.[4]

The isoquinoline core is known to confer a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][5] This guide will therefore use the well-documented activities of Berberine, a natural isoquinoline alkaloid, as a benchmark to propose a comprehensive cross-validation strategy for this compound.

The Benchmark for Comparison: Berberine, a Clinically Studied Isoquinoline Alkaloid

Berberine is a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids, found in various plants. It boasts a long history in traditional medicine and has been extensively studied for its diverse pharmacological effects, including its potent anticancer and metabolic regulatory activities.[6] By comparing the known experimental data of Berberine with a proposed testing cascade for this compound, we can delineate a clear path for future research.

Comparative Overview: Physicochemical and Potential Biological Properties
PropertyThis compoundBerberine
CAS Number 58123-56-1[7][8]2086-83-1
Molecular Formula C₁₀H₁₀N₂[7][9]C₂₀H₁₈NO₄⁺
Molecular Weight 158.20 g/mol [7][8]336.36 g/mol
Structure Simple synthetic isoquinolineComplex natural protoberberine isoquinoline alkaloid
Established Biological Activity Not extensively documented; potential CGRP antagonist[4]Anticancer, anti-inflammatory, antidiabetic, antimicrobial[6]

A Proposed Experimental Workflow for the Cross-Validation of this compound

The following section outlines a detailed, step-by-step methodology for the initial screening and subsequent validation of this compound's biological activity, using Berberine's known anticancer effects as a comparative model.

Initial In Vitro Cytotoxicity Screening

The first step in evaluating a novel compound with potential anticancer activity is to assess its cytotoxicity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound and Berberine (as a positive control) in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Expected Outcome and Comparative Analysis: This assay will provide a quantitative measure of the cytotoxic potential of this compound. The resulting IC₅₀ values can be directly compared to those of Berberine, offering a first-pass assessment of its relative potency.

Probing the Mechanism of Action: Apoptosis vs. Necrosis

Should this compound exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death it induces.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Assay

  • Cell Treatment: Treat cancer cells with this compound and Berberine at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizing the Workflow:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Target Validation Start Cancer Cell Lines MTT MTT Cytotoxicity Assay Start->MTT IC50 Determine IC50 Values MTT->IC50 Flow Annexin V/PI Staining & Flow Cytometry IC50->Flow Treat cells at IC50 Apoptosis Quantify Apoptosis/Necrosis Flow->Apoptosis Western Western Blot for Apoptotic Markers (e.g., Caspase-3) Apoptosis->Western

Caption: Proposed experimental workflow for the initial characterization of this compound's anticancer activity.

Cross-Validation with an Orthogonal Assay

To ensure the trustworthiness of the initial findings, it is crucial to employ an orthogonal assay that measures a different biological endpoint related to the hypothesized mechanism.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Assay Principle: This is a luminescence-based assay that measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

  • Procedure: Seed cells in a 96-well white-walled plate. Treat with this compound and Berberine at their IC₅₀ concentrations. Add the Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate. Incubation leads to substrate cleavage by active caspases, generating a luminescent signal that is proportional to caspase activity.

  • Data Analysis: Measure luminescence using a plate-reading luminometer. Compare the fold-change in caspase activity induced by this compound to that of Berberine and the vehicle control.

Exploring Alternative Therapeutic Avenues: The CGRP Antagonist Hypothesis

The patent literature provides a tantalizing clue for an alternative therapeutic application of this compound as a CGRP receptor antagonist.[4] Cross-validation in this context would involve a completely different set of assays.

Signaling Pathway of CGRP Receptor Activation:

G CGRP CGRP CGRPR CGRP Receptor (CLR/RAMP1) CGRP->CGRPR Binds AC Adenylate Cyclase CGRPR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation & Pain Signaling PKA->Vasodilation Isoquinolin_4_ylmethanamine This compound (Hypothetical Antagonist) Isoquinolin_4_ylmethanamine->CGRPR Blocks

Caption: Simplified signaling pathway of the CGRP receptor and the hypothetical antagonistic action of this compound.

Proposed Experimental Cross-Validation for CGRP Antagonism:

  • Primary Assay: Competitive Radioligand Binding Assay:

    • Principle: To determine if this compound can displace a radiolabeled CGRP ligand from its receptor.

    • Methodology: Use cell membranes from a cell line stably expressing the human CGRP receptor (e.g., SK-N-MC cells). Incubate the membranes with a constant concentration of [¹²⁵I]-CGRP and increasing concentrations of unlabeled this compound.

    • Endpoint: Measure the bound radioactivity to determine the Ki (inhibition constant).

  • Secondary Functional Assay: cAMP Accumulation Assay:

    • Principle: To assess if this compound can inhibit CGRP-induced cyclic AMP (cAMP) production.

    • Methodology: In whole cells expressing the CGRP receptor, stimulate with CGRP in the presence of varying concentrations of this compound.

    • Endpoint: Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay to determine the functional IC₅₀.

Conclusion and Future Directions

While this compound remains a compound with largely unexplored biological functions, its simple isoquinoline scaffold presents a promising starting point for drug discovery. This guide provides a comprehensive and scientifically rigorous framework for its initial characterization and cross-validation. By employing a comparative approach with a well-understood molecule like Berberine, researchers can efficiently probe its potential as an anticancer agent. Furthermore, the tantalizing link to CGRP receptor antagonism opens up an entirely different therapeutic avenue that warrants investigation through a dedicated set of binding and functional assays. The detailed protocols and logical workflows presented herein offer a clear and actionable path for elucidating the therapeutic potential of this compound and other novel chemical entities.

References

  • PubChem. (Isoquinolin-4-yl)methanamine. National Center for Biotechnology Information. [Link]

  • PubChem. (Isoquinolin-4-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Google Patents. US20100179166A1 - Carboxamide heterocyclic cgrp receptor antagonists.
  • ChemProc. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]

  • PubMed. Biologically active isoquinoline alkaloids covering 2019-2022. National Center for Biotechnology Information. [Link]

  • PubMed. Isolation, biological activity, and synthesis of isoquinoline alkaloids. National Center for Biotechnology Information. [Link]

  • MDPI. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

  • ResearchGate. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. [Link]

Sources

A Comparative Analysis of Nicotinamide N-Methyltransferase Inhibitors: Benchmarking Isoquinoline Derivatives Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Initial inquiries into the specific inhibitory efficacy of Isoquinolin-4-ylmethanamine did not yield substantial data within the public domain to facilitate a robust comparative analysis. This is not uncommon in the dynamic field of drug discovery, where many compounds are synthesized and screened, but only a fraction are extensively characterized and published. However, the isoquinoline scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Notably, derivatives of isoquinoline and the closely related quinoline have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT)[1][2][3].

Therefore, this guide pivots to a broader, yet more data-rich, comparison of representative isoquinoline-based inhibitors against other known classes of NNMT inhibitors. This approach allows for a thorough evaluation of efficacy and mechanism, providing valuable insights for researchers in metabolic diseases, oncology, and neurodegenerative disorders.

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor[2][4]. Overexpression of NNMT has been implicated in a variety of diseases, including cancer, obesity, type 2 diabetes, and neurodegenerative disorders, making it a compelling therapeutic target[5][6]. The inhibition of NNMT is being explored as a strategy to modulate cellular metabolism and mitigate disease progression[5][6].

This guide will provide a comparative overview of the efficacy of various NNMT inhibitors, with a special focus on how isoquinoline-based compounds perform relative to other established inhibitors. We will delve into the experimental data, outline a standard protocol for assessing inhibitor potency, and visualize the underlying biochemical pathways.

Comparative Efficacy of NNMT Inhibitors

The potency of an inhibitor is a critical parameter in drug development, typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro efficacy of a selection of NNMT inhibitors from different chemical classes.

Inhibitor/Compound ClassChemical ScaffoldTarget SpeciesIC50 ValueReference
JBSNF-000028 TricyclicHuman33 nM[7][8][9][10]
Mouse210 nM[7][8][9][10]
Monkey190 nM[7][8][9]
Eli Lilly Compound Pyrimidine-5-carboxamideHuman74 nM[11][12]
Mouse21 nM[11]
NCGC00685960 Not specifiedNot specified< 10 nM[13][14]
NNMT-IN-6 (Compound 78) Naphthalene-containing bisubstrate analogNot specified1.41 µM[14][15][16]
Tetrahydroisoquinoline-Triazole Derivative (4m) TetrahydroisoquinolineHuman1.011 µM (cell-based)[6]
Tetrahydroisoquinoline-Triazole Derivative (4c) TetrahydroisoquinolineHuman2.81 µM (cell-based)[6]
Tetrahydroisoquinoline-Triazole Derivative (4f) TetrahydroisoquinolineHuman1.97 µM (cell-based)[6]
Quinolinium Analogues QuinoliniumNot specified~ 1 µM[1][3]
1-Methylquinolinium (1-MQ) QuinoliniumNot specified12.1 µM[2]
MS2734 Bisubstrate analogNot specified14.0 µM[2]
VH45 Bisubstrate analogNot specified29.2 µM[2]
Sinefungin General methyltransferase inhibitorNot specified3.9 µM[2]
S-adenosyl-L-homocysteine (SAH) General methyltransferase inhibitorNot specified26.3 µM[2]

Experimental Protocol: NNMT Inhibitor Screening Assay

To ensure the reproducibility and validity of inhibitor efficacy data, a standardized experimental protocol is essential. Below is a detailed, step-by-step methodology for a common in vitro NNMT inhibitor screening assay based on the detection of S-adenosylhomocysteine (SAH), a product of the NNMT-catalyzed reaction.

Principle of the Assay

This assay quantifies NNMT activity by measuring the amount of SAH produced. The generated SAH is then hydrolyzed by SAH hydrolase to homocysteine. The free thiol group of homocysteine reacts with a thiol-detecting probe to generate a fluorescent signal. In the presence of an NNMT inhibitor, the production of SAH is reduced, leading to a decrease in fluorescence, which is proportional to the inhibitor's potency[2].

Materials
  • Recombinant human NNMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide (NAM)

  • SAH hydrolase (SAHH)

  • Thiol-detecting fluorescent probe

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Test compounds (NNMT inhibitors)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation:

    • In each well of the 96-well plate, add the following components in the specified order:

      • Assay buffer

      • Test compound at various concentrations (or vehicle control)

      • Recombinant human NNMT enzyme

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Add a mixture of SAM and nicotinamide to each well to start the reaction.

    • The final reaction volume is typically 50-100 µL.

  • Enzymatic Reaction Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • SAH Detection:

    • Add a solution containing SAH hydrolase and the thiol-detecting probe to each well.

    • Incubate the plate at room temperature for an additional 15-30 minutes to allow for the conversion of SAH to homocysteine and the subsequent reaction with the fluorescent probe.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal curve with a variable slope) to determine the IC50 value.

Causality Behind Experimental Choices
  • Pre-incubation with Inhibitor: Pre-incubating the enzyme with the inhibitor before adding the substrates ensures that the inhibitor has sufficient time to bind to the enzyme, leading to a more accurate assessment of its potency.

  • Use of a Coupled Enzyme Assay: The coupled enzyme system with SAH hydrolase provides a sensitive and continuous method to measure the product of the NNMT reaction. This is often more reliable than endpoint assays.

  • Inclusion of Controls: Proper controls, including no-enzyme, no-inhibitor (vehicle), and a known inhibitor, are crucial for validating the assay performance and ensuring the observed effects are specific to the test compound.

Visualization of the NNMT Pathway and Inhibition

To better understand the mechanism of NNMT and the action of its inhibitors, the following diagrams illustrate the biochemical pathway and the experimental workflow.

NNMT_Pathway cluster_0 NNMT Catalytic Cycle cluster_1 Points of Inhibition SAM S-adenosyl-L-methionine (SAM) (Methyl Donor) NNMT_E NNMT (Enzyme) SAM->NNMT_E Binds first NAM Nicotinamide (NAM) (Substrate) NAM->NNMT_E SAH S-adenosyl-L-homocysteine (SAH) NNMT_E->SAH Products MNA 1-Methylnicotinamide (MNA) (Product) NNMT_E->MNA Inhibitor_NAM Competitive Inhibitors (e.g., Isoquinolines) Inhibitor_NAM->NNMT_E Block NAM binding Inhibitor_SAM Competitive Inhibitors (e.g., Sinefungin) Inhibitor_SAM->NNMT_E Block SAM binding Inhibitor_Bisubstrate Bisubstrate Inhibitors Inhibitor_Bisubstrate->NNMT_E Block both sites

Caption: The NNMT enzymatic reaction and points of inhibitor action.

Assay_Workflow start Start prep_compounds 1. Prepare Serial Dilutions of Test Compound start->prep_compounds add_reagents 2. Add Assay Buffer, Inhibitor, and NNMT Enzyme to Plate prep_compounds->add_reagents pre_incubate 3. Pre-incubate at Room Temperature add_reagents->pre_incubate start_reaction 4. Add SAM and Nicotinamide to Initiate Reaction pre_incubate->start_reaction incubate_37c 5. Incubate at 37°C start_reaction->incubate_37c add_detection 6. Add SAHH and Fluorescent Probe incubate_37c->add_detection incubate_rt 7. Incubate at Room Temperature add_detection->incubate_rt read_plate 8. Measure Fluorescence incubate_rt->read_plate analyze_data 9. Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a fluorescence-based NNMT inhibitor assay.

Discussion and Conclusion

The landscape of NNMT inhibitors is diverse, encompassing several chemical scaffolds with varying potencies and mechanisms of action.

  • Isoquinoline and Quinoline Derivatives: These compounds, including the tetrahydroisoquinoline-triazole derivatives, typically act as competitive inhibitors of the nicotinamide binding site[1][3][6]. Their efficacy, with IC50 values in the low micromolar range, demonstrates the potential of the isoquinoline scaffold as a starting point for the development of more potent inhibitors. Structure-activity relationship (SAR) studies have shown that substitutions on the isoquinoline ring can significantly impact inhibitory activity[3][6].

  • Tricyclic and Pyrimidine-5-carboxamide Inhibitors: Compounds like JBSNF-000028 and the Eli Lilly pyrimidine-5-carboxamide have demonstrated exceptional potency, with IC50 values in the low nanomolar range[7][8][9][10][11][12]. These inhibitors are often highly selective and have been optimized for oral bioavailability and favorable pharmacokinetic properties, making them promising candidates for clinical development[7][8][9][10][11].

  • Bisubstrate Inhibitors: These inhibitors are designed to mimic the transition state of the NNMT-catalyzed reaction by simultaneously occupying both the SAM and nicotinamide binding sites[2][15][16]. While their potency can be in the low micromolar range, they offer the potential for high selectivity due to their interaction with two distinct binding pockets[2].

  • General Methyltransferase Inhibitors: Compounds like Sinefungin and SAH are not specific to NNMT and inhibit a broad range of methyltransferases. While useful as tool compounds in biochemical assays, their lack of selectivity limits their therapeutic potential[2].

References

  • Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Bio-Rad. [Link]

  • BioWorld. (2021). Lilly divulges new NNMT inhibitors. [Link]

  • Gao, Y., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 993. [Link]

  • Al-Daffash, N., et al. (2023). Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. Molecules, 28(22), 7629. [Link]

  • Neelakantan, H., et al. (2017). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(13), 5585-5599. [Link]

  • Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. [Link]

  • Pompei, V., et al. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. International Journal of Molecular Sciences, 26(23), 1-20. [Link]

  • Gao, Y., & Zhou, J. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Biochemical Pharmacology, 189, 114488. [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7057-7073. [Link]

  • Pompei, V., et al. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Cancers, 17(23), 1-20. [Link]

  • Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(13), 5585-5599. [Link]

  • Watowich, S. J., et al. (2020). Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof.
  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7057-7073. [Link]

  • Choo, H., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry, 65(22), 15024-15043. [Link]

  • Grunewald, G. L., et al. (1988). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry, 31(4), 814-819. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Docking: Evaluating Isoquinolin-4-ylmethanamine and its Congeners Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of in silico molecular docking studies focused on the isoquinoline scaffold, with Isoquinolin-4-ylmethanamine as a representative structure. Recognizing that the isoquinoline core is a "privileged scaffold" in medicinal chemistry, this document synthesizes data from various derivatives to offer a broader, more practical perspective for researchers in drug discovery.[1][2][3] We will delve into the causality behind methodological choices, present comparative data, and provide actionable protocols to empower your own computational research.

The Isoquinoline Scaffold: A Foundation for Diverse Bioactivity

The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of pharmacologically active compounds.[4][5] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an ideal template for interacting with a wide array of biological targets. Derivatives of this scaffold have demonstrated a vast spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and potent enzyme inhibitory properties.[1][4][5][6] This inherent versatility is why the isoquinoline framework is a recurring motif in both natural products and synthetic drugs, making it a high-priority scaffold for novel drug design.[2]

Our focus, this compound, positions a reactive methanamine group at the 4-position, a site known to be crucial for conferring specific biological activities, such as antimalarial properties in some derivatives.[4] Understanding how this specific arrangement, and variations thereof, interacts with protein targets is key to unlocking its therapeutic potential.

The In Silico Docking Workflow: A Predictive Powerhouse

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). The primary goal is to forecast the binding affinity and mode, providing a rational basis for lead optimization. The trustworthiness of a docking study hinges on a well-validated protocol.

The causality behind the workflow is critical: we are simulating a biological recognition event. Each step is designed to mimic a physicochemical reality, from preparing the protein by adding hydrogens to selecting a scoring function that accurately reflects the thermodynamics of binding.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Target Protein Preparation (PDB Fetch, Add Hydrogens, Assign Charges) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) dock Molecular Docking (Run Algorithm - e.g., Lamarckian GA) l_prep->dock grid->dock scoring Scoring & Ranking (Calculate Binding Energy) dock->scoring analysis Pose Analysis (Visualize Interactions: H-Bonds, Hydrophobic) scoring->analysis

Caption: A generalized workflow for in silico molecular docking studies.

Comparative Docking Performance of Isoquinoline Derivatives

To provide a robust comparison, we have synthesized data from multiple studies investigating various isoquinoline derivatives against therapeutically relevant protein targets. This table highlights the scaffold's ability to adapt and bind to diverse active sites.

Isoquinoline Derivative ClassTarget Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Therapeutic AreaKey InsightsReference
4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidinesPI3K/mTOR-10.2 to -10.7OncologyDesigned as dual inhibitors, showing strong affinity. The pyrazolopyrimidine extension from the isoquinoline core is critical for activity.[7][8]
Chalcone-Thiadiazolyl IsoquinolinesCDK2Strong Affinity (qualitative)OncologyThe hybrid structure demonstrates potent inhibition, suggesting a synergistic binding mode.[9]
Chalcone-Thiadiazolyl IsoquinolinesEGFR Tyrosine KinaseStrong Affinity (qualitative)OncologySimilar to CDK2, this class shows high potential for kinase inhibition.[9]
4-(benzylaminomethylene)isoquinoline-1,3-dionesCDK4Potent (quantitative data not specified)OncologyThis class shows high selectivity for CDK4 over other cyclins like CDK1 and CDK2, a crucial feature for reducing off-target effects.[10]
N-methyl-(isoquinolin-4-ylmethyl)amine AnalogsInhibitor of Apoptosis Proteins (IAPs)Not specified, but potent cellular activity (IC50)OncologyDerivatives show high affinity for the BIR2 domain of IAPs, inducing apoptosis in cancer cells.[11]
BenzylisoquinolinesAcetylcholinesterase (AChE)Micromolar InhibitionNeurodegenerative DiseaseMonomeric benzylisoquinolines, simpler than their bisbenzyl counterparts, are effective AChE inhibitors.[12]
6-substituted isoquinolinesRho-kinaseNot specified, but effective inhibitorsCardiovascular DiseaseSubstitution at the 6-position is key for activity against Rho-kinase, a target for hypertension and other vascular diseases.[13]
Case Study: Isoquinoline Derivatives as PI3K/mTOR Kinase Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] A recent study detailed the design of novel 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives as dual PI3K/mTOR inhibitors.[7][8]

The rationale for this design is based on combining the privileged isoquinoline scaffold with the pyrazolopyrimidine core found in known kinase inhibitors. The in silico docking results for the most promising compounds, with binding affinities reaching -10.7 kcal/mol, strongly suggest potent inhibitory activity.[7][8] This is significantly better than many standard inhibitors used in similar studies.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR pathway with inhibition points.

Comparative Scaffolds: Quinoline and Quinazoline

For a comprehensive evaluation, it is essential to compare the isoquinoline scaffold with its structural isomers and related heterocycles that target similar proteins.

  • Quinoline: This isomer of isoquinoline is also a highly attractive scaffold in drug design, with numerous derivatives developed as anticancer, antiviral, and anti-inflammatory agents.[14][15] For instance, 4-anilino quinoline derivatives have been extensively studied as inhibitors of EGFR tyrosine kinase, a target also engaged by isoquinolines.[16][17]

  • Quinazoline: 4-anilino quinazoline derivatives are famously successful as EGFR inhibitors (e.g., Erlotinib).[17] Docking studies of these compounds often reveal binding energies in the range of -7 to -8 kcal/mol, providing a valuable benchmark against which novel isoquinoline derivatives can be measured.[17]

The choice between these scaffolds often depends on the specific sub-pockets of the target's active site. The position of the nitrogen atom in the heterocyclic ring subtly alters the molecule's electronic properties and hydrogen bonding capacity, which can be exploited for achieving target selectivity.

Protocol: Docking of an this compound Derivative into the PI3K Active Site

This protocol provides a self-validating system for a typical docking experiment using widely available software tools.

Objective: To predict the binding affinity and interaction pattern of a representative isoquinoline derivative with the ATP-binding pocket of PI3Kα.

1. Target Protein Preparation (Trustworthiness Pillar: A clean receptor is paramount)

  • Step 1.1: Download the crystal structure of human PI3Kα from the Protein Data Bank (PDB). For this example, we'll use a representative PDB ID (e.g., 4ZOP).
  • Step 1.2: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or AutoDockTools).
  • Step 1.3: Remove all non-essential molecules: water, co-solvents, and any co-crystallized ligand. This ensures the docking algorithm focuses only on the protein-ligand interaction.
  • Step 1.4: Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is a critical step for accurately calculating electrostatic and hydrogen bond interactions.
  • Step 1.5: Save the prepared protein in the required format (e.g., .pdbqt for AutoDock).

2. Ligand Preparation (Trustworthiness Pillar: The ligand's conformation must be energetically favorable)

  • Step 2.1: Draw the structure of your this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
  • Step 2.2: Convert the 2D structure to a 3D conformation.
  • Step 2.3: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, realistic conformation before docking.
  • Step 2.4: Assign rotatable bonds and save in the appropriate format (e.g., .pdbqt).

3. Grid Box Generation (Causality Pillar: Defining the search space)

  • Step 3.1: In your docking software, load the prepared protein.
  • Step 3.2: Identify the ATP-binding pocket. If you removed a co-crystallized ligand, its original position is the ideal center for your grid box.
  • Step 3.3: Define the dimensions of the grid box. It should be large enough to encompass the entire active site and allow the ligand to rotate freely, but not so large that it wastes computational time. A typical size might be 60x60x60 Å.

4. Running the Docking Simulation (The Predictive Engine)

  • Step 4.1: Load the prepared protein and ligand files into the docking program (e.g., AutoDock Vina).
  • Step 4.2: Specify the grid box coordinates and dimensions.
  • Step 4.3: Set the search algorithm parameters. For AutoDock Vina, the exhaustiveness parameter controls the computational effort; a value of 8-12 is standard.
  • Step 4.4: Execute the docking run. The software will generate multiple binding poses (typically 9-10) and rank them by their calculated binding affinity (in kcal/mol).

5. Analysis of Results (Validation and Insight)

  • Step 5.1: Analyze the output file. The top-ranked pose with the most negative binding energy is the most likely binding mode.
  • Step 5.2: Visualize the top-ranked pose within the protein's active site.
  • Step 5.3: Identify key interactions: hydrogen bonds, hydrophobic interactions, and pi-stacking. Note the specific amino acid residues involved. This molecular-level insight is crucial for explaining the predicted affinity and guiding the next cycle of drug design.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • In silico Analysis and Molecular Docking Studies of Novel 4-Amino-3-(Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives as Dual PI3-K/mTOR Inhibitors. (2019). Current Drug Discovery Technologies. [Link]

  • Isoquinoline derivatives as potential acetylcholinesterase inhibitors. (n.d.). PubMed. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Publishing. [Link]

  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015). Books Gateway. [Link]

  • Synthesis of isoquinoline derivatives. (n.d.). ResearchGate. [Link]

  • Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. (2008).
  • In silico Analysis and Molecular Docking Studies of Novel 4-Amino-3-(Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives as Dual PI3-K/mTOR Inhibitors. (n.d.). PubMed. [Link]

  • Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. (2013). PubMed Central. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). RSC Publishing. [Link]

  • N-methyl-(isoquinolin-4-ylmethyl)amine. (n.d.). PubChem. [Link]

  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. (2017). PubMed Central. [Link]

  • Quinoline: An Attractive Scaffold in Drug Design. (2021). PubMed. [Link]

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. (n.d.). MDPI. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. [Link]

  • The most highly involved protein targets interacting with the isolated compounds. (n.d.). ResearchGate. [Link]

  • Isoquinolin-1-ylmethanamine. (n.d.). PubChem. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). PubMed Central. [Link]

  • Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. (2009). PubMed. [Link]

  • New hybrid scaffolds based on ASA/genistein: Synthesis, cytotoxic effect, molecular docking, drug-likeness, and in silico ADME/Tox modeling. (n.d.). ScienceDirect. [Link]

  • Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. (n.d.). PubMed. [Link]

  • In Silico Evaluation of Potential NDM-1 Inhibitors: An Integrated Docking and Molecular Dynamics Approach. (2024). MDPI. [Link]

Sources

A Comparative Guide to the ADMET Profile of Isoquinolin-4-ylmethanamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a candidate's success is not solely dictated by its potency against a therapeutic target. A significant proportion of promising compounds falter during development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early and accurate assessment of these parameters is therefore paramount to de-risk projects, conserve resources, and ultimately, deliver safer and more effective medicines. This guide provides an in-depth comparison of the predicted and experimental ADMET properties of isoquinolin-4-ylmethanamine derivatives, a scaffold of growing interest in medicinal chemistry, benchmarked against established therapeutic alternatives.

The Imperative of Early ADMET Profiling

The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development.[1] In vitro and in silico ADMET profiling in the initial stages of discovery significantly reduces the time and cost associated with bringing a drug to market.[2] By identifying potential liabilities such as poor absorption, rapid metabolism, or off-target toxicity before extensive preclinical and clinical investment, research efforts can be directed towards more viable candidates. This proactive approach not only accelerates the development timeline but also enhances the overall quality and safety of new chemical entities.

The isoquinoline core is a versatile scaffold found in numerous biologically active compounds.[3] Specifically, derivatives of this compound are being explored for various therapeutic applications, including as kinase inhibitors. For such targeted therapies, a favorable ADMET profile is crucial to ensure adequate drug exposure at the site of action while minimizing systemic toxicity.

Predictive Power: In Silico ADMET Profiling

Computational, or in silico, models have become indispensable tools for the rapid, high-throughput screening of large compound libraries to predict their ADMET characteristics.[4] These models, often powered by machine learning algorithms, utilize the chemical structure of a molecule to estimate a wide range of properties. While in silico predictions are not a substitute for experimental validation, they provide invaluable guidance for prioritizing compounds for synthesis and further testing.[5]

For a representative this compound derivative, we can predict a range of ADMET properties using established computational models.

Table 1: Predicted ADMET Properties of a Representative this compound Derivative

ADMET PropertyPredicted Value/ClassificationImplication in Drug Discovery
Absorption
Human Intestinal Absorption (HIA)HighGood potential for oral bioavailability.
Caco-2 PermeabilityModerate to HighLikely to be well-absorbed across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateYes/No (model dependent)If a substrate, may be subject to efflux, reducing intracellular concentration.
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModerateMay have limited CNS effects, which can be desirable or undesirable depending on the target.
Plasma Protein Binding (PPB)HighHigh binding can reduce the free fraction of the drug available to exert its effect.
Metabolism
CYP450 2D6 InhibitionInhibitorPotential for drug-drug interactions with other medications metabolized by this enzyme.
CYP450 3A4 InhibitionInhibitorHigh likelihood of drug-drug interactions, as CYP3A4 metabolizes a large proportion of drugs.
Toxicity
hERG InhibitionModerate to High RiskPotential for cardiotoxicity, a major reason for drug candidate failure.
Ames MutagenicityNon-mutagenicLow likelihood of causing genetic mutations.

Note: These are generalized predictions and can vary significantly based on the specific substitutions on the this compound core.

The Ground Truth: Experimental ADMET Data

While in silico tools provide valuable foresight, experimental validation is the gold standard for characterizing the ADMET profile of a drug candidate. Here, we present experimental data for a closely related class of compounds, isoquinoline-tethered quinazoline derivatives, which have been investigated as inhibitors of the Human Epidermal Growth Factor Receptor 2 (HER2), a key target in breast cancer.[6] We will compare this to established HER2 inhibitors, lapatinib and neratinib, which feature quinazoline and quinoline cores respectively, as well as other alternative scaffolds such as pyrimidine and pyrrolopyrimidine-based inhibitors.

Table 2: Comparative Experimental ADMET Data of HER2 Inhibitors

Compound ClassRepresentative CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)CYP450 Inhibition (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)
Isoquinoline-tethered Quinazoline Compound 14f[6]Data not availableGoodData not availableData not available
Quinazoline Lapatinib[7]Low>120 (Human Liver Microsomes)CYP3A4: 6.9, CYP2C8: 12>10
Quinoline Neratinib[8]Data not availableData not availablePotent CYP3A4 inhibitorData not available
Pyrimidine-based Representative inhibitors[9]VariableVariable (some with t½ > 60 min)VariableVariable
Pyrrolopyrimidine-based Representative inhibitors[10]Low (with high efflux)Variable (some with metabolic lability)VariableSome derivatives show hERG liability

Data compiled from cited literature. "Data not available" indicates that the specific experimental value was not found in the reviewed sources.

From the available data, we can draw several key insights. The isoquinoline-tethered quinazoline derivative demonstrates good metabolic stability, a promising characteristic for maintaining therapeutic concentrations in vivo.[6] Lapatinib, a quinazoline-based drug, exhibits high metabolic stability but low permeability and is a moderate inhibitor of key CYP enzymes.[7] This highlights a common challenge in drug design: optimizing one ADMET parameter can sometimes negatively impact another. The pyrrolopyrimidine scaffold, while potent, has been associated with low permeability, high efflux, and potential hERG inhibition, underscoring the importance of careful structural modification to mitigate these risks.[10]

Methodologies for ADMET Profiling: A Practical Guide

To ensure the scientific integrity of this comparison, it is essential to understand the experimental protocols used to generate ADMET data. Below are step-by-step methodologies for three key in vitro assays.

Caco-2 Permeability Assay

This assay is the industry standard for predicting human intestinal absorption of orally administered drugs. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a transwell plate and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to measure A-to-B permeability. The reverse experiment (B-to-A) is also performed to assess active efflux.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis caco2_culture Caco-2 Cell Culture (21 days) teer_measurement TEER Measurement caco2_culture->teer_measurement compound_addition Add Compound to Apical/Basolateral Side teer_measurement->compound_addition sampling Sample from Receiver Side at Time Points compound_addition->sampling lc_ms LC-MS/MS Analysis sampling->lc_ms papp_calc Calculate Papp lc_ms->papp_calc

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Experimental Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.

  • Reaction Mixture: The test compound is added to the microsomal suspension.

  • Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes. A control reaction without NADPH is also run.

  • Incubation: The mixture is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted, and the half-life (t½) and intrinsic clearance (CLint) are calculated.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis microsome_prep Prepare Liver Microsomes mix Mix Compound and Microsomes microsome_prep->mix compound_prep Prepare Test Compound Solution compound_prep->mix initiate Initiate with NADPH mix->initiate incubate Incubate at 37°C initiate->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench centrifuge Centrifuge quench->centrifuge lc_ms LC-MS/MS Analysis centrifuge->lc_ms calculate Calculate t½ and CLint lc_ms->calculate

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is crucial for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes. Therefore, assessing a compound's potential to inhibit the hERG channel is a critical safety screen.

Experimental Protocol:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Assay Method (Automated Patch Clamp): Automated patch-clamp systems are commonly used for high-throughput screening.

  • Cell Preparation: The cells are prepared in a suspension and placed into the system.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Electrophysiological Recording: The system measures the hERG channel current in response to a voltage protocol before and after the application of the compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined.

G cluster_prep Preparation cluster_assay Assay (Automated Patch Clamp) cluster_analysis Analysis cell_prep Prepare hERG-expressing Cells baseline Record Baseline hERG Current cell_prep->baseline apply_compound Apply Test Compound (various concentrations) baseline->apply_compound record_inhibition Record Post-compound hERG Current apply_compound->record_inhibition calc_inhibition Calculate % Inhibition record_inhibition->calc_inhibition determine_ic50 Determine IC₅₀ calc_inhibition->determine_ic50

Conclusion and Future Directions

The comparative analysis of this compound derivatives and their alternatives underscores the multifaceted nature of ADMET profiling in drug discovery. While in silico predictions offer a valuable starting point, experimental data is indispensable for making informed decisions. The isoquinoline scaffold holds significant promise, with derivatives demonstrating favorable properties such as good metabolic stability. However, potential liabilities, particularly concerning CYP inhibition and hERG blockade, must be carefully evaluated and mitigated through strategic medicinal chemistry efforts.

For researchers working with this compound derivatives, a key focus should be on generating a comprehensive experimental ADMET profile early in the discovery process. This includes assessing permeability, metabolic stability across different species, inhibition of a panel of CYP enzymes, and hERG liability. By integrating this data with potency and selectivity assessments, the development of isoquinoline-based therapeutics can be advanced with a higher probability of success, ultimately leading to the discovery of novel, safe, and effective medicines.

References

  • In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds. (URL not available)
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. (URL: [Link])

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. (URL: [Link])

  • In Vitro ADME Assays and Services. Charles River Laboratories. (URL: [Link])

  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. (URL not available)
  • In Vitro ADME. Selvita. (URL: [Link])

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. (URL: [Link])

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. (URL: [Link])

  • lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. (URL: [Link])

  • ADME Assays. Agilent. (URL: [Link])

  • In Silico methods for ADMET prediction of new molecules. SlideShare. (URL: [Link])

  • Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. PubMed. (URL: [Link])

  • Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. PubMed Central. (URL: [Link])

  • Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. PubMed. (URL: [Link])

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. (URL: [Link])

  • Profile of neratinib and its potential in the treatment of breast cancer. PubMed. (URL: [Link])

  • (PDF)
  • 1-(4-Aminobenzyl)-and 1-(4-aminophenyl)isoquinoline derivatives: synthesis and evaluation as potential irreversible cyclic nucleotide phosphodiesterase inhibitors. PubMed. (URL: [Link])

  • Isoquinoline. Wikipedia. (URL: [Link])

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed. (URL: [Link])

  • (PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. (URL not available)
  • List of ADMET properties of the newly synthesized molecules. ResearchGate. (URL: [Link])

Sources

A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers in Medicinal Chemistry

In the landscape of heterocyclic compounds, quinoline and isoquinoline represent two of the most privileged scaffolds in medicinal chemistry. As structural isomers (C₉H₇N), they both consist of a benzene ring fused to a pyridine ring, yet the single variation in the position of the nitrogen atom—position 1 in quinoline and position 2 in isoquinoline—gives rise to distinct electronic properties, steric environments, and, consequently, profoundly different biological activities.[1] Both scaffolds are cornerstones in the development of therapeutics, found in a vast array of natural alkaloids and synthetic molecules targeting a wide spectrum of diseases.[2][3][4][5][6]

This guide provides a comprehensive comparison of the biological activities of quinoline and isoquinoline scaffolds, supported by experimental data. We will delve into their comparative efficacy in key therapeutic areas, explore the mechanistic rationale behind their divergent activities, and provide validated experimental protocols to empower researchers in their drug discovery endeavors.

Core Structural Differences: More Than Just a Nitrogen Shift

The fundamental difference between quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene) dictates their chemical personality. The placement of the nitrogen atom influences the electron density distribution across the aromatic system, affecting pKa values, hydrogen bonding capabilities, and metabolic stability. This seemingly minor structural alteration is the primary determinant of their distinct pharmacological and toxicological profiles.[7]

G quinoline Quinoline p450_q Cytochrome P450 quinoline->p450_q epoxide Quinoline-5,6-Epoxide (Reactive Intermediate) p450_q->epoxide other_metabolites_q Other Metabolites (e.g., Hydroxyquinolines) p450_q->other_metabolites_q genotoxicity Genotoxicity & Carcinogenesis epoxide->genotoxicity isoquinoline Isoquinoline p450_iq Cytochrome P450 isoquinoline->p450_iq metabolites_iq Non-Genotoxic Metabolites p450_iq->metabolites_iq safe_profile Generally Safe Profile metabolites_iq->safe_profile

Caption: Divergent metabolic pathways of Quinoline and Isoquinoline.

Experimental Protocol: Antimicrobial Susceptibility Testing

To objectively compare the antimicrobial potency of novel quinoline and isoquinoline derivatives, the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold standard. This protocol is designed as a self-validating system.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of a test compound that inhibits visible growth of a bacterium.

Materials:

  • 96-well microtiter plates (sterile)

  • Test compounds (Quinoline and Isoquinoline derivatives) dissolved in DMSO

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (CAMHB alone, CAMHB with DMSO)

  • Resazurin solution (viability indicator)

Methodology:

  • Preparation of Compound Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound at its highest concentration (e.g., 256 µg/mL in CAMHB with 2% DMSO) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Causality: This serial dilution creates a concentration gradient to pinpoint the MIC. Wells 11 and 12 serve as controls.

  • Controls (Self-Validation):

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the bacterial inoculum but no drug. It must show growth for the assay to be valid.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no drug. It must remain clear to validate the sterility of the medium and the plate.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Causality: This duration allows for sufficient bacterial growth to be observed in the absence of an effective inhibitor.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

    • For confirmation, 20 µL of Resazurin can be added to each well and incubated for 2-4 hours. A color change from blue to pink indicates viable, respiring bacteria. The MIC is the lowest concentration well that remains blue.

G start Start prep_plate Prepare 96-Well Plate: Add CAMHB to Wells 2-12 start->prep_plate serial_dilution Perform 2-Fold Serial Dilution of Test Compound (Wells 1-10) prep_plate->serial_dilution controls Prepare Controls: Well 11 (Growth) Well 12 (Sterility) serial_dilution->controls inoculate Inoculate Wells 1-11 with Standardized Bacteria controls->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read MIC: Lowest Concentration with No Visible Growth incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Outlook

Both quinoline and isoquinoline are undeniably powerful and privileged scaffolds in drug discovery, each having spawned clinically successful drugs. [2][3]The quinoline core has a storied history in antimalarial and antibacterial applications, while the isoquinoline framework is prominent in natural product-based therapeutics and is yielding exciting new agents against resistant pathogens. [8][9] The choice between these scaffolds is not merely one of synthetic accessibility but a strategic decision based on the therapeutic target and desired mechanism of action. However, the most critical takeaway for any drug development professional is the fundamental difference in their metabolic profiles. [7]The inherent genotoxic potential of the quinoline core via epoxide formation mandates early and thorough toxicological assessment. [7]In contrast, the generally cleaner safety profile of the isoquinoline scaffold may offer a more straightforward path in certain development programs. Ultimately, a deep understanding of their comparative biology, guided by robust experimental data, is essential for harnessing the full therapeutic potential of these remarkable heterocyclic systems.

References

  • Mao, Y., Soni, K., Sangani, C., & Yao, Y. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633. [Link]

  • Bentham Science Publishers. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Bentham Science. [Link]

  • Kumar, A., Sharma, G., & Singh, J. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Current Topics in Medicinal Chemistry. [Link]

  • Bentham Science Publisher. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Bentham Science. [Link]

  • Chaudhary, J., et al. (2026). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. ResearchGate. [Link]

  • Zhang, L., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Current Topics in Medicinal Chemistry, 21(24), 2184-2202. [Link]

  • ResearchGate. (n.d.). Chemical structures of quinoline and isoquinoline heterocycles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of quinoline, isoquinoline, and quinazoline derivatives. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 968-1011. [Link]

  • Ali, M. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18529-18553. [Link]

  • PubMed. (n.d.). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. PubMed. [Link]

  • Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5085. [Link]

  • Gupta, H. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8497. [Link]

  • Zi, Y., et al. (2019). Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids from Thalictrum foetidum, Berberis sp. and Chelidonium majus Extracts. Molecules, 24(18), 3383. [Link]

  • ResearchGate. (n.d.). Summary of antimicrobial activity of some classes of isoquinoline. ResearchGate. [Link]

  • A Miner. (n.d.). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. AMiner. [Link]

  • ResearchGate. (n.d.). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. ResearchGate. [Link]

  • Kim, M. S., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences, 21(7), 2319. [Link]

  • ResearchGate. (n.d.). Novel isoquinoline derivatives as antimicrobial agents. ResearchGate. [Link]

  • VTechWorks. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Virginia Tech. [Link]

  • Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of Isoquinolin-4-ylmethanamine and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is fraught with challenges. One of the most significant hurdles is characterizing and mitigating off-target effects, which are a primary cause of clinical trial failures.[1] This guide provides a comprehensive framework for evaluating the off-target profile of Isoquinolin-4-ylmethanamine, a compound belonging to the versatile isoquinoline class of molecules. While specific data for this exact molecule is not extensively published, this guide will leverage established principles and data from structurally related compounds, such as Rho-associated kinase (ROCK) inhibitors, to provide a robust, field-proven evaluation strategy.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[2][3][4][5] However, this structural versatility also brings the potential for interactions with unintended biological targets. Early and comprehensive off-target screening is therefore not just a regulatory requirement but a critical step to de-risk a drug development program, enabling selectivity-focused structure-activity relationship (SAR) studies to mitigate adverse effects while preserving on-target potency.[6]

This guide will provide a tiered approach to off-target evaluation, from initial computational predictions to detailed in vitro and in vivo studies, equipping researchers with the knowledge to build a comprehensive safety profile for their isoquinoline-based compounds.

A Tiered Approach to Off-Target Liability Assessment

A systematic and tiered approach is the most efficient way to evaluate off-target effects, starting with broad, cost-effective methods and progressing to more specific and complex assays. This strategy allows for early identification of potential liabilities and informs go/no-go decisions throughout the drug discovery process.

G cluster_0 Tier 1: In Silico & Early In Vitro Screening cluster_1 Tier 2: In Vitro Validation & Selectivity cluster_2 Tier 3: Cellular & In Vivo Models in_silico In Silico Profiling (Target Prediction, Physicochemical Properties) ht_screen High-Throughput In Vitro Screening (Broad Target Panels) in_silico->ht_screen Prioritize Targets ic50 IC50/EC50 Determination (Confirmed Off-Targets) ht_screen->ic50 Identify Hits selectivity Selectivity Profiling (Against On-Target and Related Proteins) ic50->selectivity Quantify Potency cellular Cell-Based Functional Assays (Phenotypic Screening) selectivity->cellular Confirm Cellular Effects in_vivo In Vivo Safety Pharmacology (Core Battery Studies) cellular->in_vivo Assess In Vivo Relevance G cluster_0 ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates & Activates MLCP MLC Phosphatase ROCK->MLCP Phosphorylates & Inhibits StressFibers Stress Fiber Formation Actin-Myosin Contraction MLC->StressFibers Isoquinolin This compound Isoquinolin->ROCK Inhibits

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isoquinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the safe handling and disposal of isoquinolin-4-ylmethanamine. As a heterocyclic aromatic amine, this compound requires careful management to ensure laboratory safety, protect environmental health, and maintain regulatory compliance. The procedures outlined below are grounded in established safety principles and are designed to provide a clear, actionable framework for your laboratory operations.

Hazard Assessment and Immediate Safety Protocols

Understanding the potential hazards of this compound is the foundation of its safe management. While specific toxicity data for this exact compound is limited, the chemical class of aromatic amines is associated with significant health risks, including toxicity and potential carcinogenicity.[1] Therefore, it must be handled as a hazardous substance. A Safety Data Sheet (SDS) for the closely related compound, isoquinoline, indicates hazards such as being harmful if swallowed and fatal in contact with skin.[2]

Safe Handling Practices:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Avoid generating dust or aerosols.[5]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][7]

  • Wash hands and any exposed skin thoroughly after handling.[2][7]

  • Ensure that an eyewash station and emergency shower are readily accessible.[3]

Table 1: Required Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[4]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4]Prevents dermal absorption, which can be a significant route of exposure for amines.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator may be required if dusts are generated or ventilation is inadequate.[6][8]Prevents inhalation of toxic particles. Use should be based on a formal risk assessment.

Waste Characterization and Segregation

Proper disposal begins with accurate identification and segregation of the waste stream. This is the most critical step to prevent dangerous chemical reactions.[9]

Waste Characterization: Before disposal, you must determine the nature of the waste:

  • Is it a solid? (e.g., pure compound, contaminated weighing paper)

  • Is it a liquid? (e.g., dissolved in a solvent)

  • Is it mixed with other reagents?

This characterization dictates which waste container is appropriate. Never mix incompatible waste streams.[10]

Segregation and Chemical Incompatibility: this compound is an organic base. Mixing it with incompatible materials can lead to violent reactions, fire, or the generation of toxic gases.[10][11] Store this waste separately from other chemical classes.

Table 2: Chemical Incompatibility Chart

Do NOT Mix this compound Waste WithPotential Hazard
Strong Acids Violent exothermic reaction, potential for toxic gas release.[9][11]
Oxidizing Agents (e.g., potassium permanganate, hydrogen peroxide)Fire and explosion risk.[9][11]
Halogenated Solvents Potential for hazardous reactions. Segregation is a best practice.[5]
Other Reactive Classes (e.g., cyanides, sulfides)Prevents complex and unpredictable hazardous reactions.[11]

Step-by-Step Disposal Protocol

All waste containing this compound must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor.[2][6][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][9][10]

Step 1: Containerization

  • Select a container that is compatible with the waste. For liquid waste, use a designated solvent waste container; for solids, use a sealable, sturdy container.[5][9]

  • Ensure the container is in good condition, free of leaks, and has a secure, tightly-fitting lid.[9][12]

  • For liquid waste, do not fill the container to more than 75-80% capacity to allow for vapor expansion.[11]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[4]

  • List all contents, including the full chemical name "this compound" and any solvents or other chemicals present.

  • Indicate the approximate percentage of each component.

Step 3: Waste Accumulation and Storage

  • Keep waste containers closed at all times except when adding waste.[9][12]

  • Store the sealed and labeled containers in a designated, secure, and well-ventilated satellite accumulation area.[4]

  • Ensure the storage area is away from incompatible materials as detailed in Table 2.[9]

Step 4: Arranging Final Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4][5]

  • Follow all institutional procedures for waste handover and documentation. Maintain records of waste disposal as required by regulations.[9]

Diagram 1: this compound Disposal Workflow

G Figure 1: Waste Disposal Workflow cluster_lab In the Laboratory cluster_storage Satellite Accumulation Area cluster_disposal Final Disposal Gen Waste Generation (Solid or Liquid) Char Characterize Waste (Pure, Mixture?) Gen->Char Seg Segregate from Incompatibles Char->Seg Cont Select Compatible Container Seg->Cont Label Label Container 'Hazardous Waste' + List Contents Cont->Label Store Store Sealed Container in Designated Area Label->Store EHS Contact EHS for Waste Pickup Store->EHS Dispose Licensed Disposal Facility EHS->Dispose

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is essential. All personnel handling this compound must be trained in emergency response procedures.[9]

Spill Cleanup Protocol:

  • Small Spill (<100 mL or 100g, contained in a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE (See Table 1).

    • Contain the spill using absorbent pads or sand.[3][9] Do not use combustible materials like paper towels for large spills of oxidizing materials.

    • Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.

    • Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.[4]

  • Large Spill (>100 mL or 100g, or any spill outside a fume hood):

    • Evacuate the area immediately.[13]

    • Alert others and prevent entry.

    • Call your institution's emergency number and the EHS office for assistance.[13]

G spill Spill Occurs size Spill Size & Location? spill->size node_proc Trained personnel clean up spill using spill kit. size->node_proc Small & Contained node_alert EVACUATE AREA Alert others & prevent entry. Call EHS / Emergency # size->node_alert Large or Outside Hood ppe Wearing Proper PPE? node_proc_end Collect waste for hazardous disposal. Decontaminate area. ppe->node_proc_end Yes node_alert_ppe DO NOT attempt cleanup. Evacuate & call for help. ppe->node_alert_ppe No node_proc->ppe

Sources

A Senior Application Scientist's Guide to Handling Isoquinolin-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. Isoquinolin-4-ylmethanamine, a key building block in synthetic chemistry, requires meticulous handling to ensure both the integrity of research and the safety of laboratory personnel. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in the principles of chemical safety and risk mitigation. Our objective is to empower you, our scientific partners, with the knowledge to handle this compound with confidence and precision.

Hazard Profile: Understanding this compound

This compound (CAS No. 58123-56-1) is an aromatic amine belonging to the isoquinoline family.[1][2] While comprehensive toxicological data for this specific molecule is not fully established, the available information from regulatory bodies and the known hazards of related compounds necessitate a cautious and well-defined handling protocol.[3]

The European Chemicals Agency (ECHA) has classified this compound with the following hazards[4]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Furthermore, isoquinoline alkaloids as a class can exhibit significant biological activity and potential toxicity, including cardiac and respiratory effects.[5][6] Studies on various isoquinoline derivatives have demonstrated cytotoxicity, reinforcing the need to prevent direct exposure.[7][8] Therefore, all handling procedures must assume the compound is hazardous upon inhalation, ingestion, and dermal contact.

The Hierarchy of Controls: A Foundational Safety Strategy

Before detailing specific Personal Protective Equipment (PPE), it is crucial to contextualize its role within the widely accepted "Hierarchy of Controls." PPE is the final line of defense. The primary goal is to always minimize exposure through more effective means first.

cluster_0 Hierarchy of Controls cluster_1 Application in the Lab Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Admin Administrative Controls Eng_Desc e.g., Using a chemical fume hood Engineering->Eng_Desc Primary Method PPE PPE (Least Effective) Admin_Desc e.g., Standard Operating Procedures (SOPs), training, restricted access Admin->Admin_Desc Procedural Safeguard PPE_Desc e.g., Gloves, Goggles, Lab Coat PPE->PPE_Desc Final Barrier

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinolin-4-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Isoquinolin-4-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.